Product packaging for Almasilate(Cat. No.:CAS No. 71205-22-6)

Almasilate

Cat. No.: B1212279
CAS No.: 71205-22-6
M. Wt: 280.45 g/mol
InChI Key: XFKLULFTFNRQOX-UHFFFAOYSA-N
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Description

Magnesium aluminosilicate is a versatile inorganic compound composed of magnesium, aluminum, silicon, and oxygen, valued in research for its unique physicochemical properties . In pharmaceutical R&D, it functions as a multifunctional excipient. Its applications include use as a glidant to significantly improve the flow properties of powder blends for solid dosage forms, often demonstrating advantages over traditional materials like colloidal silicon dioxide by being effective over a wider range of concentrations and mixing times without negatively affecting tablet strength . It also serves as a potent viscosity-increasing agent and suspending agent in liquid formulations, forming a three-dimensional network through water absorption and swelling of its layered structure . Furthermore, its porous structure is exploited as a carrier for poorly soluble drugs, which can enhance dissolution rate and physical stability . Beyond pharmaceuticals, magnesium aluminosilicate is a subject of materials science research. In coatings and inks, its thixotropic properties aid in sag resistance and pigment suspension . In construction material science, it is studied as an additive to magnesium phosphate cement-based grouting materials, improving properties like water resistance and reducing shrinkage deformation . Its mechanism of action is rooted in its colloidal structure and surface chemistry, which allows it to act as a adsorbent, absorb moisture, and modify the rheology of suspensions . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Al2H2MgO9Si2 B1212279 Almasilate CAS No. 71205-22-6

Properties

Key on ui mechanism of action

Almasilate is a crystalline polyhydrate of aluminum/magnesium silicate and mediates its buffering activity by binding hydrogen ions within the polymer. Specifically, the aluminosilicate minerals dissolve, and in doing so consume acidic hydrogen ions and release moieties like H4SiO4, Al3+, and other cations, including the magnesium associated with the compound. Almasilate consequently contributes to the overall acid-neutralization by consuming acid hydrogen ion in this way. Additionally, aluminum and other metals released from the original compound may also accumulate into secondary aluminum and magnesium based antacid like products that can act as secondary pH buffers.

CAS No.

71205-22-6

Molecular Formula

Al2H2MgO9Si2

Molecular Weight

280.45 g/mol

IUPAC Name

dialuminum;magnesium;disilicate;hydrate

InChI

InChI=1S/2Al.Mg.2O4Si.H2O/c;;;2*1-5(2,3)4;/h;;;;;1H2/q2*+3;+2;2*-4;

InChI Key

XFKLULFTFNRQOX-UHFFFAOYSA-N

Canonical SMILES

O.O[Si](O)(O)O.[Mg].[Al]

Other CAS No.

71205-22-6

Synonyms

almasilate
aluminum magnesium silicate
aluminum magnesium silicate (Mg(AlSiO4)2)
magnesium aluminosilicate
magnesium aluminum silicate
Malinal
Neusilin US2
Veegum

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Almasilate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almasilate is a synthetic, hydrated magnesium aluminosilicate with antacid properties. It is utilized in the symptomatic relief of conditions associated with excessive gastric acid, such as dyspepsia and peptic ulcer disease.[1][2] Its therapeutic effect is achieved through the chemical neutralization of stomach acid.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

This compound is a complex inorganic substance with a variable composition. The data presented below is based on available chemical information.

Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that specific quantitative data for several parameters, such as solubility, pKa, and melting point, are not extensively reported in publicly available literature.

PropertyValueSource
Chemical Name Magnesium aluminosilicate hydrate[1][2]
Synonyms Malinal, Megalac, Dianeusine, Simagel[1][2][3]
Molecular Formula Al₂H₂MgO₉Si₂ (representative)[1]
Molecular Weight 280.45 g/mol (representative)[1]
Appearance White, fine, odorless, and tasteless powder[4]
Solubility
    in WaterPractically insoluble[4]
    in EthanolPractically insoluble[4]
    in Mineral AcidsSoluble[4]
pH (5% aqueous solution) 9.0 - 10.0[4]
pKa Data not available
Melting Point Data not available; related magnesium aluminum silicates decompose at >900 °C
Crystal Form Described as both crystalline polyhydrate and amorphous[1][5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters of a substance like this compound are provided below. These are standardized protocols that can be applied for its characterization.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid drug is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then determined.

Apparatus:

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • pH meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of this compound to a series of glass vials containing the test solvents (e.g., purified water, 0.1 M HCl, phosphate buffer pH 6.8, ethanol).

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker maintained at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After agitation, allow the samples to stand to let the undissolved particles settle.

  • Centrifuge the samples to separate the supernatant from the solid material.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent if necessary.

  • Analyze the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., ICP-MS for elemental analysis of aluminum and magnesium, as direct HPLC of the complex may not be feasible).

  • The solubility is expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration for Insoluble Compounds)

Due to its insolubility, direct aqueous titration is not feasible. A method involving co-solvents or surfactants would be necessary.

Principle: The pKa is determined by titrating a solution/suspension of the substance with a strong acid or base and monitoring the pH change. The pKa corresponds to the pH at which 50% of the substance is ionized.

Apparatus:

  • Potentiometer with a calibrated pH electrode

  • Autotitrator or manual burette

  • Magnetic stirrer and stir bar

  • Beakers and other standard laboratory glassware

Procedure:

  • Prepare a suspension of a precisely weighed amount of this compound in a mixture of water and a co-solvent (e.g., methanol, DMSO) to improve wetting and interaction.

  • Place the suspension in a jacketed beaker to maintain a constant temperature.

  • Immerse the calibrated pH electrode and a magnetic stir bar into the suspension.

  • Begin stirring to ensure homogeneity.

  • Titrate the suspension with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve. Alternatively, derivative plots (dpH/dV) can be used to more accurately determine the equivalence point.

Melting Point Determination (Differential Scanning Calorimetry - DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Principle: A sample of the material is heated at a constant rate, and the heat flow to the sample is monitored. Phase transitions, such as melting, are observed as endothermic peaks on the DSC thermogram. For a hydrated inorganic compound like this compound, dehydration events will also be observed.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

  • Analytical balance

Procedure:

  • Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an aluminum DSC pan.

  • Seal the pan hermetically to contain any evolved water during heating. An empty sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 1000 °C).

  • Record the heat flow as a function of temperature.

  • The resulting DSC thermogram will show endothermic peaks corresponding to dehydration and potentially decomposition rather than a sharp melting point, given the nature of the compound. The onset temperature of these peaks provides information on thermal stability.[6][7]

Crystal Form Analysis (X-ray Powder Diffraction - XRPD)

XRPD is a powerful technique for identifying the crystalline or amorphous nature of a solid material.

Principle: A powdered sample is irradiated with monochromatic X-rays. The X-rays are diffracted by the crystalline lattice planes, and the diffraction pattern is unique to a specific crystalline structure. An amorphous material will not produce sharp diffraction peaks.

Apparatus:

  • X-ray Powder Diffractometer

  • Sample holder

Procedure:

  • Prepare a powdered sample of this compound.

  • Mount the sample in the sample holder of the diffractometer.

  • Irradiate the sample with monochromatic X-rays (e.g., Cu Kα radiation) over a range of 2θ angles.

  • Detect the diffracted X-rays and record their intensity as a function of the 2θ angle.

  • The resulting diffractogram will show a series of peaks if the material is crystalline. The positions and intensities of these peaks can be used to identify the crystal structure. A broad halo with no sharp peaks indicates an amorphous solid.[8][9][10]

Mechanism of Action and Experimental Workflows

Signaling Pathway: Acid Neutralization Mechanism

This compound acts as an antacid by directly neutralizing hydrochloric acid in the stomach. This process involves the dissolution of the aluminosilicate structure and the consumption of protons.

G StomachLumen Stomach Lumen (Acidic Environment) This compound This compound (Al₂H₂MgO₉Si₂ • nH₂O) Neutralization Neutralization Reaction This compound->Neutralization Dissolves and reacts HPlus Excess Gastric Acid (H⁺ ions) HPlus->Neutralization Reacts with Products Reaction Products: Mg²⁺, Al³⁺, Si(OH)₄, H₂O Neutralization->Products IncreasedpH Increased Gastric pH (Relief of Symptoms) Neutralization->IncreasedpH Leads to

Caption: Acid neutralization pathway of this compound in the stomach.

Experimental Workflow: Physicochemical Characterization

The comprehensive characterization of an active pharmaceutical ingredient (API) like this compound follows a structured workflow to determine its fundamental properties.

G API This compound Sample Identity Identity Confirmation (e.g., FTIR, Elemental Analysis) API->Identity Physical Physical Characterization Identity->Physical Chemical Chemical Characterization Identity->Chemical XRPD Crystal Form & Polymorphism (XRPD) Physical->XRPD DSC Thermal Properties (DSC/TGA) Physical->DSC Solubility Solubility Profile (Shake-Flask) Chemical->Solubility pKa pKa Determination (Potentiometry) Chemical->pKa Data Comprehensive Physicochemical Profile XRPD->Data DSC->Data Solubility->Data pKa->Data

Caption: Workflow for the physicochemical characterization of this compound.

Conclusion

This compound is a complex hydrated magnesium aluminosilicate with established antacid properties. While its qualitative characteristics and mechanism of action are understood, there is a notable lack of specific, publicly available quantitative data for key physicochemical parameters such as solubility, pKa, and melting point. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound, which is essential for formulation development, quality control, and regulatory purposes. Further investigation is warranted to fully elucidate its solid-state properties, including a definitive determination of its crystallinity and potential polymorphism.

References

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Almasilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almasilate, a synthetic magnesium aluminosilicate hydrate, is utilized as an antacid for the neutralization of stomach acid.[1] Its efficacy and stability are intrinsically linked to its physicochemical properties, particularly its crystalline structure and potential for polymorphism. This technical guide provides a comprehensive overview of the structural characteristics of this compound, drawing parallels with closely related hydrotalcite-like structures, and details the experimental methodologies used for its characterization.

This compound is generally described as a crystalline polyhydrate of aluminum and magnesium silicate.[1] More specifically, its structure is often analogous to that of hydrotalcite, a layered double hydroxide (LDH).[2][3][4] This structure consists of positively charged brucite-like layers of magnesium and aluminum hydroxides, with the charge being balanced by interlayer anions (typically carbonate) and water molecules.[2][5] The potential for different stacking arrangements of these layers gives rise to polymorphism, with various polytypes possible, such as 1M, 2H, and 3R modifications.[5][6][7] The specific crystalline form can be influenced by the synthesis conditions.[8]

Crystalline Structure

The fundamental structure of this compound can be conceptualized as a layered arrangement. The primary layers are composed of edge-sharing Mg(OH)₆ and Al(OH)₆ octahedra. The substitution of Al³⁺ for Mg²⁺ in the octahedral sheets results in a net positive charge, which is neutralized by interlayer anions and hydrated with water molecules.

While specific crystallographic data for a compound explicitly named "this compound" is scarce in publicly available literature, data for structurally similar synthetic hydrotalcites and other basic aluminum magnesium carbonates provide a strong basis for understanding its structure. For instance, a patent for a basic aluminum magnesium carbonate with a rhombohedral crystal system reports specific lattice parameters.[9]

X-Ray Diffraction (XRD) Data

X-ray powder diffraction is a primary technique for elucidating the crystalline structure of this compound. The diffraction pattern of a hydrotalcite-like material is characterized by a series of sharp, intense reflections at low 2θ angles, corresponding to the basal spacing of the layers, and broader, less intense reflections at higher 2θ angles, related to the internal structure of the layers.[10][11]

Below is a table of representative X-ray diffraction data for a synthetic basic aluminum magnesium carbonate, which serves as a model for crystalline this compound.[9]

d-spacing (Å)Relative Intensity (%)
7.597100
3.79850
2.620230
2.569825
2.532220
2.283015
1.9354540
1.7244710
1.629305
1.5228915
1.4931820
1.4600210
1.413515
1.385285
1.3101110

Table 1: Representative X-ray Powder Diffraction Data for a Crystalline Basic Aluminum Magnesium Carbonate.[9]

Polymorphism

Polymorphism in layered double hydroxides like this compound arises from different stacking sequences of the brucite-like layers.[6][7] The most common polytypes are the 3R (rhombohedral) and 2H (hexagonal) forms.[5] The synthesis method, including factors like temperature, pH, and aging time, can influence the resulting polymorphic form.[8] The presence of stacking faults, which are intergrowths of different polytypes, can lead to broadening of XRD peaks.[7][8]

Polymorphism cluster_synthesis Synthesis Conditions cluster_polymorphs Polymorphic Forms Temperature Temperature 3R Polytype 3R Polytype Temperature->3R Polytype pH pH 2H Polytype 2H Polytype pH->2H Polytype Aging_Time Aging Time Amorphous Amorphous Aging_Time->Amorphous 3R Polytype->2H Polytype Interconversion

Diagram 1: Factors influencing this compound polymorphism.

Experimental Protocols

Synthesis and Crystallization of this compound (Representative Hydrothermal Method)

This protocol describes a general method for synthesizing crystalline magnesium aluminosilicate hydrates with a layered double hydroxide structure.

  • Preparation of Solutions:

    • Solution A: Dissolve stoichiometric amounts of magnesium nitrate (Mg(NO₃)₂) and aluminum nitrate (Al(NO₃)₃) in deionized water. The Mg/Al molar ratio can be varied to target specific compositions.

    • Solution B: Dissolve sodium carbonate (Na₂CO₃) and sodium hydroxide (NaOH) in deionized water.

  • Co-precipitation:

    • Slowly add Solution A to Solution B with vigorous stirring at a constant pH (typically between 8 and 10) and temperature.

  • Aging:

    • Age the resulting slurry at a specific temperature (e.g., 60-150 °C) for a defined period (e.g., 18-24 hours) to promote crystallization.

  • Washing and Drying:

    • Filter the precipitate and wash it thoroughly with deionized water to remove excess salts.

    • Dry the product in an oven at a controlled temperature (e.g., 80-100 °C).[12]

Synthesis_Workflow start Start prep_sol Prepare Metal Salt and Alkaline Solutions start->prep_sol coprecipitation Co-precipitation (Constant pH and Temperature) prep_sol->coprecipitation aging Hydrothermal Aging coprecipitation->aging filtration Filtration and Washing aging->filtration drying Drying filtration->drying end Crystalline this compound drying->end

Diagram 2: Experimental workflow for this compound synthesis.
X-Ray Diffraction (XRD) Analysis

  • Sample Preparation: Grind the this compound sample to a fine powder to ensure random orientation of the crystallites.

  • Instrument Setup: Use a powder diffractometer with Cu Kα radiation. Set the voltage and current to appropriate values (e.g., 40 kV and 40 mA).

  • Data Collection: Scan the sample over a 2θ range of 5-70° with a step size of 0.02° and a suitable counting time per step.

  • Data Analysis: Identify the peak positions (2θ) and their corresponding intensities. Calculate the d-spacings using Bragg's Law. Compare the obtained pattern with reference patterns from databases (e.g., JCPDS/ICDD) for phase identification.

Thermal Analysis (TGA/DSC)
  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into an alumina or platinum crucible.

  • Instrument Setup: Place the sample in a simultaneous TGA/DSC instrument.

  • Experimental Conditions: Heat the sample from room temperature to 1000 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: Analyze the TGA curve for weight loss steps and the DSC curve for endothermic or exothermic events. The first weight loss, typically below 250 °C, corresponds to the removal of interlayer water. The second major weight loss, at higher temperatures (around 300-500 °C), is due to dehydroxylation of the brucite-like layers and decomposition of the interlayer carbonate anions.[13][14][15]

Thermal EventApproximate Temperature Range (°C)Weight Loss (%)
Dehydration (Loss of interlayer water)150 - 25010 - 20
Dehydroxylation and Decarbonation300 - 50020 - 30

Table 2: Typical Thermal Decomposition Data for Hydrotalcite-like Materials.[13][14]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the this compound sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Collection: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands.

Wavenumber (cm⁻¹)Vibrational Mode
~3400 (broad)O-H stretching of hydroxyl groups and interlayer water
~1630H-O-H bending of interlayer water
~1360Asymmetric stretching of interlayer carbonate
< 800Metal-Oxygen (Mg-O, Al-O) lattice vibrations

Table 3: Characteristic FTIR Absorption Bands for Hydrotalcite-like Structures.[3][6][16]

Signaling_Pathways cluster_XRD XRD Analysis cluster_TGA Thermal Analysis cluster_FTIR FTIR Spectroscopy This compound This compound Structure XRD_node d-spacings (Layered Structure) This compound->XRD_node Provides TGA_node Dehydration & Dehydroxylation This compound->TGA_node Shows FTIR_node Hydroxyl, Carbonate, & M-O Vibrations This compound->FTIR_node Reveals

Diagram 3: Relationship between this compound structure and analytical data.

Conclusion

The crystalline structure of this compound is best understood through the model of layered double hydroxides, specifically synthetic hydrotalcites. While often amorphous or poorly crystalline, it can exist in various polymorphic forms depending on the synthesis conditions. A thorough characterization using a combination of X-ray diffraction, thermal analysis, and FTIR spectroscopy is essential to determine its specific structural properties, which in turn govern its performance as a pharmaceutical active ingredient. The experimental protocols and representative data provided in this guide offer a framework for researchers and drug development professionals to effectively analyze and control the quality of this compound.

References

Synthesis of Magnesium Aluminum Silicate Hydrate: A Technical Guide for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium aluminum silicate hydrate, a layered silicate clay, is a versatile excipient in the pharmaceutical industry, valued for its high adsorptive capacity, chemical inertness, and favorable safety profile.[1] Its utility spans applications as a suspending and stabilizing agent, a binder and disintegrant in solid dosage forms, and increasingly as a functional excipient in advanced drug delivery systems.[2][3] This technical guide provides an in-depth overview of the primary synthesis methodologies for producing magnesium aluminum silicate hydrate, with a focus on co-precipitation, hydrothermal, and sol-gel techniques. Detailed experimental protocols, comparative data on physicochemical properties, and insights into its application in drug formulation are presented to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Magnesium aluminum silicate (MAS), often referred to by trade names such as Veegum®, is a naturally occurring smectite clay that is purified for pharmaceutical use.[4][5] Synthetic variants offer the advantage of controlled composition and physicochemical properties, tailored to specific formulation requirements. The layered structure of MAS, composed of octahedral alumina and tetrahedral silica sheets, imparts a net negative surface charge, enabling interaction with and adsorption of cationic drug molecules.[6][7] This interaction is fundamental to its application in taste masking, improving drug stability, and modulating drug release profiles.[6][8]

This guide will delve into the core synthesis methods, providing detailed protocols and quantitative data to aid in the selection and optimization of synthesis strategies for specific pharmaceutical applications.

Synthesis Methodologies

The synthesis of magnesium aluminum silicate hydrate can be broadly categorized into three main methods: co-precipitation, hydrothermal synthesis, and sol-gel synthesis. The choice of method significantly influences the resulting material's properties, such as crystallinity, particle size, surface area, and purity.

Co-precipitation Method

Co-precipitation is a widely used technique for the synthesis of magnesium aluminum silicate due to its relative simplicity and scalability.[9] This method involves the simultaneous precipitation of magnesium and aluminum hydroxides or silicates from an aqueous solution containing soluble salts of magnesium and aluminum upon the addition of a silicate source and a precipitating agent.[10]

A typical co-precipitation synthesis involves the following steps:

  • Preparation of Salt Solution: An aqueous solution is prepared containing magnesium sulfate (MgSO₄) and aluminum sulfate (Al₂(SO₄)₃) in a defined molar ratio.[11]

  • Preparation of Silicate Solution: A separate aqueous solution of sodium silicate (Na₂SiO₃) and sodium hydroxide (NaOH) is prepared.[11]

  • Precipitation: The silicate solution is slowly added to the salt solution with vigorous stirring. The pH of the mixture is carefully controlled, typically in the range of 8-10, through the addition of an alkali or acid.[9][12] Temperature is also a critical parameter and is generally maintained between 30°C and 81°C.[12][13]

  • Aging: The resulting precipitate is aged in the mother liquor for a specific period, which can range from a few hours to several days, to allow for crystallization and stabilization of the structure.

  • Washing and Filtration: The precipitate is then filtered and washed repeatedly with deionized water to remove soluble by-products.[11]

  • Drying: The washed solid is dried in an oven at a temperature below 100°C to obtain the final magnesium aluminum silicate hydrate powder.[11]

dot

Co-precipitation synthesis workflow.
Hydrothermal Synthesis

Hydrothermal synthesis is a method that employs elevated temperatures and pressures to facilitate the crystallization of materials from aqueous solutions.[7][14] This technique is particularly effective for producing well-defined crystalline structures of smectite clays, including magnesium aluminum silicate.[7][14]

A representative hydrothermal synthesis protocol is as follows:

  • Precursor Gel Preparation: A gel is prepared by mixing sources of silica, alumina, and magnesia. Common precursors include sodium silicate solution, aluminum chloride solution, and magnesium chloride solution.[15] The molar ratios of the precursors are carefully controlled to achieve the desired final composition.[16]

  • pH Adjustment: The pH of the gel is adjusted to a specific value, typically between 5.5 and 14, using an acid or a base.[15]

  • Hydrothermal Treatment: The gel is transferred to a Teflon-lined stainless-steel autoclave, and deionized water is added.[17][18] The autoclave is then heated to a temperature between 100°C and 300°C for a duration ranging from several hours to several days.[7][18]

  • Cooling and Product Recovery: After the hydrothermal treatment, the autoclave is cooled to room temperature. The solid product is then recovered by filtration, washed thoroughly with deionized water, and dried.[17]

dot

Hydrothermal synthesis workflow.
Sol-Gel Synthesis

The sol-gel process is a versatile method for producing amorphous or crystalline ceramic materials from molecular precursors.[19] This technique offers excellent control over the purity, homogeneity, and microstructure of the final product.[19]

A typical sol-gel synthesis of magnesium aluminum silicate involves:

  • Sol Preparation: Alkoxide precursors of silicon (e.g., tetraethyl orthosilicate, TEOS) and aluminum (e.g., aluminum isopropoxide) are dissolved in an alcohol. A soluble magnesium salt (e.g., magnesium nitrate) is also added to the solution.

  • Hydrolysis and Condensation: Water, often mixed with an acid or base catalyst, is added to the alkoxide solution to initiate hydrolysis and condensation reactions. This leads to the formation of a three-dimensional network, resulting in a gel.

  • Aging: The gel is aged for a period to allow for further condensation and strengthening of the network.

  • Drying: The gel is dried under controlled conditions (e.g., in an oven at 60°C) to remove the solvent, yielding a xerogel or aerogel.[20]

  • Calcination: The dried gel is often calcined at elevated temperatures (e.g., 500°C) to remove residual organic compounds and to induce crystallization if desired.[20]

dot

Drug_Intercalation_Release cluster_0 Drug Loading (Intercalation) cluster_1 Drug Release A MAS Layers (Negative Surface Charge) C Intercalated Drug-MAS Complex A->C B Cationic Drug Molecules B->A Cation Exchange D Intercalated Drug-MAS Complex in Physiological Fluid F Released Drug Molecules D->F G MAS with Exchanged Cations D->G E Physiological Cations (H⁺, Na⁺, K⁺) E->D Cation Exchange

References

An In-depth Technical Guide to Almasilate: Chemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almasilate is a buffering antacid utilized in the symptomatic treatment of peptic ulcers and dyspepsia.[1] It is a crystalline polyhydrate of magnesium aluminosilicate.[1] Its therapeutic efficacy is attributed to its ability to neutralize gastric acid. This technical guide provides a comprehensive overview of the chemical formula, molecular weight, and mechanism of action of this compound, along with a generalized experimental protocol for evaluating its acid-neutralizing capacity.

Chemical Formula and Molecular Weight

The chemical formula and molecular weight of this compound can be represented in both anhydrous and hydrated forms, which has led to variations in reported values across different sources. For clarity, the distinct forms are summarized below.

Form Chemical Formula Molecular Weight ( g/mol ) Reference
Anhydrous2Al·Mg·2O4Si262.43[2]
HydratedAl₂H₂MgO₉Si₂280.45[1]
HydratedAl₂H₆MgO₇Si₂⁸⁺252.47
HydratedAl₂Mg₂O₁₅Si₅·xH₂O482.99[3]

Note: The variability in the hydrated forms is due to different levels of hydration.

Mechanism of Action

This compound functions as a buffering antacid by directly neutralizing excess stomach acid.[1] The mechanism does not involve complex biological signaling pathways but is rather a direct chemical reaction within the gastric environment. The crystalline polyhydrate structure of aluminum/magnesium silicate binds hydrogen ions.[1] This process involves the dissolution of the aluminosilicate minerals, which consumes acidic hydrogen ions, thereby increasing the pH of the stomach.[1][4]

The following diagram illustrates the simplified mechanism of action of this compound.

Almasilate_Mechanism cluster_stomach Gastric Environment Stomach_Acid Excess Stomach Acid (H⁺) Neutralization Neutralization Reaction Stomach_Acid->Neutralization reacts with This compound This compound (Magnesium Aluminum Silicate Hydrate) This compound->Neutralization binds Products Neutralized Products (H₂O, Al³⁺, Mg²⁺, H₄SiO₄) Neutralization->Products yields

Mechanism of Action of this compound.

Experimental Protocols

Objective: To determine the total amount of acid that can be neutralized by a single dose of this compound.

Materials:

  • This compound tablets or suspension

  • 1 N Hydrochloric Acid (HCl)

  • 0.5 N Sodium Hydroxide (NaOH)

  • Bromocresol green indicator

  • Tromethamine (for HCl standardization)

  • Benzoic acid (for NaOH standardization)

  • Magnetic stirrer and stir bar

  • Buret

  • Pipettes

  • Beakers

  • pH meter

  • Water bath maintained at 37 °C

Procedure:

  • Reagent Standardization:

    • Standardize the 1 N HCl solution using tromethamine.

    • Standardize the 0.5 N NaOH solution using benzoic acid.

  • Sample Preparation:

    • For tablets, accurately weigh and finely powder a sufficient number of tablets.

    • For suspensions, shake the product thoroughly to ensure homogeneity.

  • Titration:

    • Accurately weigh a quantity of the powdered tablet or measure a volume of the suspension equivalent to the minimum labeled dosage.

    • Transfer the sample to a beaker and add a precise volume of 1 N HCl (in excess).

    • Place the beaker in a water bath at 37 °C and stir continuously with a magnetic stirrer for 15 minutes.

    • After 15 minutes, stop the stirring and begin titrating the excess HCl with the standardized 0.5 N NaOH to a stable pH of 3.5. The endpoint can be determined using a pH meter or an indicator like bromocresol green.

  • Calculation: The acid-neutralizing capacity is calculated using the following formula: ANC (mEq) = (Volume_HCl × Normality_HCl) - (Volume_NaOH × Normality_NaOH)

The following diagram outlines the general experimental workflow for determining the Acid-Neutralizing Capacity (ANC) of an antacid.

ANC_Workflow start Start prep Sample Preparation (Weigh/measure antacid dose) start->prep add_acid Add excess standardized HCl prep->add_acid react React for 15 min at 37°C with continuous stirring add_acid->react titrate Back-titrate with standardized NaOH to pH 3.5 react->titrate calculate Calculate ANC titrate->calculate end_node End calculate->end_node

References

Spectroscopic Analysis of Almasilate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Almasilate, a hydrated magnesium aluminosilicate, with a focus on Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD). This compound is primarily used as an antacid, and its efficacy and stability are intrinsically linked to its chemical structure and solid-state properties. Spectroscopic techniques are crucial for the characterization, quality control, and formulation development of this active pharmaceutical ingredient.

Introduction to this compound

This compound is an amorphous, synthetic magnesium aluminosilicate with antacid properties. Its chemical structure is not a simple stoichiometric compound but rather a complex, hydrated lattice of silica (SiO₂), alumina (Al₂O₃), and magnesia (MgO). The antacid activity of this compound stems from the neutralization of gastric acid by the aluminum and magnesium hydroxides present in its structure. The porous and layered nature of the silicate matrix also contributes to its therapeutic effect by providing a large surface area for acid adsorption.

The physicochemical properties of this compound, including its reactivity, stability, and crystalline nature, are highly dependent on its manufacturing process. Therefore, robust analytical techniques like FTIR and XRD are essential for ensuring batch-to-batch consistency and therapeutic equivalence.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is used to confirm its identity, assess its hydration state, and characterize the silicate and aluminate network.

Experimental Protocol for FTIR Analysis

A general experimental protocol for the FTIR analysis of this compound powder is as follows:

  • Sample Preparation:

    • The potassium bromide (KBr) pellet method is commonly employed. A small amount of this compound powder (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation:

    • A Fourier-Transform Infrared Spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the KBr pellet is recorded first to subtract atmospheric and instrumental interferences.

    • The sample pellet is then placed in the sample holder, and the spectrum is recorded.

    • Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Interpretation of this compound FTIR Spectrum

The FTIR spectrum of this compound is characterized by broad absorption bands due to its amorphous nature and the presence of water. The key vibrational modes are associated with the Si-O, Al-O, and O-H bonds.

Table 1: Characteristic FTIR Absorption Bands of this compound

Wavenumber (cm⁻¹)Vibrational ModeInterpretation
~3400 (broad)O-H stretchingIndicates the presence of physically adsorbed and coordinated water molecules within the hydrated structure.
~1630H-O-H bendingConfirms the presence of water of hydration.
~1000-1100 (broad)Si-O-Si and Si-O-Al stretchingThis is the most intense band in the spectrum and is characteristic of the silicate and aluminosilicate network. Its broadness reflects the amorphous nature of the material.
~600-800Si-O-Al and Al-O-H bendingFurther confirms the aluminosilicate framework.
~400-600O-Si-O and O-Al-O bendingRelates to the deformation vibrations of the silicate and aluminate tetrahedra.

X-ray Diffraction (XRD)

X-ray diffraction is a primary technique for determining the solid-state nature of a material, i.e., whether it is crystalline or amorphous. For this compound, which is typically amorphous, XRD is used to confirm the absence of significant crystalline impurities and to provide a characteristic diffraction pattern for identification.

Experimental Protocol for XRD Analysis

A standard protocol for the XRD analysis of this compound powder is as follows:

  • Sample Preparation:

    • A sufficient amount of the fine this compound powder is packed into a sample holder. The surface of the powder should be flat and level with the holder's surface to ensure accurate diffraction angles.

  • Instrumentation:

    • A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is typically used.

  • Data Acquisition:

    • The sample is scanned over a range of 2θ angles, for example, from 5° to 70°.

    • The step size and scan speed can be adjusted to achieve the desired resolution and signal-to-noise ratio (e.g., a step size of 0.02° and a scan speed of 1°/minute).

  • Data Analysis:

    • The resulting diffractogram is analyzed for the presence of broad humps (indicative of amorphous material) or sharp peaks (indicative of crystalline material).

Interpretation of this compound XRD Pattern

The XRD pattern of this compound is typically characterized by a broad, diffuse halo in the 2θ range of 20-40°, which is a hallmark of an amorphous material. The absence of sharp, well-defined peaks indicates a lack of long-range atomic order.

According to some pharmacopoeial monographs for "Magnesium Aluminum Silicate," which is chemically similar or identical to this compound, specific low-angle diffraction peaks may be used for identification purposes, suggesting a degree of short-range order or the presence of layered structures.

Table 2: Potential X-ray Diffraction Peaks for Identification of Magnesium Aluminosilicate

2θ Angle (°)d-spacing (Å)Interpretation
Broad Halo-The broad hump centered around 20-40° 2θ confirms the predominantly amorphous nature of the material.
Possible low-angle peaks~7.7 - 5.1Some sources suggest the presence of a broad peak in the low-angle region (e.g., ~5-12° 2θ) which could be indicative of a layered or porous structure.

Note: The presence and position of low-angle peaks can be dependent on the specific manufacturing process and hydration state of the this compound.

Workflow and Logical Relationships

The spectroscopic analysis of this compound follows a logical workflow to ensure its quality and identity.

Almasilate_Analysis_Workflow cluster_0 Sample Reception & Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Reporting Raw_Material This compound Raw Material Sample_Prep Sample Preparation (Grinding, Drying if necessary) Raw_Material->Sample_Prep FTIR_Analysis FTIR Spectroscopy Sample_Prep->FTIR_Analysis XRD_Analysis X-ray Diffraction Sample_Prep->XRD_Analysis FTIR_Data FTIR Spectrum Analysis (Functional Group Identification) FTIR_Analysis->FTIR_Data XRD_Data XRD Pattern Analysis (Amorphous/Crystalline Nature) XRD_Analysis->XRD_Data Report Final Report (Identity, Quality Assessment) FTIR_Data->Report XRD_Data->Report

Caption: Workflow for the Spectroscopic Analysis of this compound.

This diagram illustrates the typical workflow from receiving the this compound raw material to the final quality assessment report based on FTIR and XRD analyses.

Conclusion

FTIR and XRD are indispensable analytical tools for the comprehensive characterization of this compound. FTIR spectroscopy provides detailed information about the chemical bonding and functional groups within the aluminosilicate structure, while XRD confirms its predominantly amorphous nature, which is critical for its reactivity and dissolution properties. The combined application of these techniques ensures the identity, purity, and quality of this compound, supporting its safe and effective use in pharmaceutical formulations. For drug development professionals, a thorough understanding of these analytical methods is paramount for formulation design, stability studies, and regulatory compliance.

Thermal Analysis of Almasilate: A Technical Overview of TGA and DSC Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Almasilate, a hydrated magnesium aluminosilicate, is an antacid used to neutralize stomach acid. Its thermal stability and decomposition characteristics are critical parameters for quality control, formulation development, and ensuring product efficacy and safety. This technical guide provides an in-depth overview of the thermal analysis of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Due to the limited availability of specific TGA/DSC data for this compound in public literature, this guide presents a representative thermal analysis based on data from closely related hydrated magnesium aluminum silicate compounds. The presented data and protocols are intended to provide a foundational understanding of the expected thermal behavior.

Expected Thermal Decomposition of this compound

The thermal decomposition of this compound, as a hydrated magnesium aluminosilicate, is anticipated to occur in multiple stages. These stages typically involve the loss of water (dehydration), the removal of hydroxyl groups (dehydroxylation), and the eventual decomposition of the silicate structure at higher temperatures.

Key Expected Events:

  • Dehydration: The initial weight loss at lower temperatures (typically below 200°C) corresponds to the removal of loosely bound surface water and water of hydration.

  • Dehydroxylation: At intermediate temperatures, the hydroxyl groups from the magnesium and aluminum hydroxide components are eliminated as water. This is a key structural decomposition step.

  • Structural Decomposition and Recrystallization: At higher temperatures, the silicate lattice is expected to decompose, leading to the formation of stable metal oxides (MgO and Al₂O₃) and silica (SiO₂). This may be accompanied by exothermic recrystallization events.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and accurate TGA and DSC data. The following are generalized methodologies for the thermal analysis of powdered samples like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is accurately weighed into a clean, tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

    • Heating Rate: A linear heating rate, typically 10°C/min, is applied.

    • Temperature Range: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 1000°C).

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots percentage weight loss versus temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature. This helps to identify endothermic and exothermic events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound powder (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: A linear heating rate, consistent with the TGA experiment (e.g., 10°C/min), is used to allow for correlation of thermal events.

    • Temperature Range: The sample is heated over a temperature range relevant to the observed TGA transitions (e.g., 25°C to 600°C).

  • Data Acquisition: The differential heat flow between the sample and reference pans is measured as a function of temperature. The resulting DSC curve shows endothermic peaks (heat absorption) and exothermic peaks (heat release).

Data Presentation: Representative Thermal Analysis Data

The following tables summarize the expected quantitative data from the TGA and DSC analysis of a hydrated magnesium aluminum silicate, serving as a proxy for this compound.

Table 1: Representative TGA Data for Hydrated Magnesium Aluminum Silicate

Temperature Range (°C)Mass Loss (%)Associated Event
25 - 2005 - 15Dehydration (Loss of adsorbed and hydrated water)
200 - 50010 - 20Dehydroxylation of Mg(OH)₂ and Al(OH)₃ components
> 5005 - 10Decomposition of the silicate structure
Total Mass Loss ~28 - 32 Overall Decomposition

Note: The total mass loss upon calcination to high temperatures (e.g., 800-1000°C) for synthetic magnesium aluminum silicates has been reported to be in the range of 28-32%.

Table 2: Representative DSC Data for Hydrated Magnesium Aluminum Silicate

Peak Temperature (°C)Peak TypeAssociated Event
~110Broad EndothermDehydration
~350 - 450Endotherm(s)Dehydroxylation
> 800ExothermRecrystallization into new mineral phases (e.g., enstatite)

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the thermal analysis and the logical relationship of the decomposition pathway.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound Powder Weigh_TGA Weigh 5-10 mg into TGA pan Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg into DSC pan Sample->Weigh_DSC TGA TGA Instrument Weigh_TGA->TGA Seal_DSC Hermetically seal DSC pan Weigh_DSC->Seal_DSC DSC DSC Instrument Seal_DSC->DSC TGA_Curve TGA Curve (% Weight Loss vs. Temp) TGA->TGA_Curve DSC_Curve DSC Curve (Heat Flow vs. Temp) DSC->DSC_Curve DTG_Curve DTG Curve (Rate of Weight Loss) TGA_Curve->DTG_Curve Analysis Identify Transitions & Quantify Changes TGA_Curve->Analysis DTG_Curve->Analysis DSC_Curve->Analysis DecompositionPathway This compound This compound (Hydrated Mg Al Silicate) Dehydrated Dehydrated Intermediate This compound->Dehydrated Heat (<200°C) - H2O (adsorbed/hydrated) Dehydroxylated Dehydroxylated Amorphous Solid Dehydrated->Dehydroxylated Heat (200-500°C) - H2O (hydroxyls) Final Stable Oxides (MgO, Al2O3, SiO2) Dehydroxylated->Final Heat (>500°C) - Structural Collapse

An In-depth Technical Guide to the Surface Chemistry and Charge of Almasilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almasilate is a crystalline polyhydrate of aluminum and magnesium silicate, recognized for its application as an antacid.[1] Its therapeutic efficacy is primarily attributed to its chemical composition and surface properties, which govern its acid-neutralizing capacity and potential interactions within the gastric environment. This guide provides a comprehensive overview of the surface chemistry and charge characteristics of this compound, intended to support research and development in the pharmaceutical sciences.

This compound's structure as a magnesium aluminosilicate hydrate confers upon it a significant surface area and a pH-dependent surface charge.[2] These characteristics are pivotal to its function, influencing its reactivity, dispersibility, and interaction with biological surfaces such as the gastric mucosa. Understanding these properties is crucial for optimizing formulation design, predicting in vivo behavior, and exploring novel applications.

Physicochemical Properties

This compound is a synthetically produced, amorphous compound with a composition that can be varied.[3] While natural magnesium silicates like talc are crystalline, synthetic variants are amorphous and possess a porous structure.[3] The pH of a 5% aqueous solution of magnesium aluminum silicate hydrate is typically in the range of 9.0 to 10.0, indicating its alkaline nature.[4]

Table 1: General Physicochemical Properties of this compound and Related Compounds

PropertyValue/RangeSource
Chemical Formula Al₂H₂MgO₉Si₂ (for this compound)PubChem[1]
Molecular Weight 280.45 g/mol (for this compound)PubChem[1]
Appearance White, odorless, fine powder[3][4]
Solubility Practically insoluble in water and alcohol; soluble in mineral acids.[4][4]
pH (5% aqueous solution) 9.0 - 10.0[4]

Surface Charge and Isoelectric Point

The surface of this compound in an aqueous environment possesses a charge that is highly dependent on the pH of the surrounding medium. This is due to the protonation and deprotonation of surface hydroxyl groups associated with the aluminum and silicon components. The isoelectric point (IEP) or point of zero charge (PZC) is the pH at which the net surface charge is zero.

Table 2: Point of Zero Charge (PZC) of this compound and Related Materials

MaterialPoint of Zero Charge (pH)MethodSource
Alumina (α-Al₂O₃)5.4 ± 0.1Batch equilibration[7][8]
Alumina7.0Not specified[6]
Zeolites (Aluminosilicates)Acidic rangeNot specified[6]
Hydrotalcite-like compoundsIncreases with decreasing Fe³⁺ contentPotentiometric titration[3]
Experimental Protocol: Determination of Isoelectric Point (IEP) by Zeta Potential Measurement

The IEP of this compound can be determined by measuring the zeta potential of a suspension as a function of pH.

Objective: To determine the pH at which the net surface charge of this compound particles is zero.

Materials and Equipment:

  • This compound powder

  • Deionized water

  • HCl and NaOH solutions (0.1 M or as appropriate) for pH adjustment

  • Zeta potential analyzer

  • pH meter

  • Stirrer

Procedure:

  • Sample Preparation: Prepare a dilute suspension of this compound in deionized water (e.g., 0.1 g/L). Ensure the suspension is well-dispersed using a stirrer.

  • Initial Measurement: Measure the initial pH and zeta potential of the suspension.

  • Titration: Incrementally add small volumes of HCl to lower the pH or NaOH to raise the pH. After each addition, allow the system to equilibrate while stirring.

  • Measurement: Measure the pH and zeta potential at each pH point.

  • Data Analysis: Plot the measured zeta potential values against the corresponding pH values.

  • IEP Determination: The isoelectric point is the pH at which the zeta potential curve intersects the x-axis (i.e., where the zeta potential is 0 mV).

Surface Area and Porosity

The specific surface area of this compound is a critical parameter that influences its dissolution rate and reactivity. Synthetic magnesium silicates are known to have large active surfaces, with BET surface areas ranging from less than 100 m²/g to several hundred m²/g.[3] A patent for a synthetic magnesium aluminum silicate mentions a "high specific surface" as a key characteristic for its antacid and adsorbent properties.[9]

Table 3: Specific Surface Area of Related Materials

MaterialBET Specific Surface Area (m²/g)Source
Synthetic amorphous magnesium silicates<100 to several hundred[3]
Synthetic magnesium silicate (unmodified)411[4]
Mesoporous aluminum silicate~800[10]
Experimental Protocol: BET Specific Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a widely used technique to determine the specific surface area of powders.

Objective: To measure the specific surface area of this compound powder.

Materials and Equipment:

  • This compound powder

  • BET surface area analyzer

  • Nitrogen gas (or other appropriate adsorbate)

  • Sample tubes

  • Degassing station

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of this compound powder into a sample tube.

  • Degassing: Degas the sample under vacuum at an elevated temperature to remove adsorbed contaminants from the surface. The temperature and duration of degassing should be carefully selected to avoid altering the sample's structure.

  • Analysis: Place the sample tube in the analysis port of the BET instrument. The analysis is typically performed at the temperature of liquid nitrogen.

  • Adsorption Isotherm: The instrument measures the amount of nitrogen gas adsorbed by the sample at various partial pressures.

  • Data Analysis: The BET equation is applied to the adsorption isotherm data to calculate the monolayer capacity, from which the total surface area and specific surface area (area per unit mass) are determined.

Acid Neutralizing Capacity (ANC)

The primary function of this compound as an antacid is its ability to neutralize excess stomach acid. The Acid Neutralizing Capacity (ANC) is a measure of this ability and is a key quality control parameter. The United States Pharmacopeia (USP) provides a standardized method for its determination (USP <301>). Studies have shown that the ANC of commercial antacid tablets can range from 5.7 mEq/g to 8.2 mEq/g.[11][12] Another study on various antacid formulations found ANC values per gram ranging from 1.4 to 21.7 for solid forms.[13]

Table 4: Acid Neutralizing Capacity of Various Antacid Formulations

Antacid FormulationANC (mEq/g)Source
Commercial Antacid Tablets (Brand D)8.2[11][12]
Commercial Antacid Tablets (Brand E)5.7[11][12]
Antacid Tablets, Powders, and Granules (Average)10.0[13]
Antacid Tablets, Powders, and Granules (Range)1.4 - 21.7[13]
Experimental Protocol: Acid Neutralizing Capacity (USP <301>)

This method involves a back-titration to determine the amount of acid consumed by the antacid.

Objective: To determine the acid-neutralizing capacity of this compound.

Materials and Equipment:

  • This compound sample

  • Hydrochloric acid (HCl), 1.0 N, standardized

  • Sodium hydroxide (NaOH), 0.5 N, standardized

  • pH meter

  • Magnetic stirrer and stir bar

  • Burette

  • Beakers

Procedure:

  • Sample Preparation: Accurately weigh a quantity of the this compound sample.

  • Acid Addition: Add a precise volume of 1.0 N HCl to the sample, ensuring an excess of acid.

  • Reaction: Stir the mixture for a specified time (e.g., 15 minutes) to allow the antacid to react with the acid.

  • Back-Titration: Titrate the excess HCl with 0.5 N NaOH to a stable endpoint of pH 3.5.

  • Calculation: The ANC is calculated based on the amount of HCl consumed by the this compound, determined from the difference between the initial amount of HCl added and the amount of excess HCl titrated with NaOH. The result is typically expressed in milliequivalents (mEq) of acid consumed per gram of the antacid.

Visualizations

Mechanism of Acid Neutralization

The following diagram illustrates the chemical process by which this compound neutralizes gastric acid.

Acid_Neutralization Stomach_Acid Gastric Acid (H⁺ ions) Reaction Neutralization Reaction Stomach_Acid->Reaction This compound This compound (MgAl Silicate Hydrate) This compound->Reaction Products Neutral Products: - Water (H₂O) - Mg²⁺, Al³⁺ salts - Silicic Acid Reaction->Products

Caption: Mechanism of gastric acid neutralization by this compound.

Experimental Workflow for Acid Neutralizing Capacity (ANC) Determination

This diagram outlines the key steps in the experimental protocol for determining the ANC of an antacid according to USP <301>.

ANC_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_titration Titration cluster_calc Calculation Weigh 1. Weigh this compound Sample Add_Acid 2. Add excess standardized HCl Weigh->Add_Acid Stir 3. Stir for 15 minutes Add_Acid->Stir Titrate 4. Titrate excess HCl with standardized NaOH to pH 3.5 Stir->Titrate Calculate 5. Calculate ANC (mEq/g) Titrate->Calculate

Caption: Workflow for determining Acid Neutralizing Capacity (ANC).

Logical Relationship: this compound Interaction with Gastric Mucosa

This diagram illustrates the proposed interaction of this compound with the gastric mucosal layer, contributing to its protective effects beyond simple acid neutralization.

Mucosa_Interaction This compound This compound Adherence Adherence to Mucosal Layer This compound->Adherence Mucosa Gastric Mucosa Mucosa->Adherence Protective_Barrier Formation of a Protective Barrier Adherence->Protective_Barrier Acid_Neutralization Local Acid Neutralization Protective_Barrier->Acid_Neutralization Pepsin_Adsorption Adsorption of Pepsin and Bile Acids Protective_Barrier->Pepsin_Adsorption

Caption: Interaction of this compound with the gastric mucosa.

Conclusion

The surface chemistry and charge of this compound are integral to its function as an effective antacid. Its high surface area and pH-dependent surface charge facilitate rapid and sustained neutralization of gastric acid. While specific quantitative data for this compound's isoelectric point and surface area remain areas for further investigation, the properties of analogous synthetic magnesium aluminosilicates provide valuable insights. The detailed experimental protocols provided in this guide offer a framework for the consistent and accurate characterization of these critical quality attributes. A thorough understanding of these surface properties will continue to be essential for the development and optimization of this compound-containing pharmaceutical products.

References

Unveiling the Performance of Almasilate: A Technical Guide to its Solubility and Dissolution Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core physicochemical properties of Almasilate, focusing on its solubility and dissolution kinetics. This compound, a crystalline polyhydrate of aluminum magnesium silicate, is utilized as an antacid for the relief of peptic ulcers and dyspepsia.[1] Its therapeutic efficacy is intrinsically linked to its ability to dissolve in the acidic environment of the stomach and neutralize excess acid. This document provides a comprehensive overview of the methodologies to assess these critical parameters, alongside available data and visual representations of key processes to aid in research and formulation development.

Physicochemical Properties of this compound

This compound's fundamental properties provide the foundation for understanding its behavior in aqueous and biological fluids. A summary of its key physicochemical characteristics is presented in Table 1.

PropertyValue/DescriptionSource(s)
Chemical Name Dialuminum magnesium disilicate hydrate[1]
Molecular Formula Al₂H₂MgO₉Si₂[2]
Molecular Weight 280.45 g/mol [1][2]
Appearance White, odorless, tasteless, slightly hygroscopic fine powder[3][4]
Synonyms Aluminum Magnesium Silicate Hydrate, Malinal, SC 306[5]

Solubility Profile

Due to the scarcity of direct quantitative data for this compound, the solubility of a structurally related compound, hydrotalcite (a layered double hydroxide of magnesium and aluminum), can be considered as a proxy to provide a general indication of its low aqueous solubility.

CompoundSolventTemperature (°C)SolubilitySource(s)
HydrotalciteWater20.49 µg/L[4]
This compoundWaterNot SpecifiedInsoluble[3][4]
This compoundDilute HClNot SpecifiedAlmost completely soluble[4]

Dissolution Kinetics and Mechanism of Action

The dissolution of this compound in the stomach is not merely a physical process but a chemical reaction. As a crystalline polyhydrate of aluminum/magnesium silicate, its dissolution in acidic media leads to the consumption of hydrogen ions.[1][2] The aluminosilicate mineral structure breaks down, releasing moieties such as H₄SiO₄, Al³⁺, and Mg²⁺.[1][2] These released ions, particularly the aluminum and magnesium hydroxides that can form, act as secondary pH buffers, contributing to the overall acid-neutralization effect.[2][7] The silicate fraction, being insoluble in acid, is thought to form a protective film on the mucous membranes and can also adsorb pepsin and bile acids.[4]

DissolutionMechanism cluster_stomach Gastric Environment (Acidic) This compound This compound (Solid) Dissolution Dissolution & Neutralization This compound->Dissolution H+ H+ (Gastric Acid) H+->Dissolution Released_Moieties Released Moieties H₄SiO₄ Al³⁺ Mg²⁺ Dissolution->Released_Moieties Neutralized_Stomach Increased pH (Neutralization) Dissolution->Neutralized_Stomach SolubilityWorkflow Start Start Add_Excess Add excess this compound to buffer Start->Add_Excess Equilibrate Equilibrate at 37°C with agitation Add_Excess->Equilibrate Separate_Solid Separate solid phase (centrifuge/filter) Equilibrate->Separate_Solid Measure_pH Measure pH of saturated solution Separate_Solid->Measure_pH Quantify Quantify dissolved This compound Separate_Solid->Quantify End End Quantify->End USP_Apparatus_2 USP Apparatus 2 (Paddle Method) cluster_vessel Vessel (37°C) Paddle Paddle Dosage_Unit Dosage Unit Paddle->Dosage_Unit Agitation Shaft Shaft->Paddle Motor Motor Motor->Shaft Medium Dissolution Medium Sampling_Point

References

Almasilate as a Buffering Antacid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almasilate, a hydrated magnesium aluminosilicate, is a non-systemic buffering antacid utilized for the symptomatic relief of conditions associated with excessive gastric acid. This technical guide provides an in-depth analysis of the core physicochemical and pharmacological properties of this compound, focusing on its mechanism of action as a buffering agent. This document summarizes key quantitative data from in-vitro studies, details relevant experimental protocols, and visualizes associated physiological pathways and experimental workflows to support further research and development in the field of gastric acid control.

Introduction

Gastric acid, primarily hydrochloric acid (HCl), plays a crucial role in digestion and defense against pathogens. However, its overproduction or reflux can lead to pathological conditions such as dyspepsia, heartburn, and peptic ulcer disease. Antacids are a class of drugs that neutralize gastric acid, providing rapid symptomatic relief. This compound is a complex antacid that functions as a buffering agent, neutralizing excess acid without causing a sharp increase in gastric pH, thereby avoiding acid rebound. Its mechanism involves a chemical reaction with HCl, where it gradually releases alkaline ions.[1] This guide explores the fundamental aspects of this compound's buffering capacity and related in-vitro evaluation methods.

Mechanism of Action

This compound's primary mechanism of action is the chemical neutralization of gastric acid. As a hydrated magnesium aluminosilicate, it reacts with hydrochloric acid in the stomach. This reaction consumes hydrogen ions (H+), thereby increasing the gastric pH. The silicate component is believed to form a protective layer on the mucous membranes and can also adsorb pepsin and bile acids, contributing to its therapeutic effect.[1]

The buffering action of this compound is characterized by a gradual neutralization process, which helps to maintain the gastric pH within a therapeutic range (typically pH 3-5) for a sustained period. This is in contrast to simple neutralizing agents that can cause a rapid and transient pH increase, potentially leading to a compensatory rebound in acid secretion.

Quantitative Data on Antacid Properties

The efficacy of an antacid is quantified through several in-vitro tests. The following tables summarize key performance indicators for this compound and related compounds. Note: Almagate, a crystalline hydrated aluminum-magnesium hydroxycarbonate, is structurally and functionally similar to this compound, and its data is included here for comparative purposes due to the limited availability of specific quantitative data for this compound in some tests.

Table 1: Acid Neutralizing Capacity (ANC) of Almagate at Different pH Levels [2]

pHAcid-Consuming Capacity (mEq HCl/g)
1.039.0
2.027.7
3.017.3

Table 2: Comparative Acid Neutralizing Capacity (ANC) of Various Antacids [2]

AntacidUSP Acid-Consuming Capacity (mEq HCl/g)
Almagate28.3
Dried aluminum hydroxide gel32.0
Magaldrate24.0
Aluminum hydroxide-magnesium carbonate dried co-gel27.9
Magnesium hydroxycarbonate21.9
Magnesium hydroxide32.6
Aluminum-magnesium trisilicate19.0
Calcium silicate9.8
Hydrotalcite30.7

Experimental Protocols

Acid Neutralizing Capacity (ANC) Test

The ANC test determines the total amount of acid that an antacid can neutralize. The United States Pharmacopeia (USP) standard method is a widely accepted protocol.[3]

Principle: A known quantity of the antacid is reacted with an excess of standardized hydrochloric acid. The unreacted acid is then back-titrated with a standardized solution of sodium hydroxide to a specific endpoint pH (typically 3.5). The amount of acid consumed by the antacid is then calculated.

Detailed Protocol (USP <301>):

  • Preparation of Reagents:

    • Standardized 1.0 N Hydrochloric Acid (HCl).

    • Standardized 0.5 N Sodium Hydroxide (NaOH).

    • Distilled water.

  • Sample Preparation:

    • For solid dosage forms (tablets), accurately weigh and finely powder a sufficient number of tablets.

    • For liquid suspensions, shake the container thoroughly to ensure a uniform mixture.

  • Procedure:

    • Accurately weigh a quantity of the powdered tablet or measure a volume of the liquid suspension equivalent to the minimum recommended dose.

    • Transfer the sample to a 250 mL beaker.

    • Add 70 mL of water and stir for 1 minute.

    • Pipette exactly 30.0 mL of 1.0 N HCl into the beaker and continue stirring for 15 minutes at 37 °C.

    • Titrate the excess HCl with 0.5 N NaOH to a stable pH of 3.5.

  • Calculation:

    • The ANC, expressed in milliequivalents (mEq) of acid consumed per gram or dose, is calculated using the following formula: ANC (mEq) = (Volume of HCl × Normality of HCl) - (Volume of NaOH × Normality of NaOH)

Rossett-Rice Test (Dynamic Acid Neutralization)

This dynamic test simulates the continuous secretion of gastric acid and measures the duration of action of an antacid.[4][5]

Principle: The antacid is placed in a reaction vessel with an initial volume of acid. Additional acid is then continuously added at a fixed rate, simulating gastric secretion. The pH of the solution is monitored over time to determine how long the antacid can maintain the pH within a therapeutic range (typically pH 3.0 to 5.0).

Detailed Protocol:

  • Apparatus:

    • A 500 mL reaction beaker maintained at 37°C.

    • A magnetic stirrer.

    • A pH meter with a continuous recording device.

    • A burette or infusion pump for the continuous addition of acid.

  • Reagents:

    • 0.1 N Hydrochloric Acid (HCl).

    • Distilled water.

  • Procedure:

    • Add 70 mL of 0.1 N HCl and 30 mL of distilled water to the reaction beaker and allow it to equilibrate to 37°C.

    • Add a single dose of the antacid to the beaker and start the magnetic stirrer.

    • Immediately begin adding 0.1 N HCl at a constant rate of 2 mL/min.

    • Record the pH of the solution continuously.

  • Data Analysis:

    • Plot the pH of the solution as a function of time.

    • Determine the "Rossett-Rice time," which is the duration for which the pH is maintained between 3.0 and 5.0.

Pepsin Inhibition Assay

This assay evaluates the ability of an antacid to inhibit the activity of pepsin, a proteolytic enzyme that can contribute to mucosal damage.[6][7]

Principle: The activity of pepsin is measured by its ability to hydrolyze a protein substrate, such as hemoglobin. The extent of hydrolysis is determined by measuring the amount of trichloroacetic acid (TCA)-soluble peptides produced, which can be quantified spectrophotometrically at 280 nm. The inhibitory effect of the antacid is assessed by comparing the pepsin activity in the presence and absence of the antacid.

Detailed Protocol:

  • Reagents:

    • Pepsin solution (e.g., 0.5 mg/mL in 0.01 N HCl).

    • Hemoglobin substrate (e.g., 2.5% w/v solution).

    • 5% w/v Trichloroacetic acid (TCA).

    • Antacid suspension/solution.

  • Procedure:

    • Prepare a series of test tubes.

    • To the "control" tubes, add the hemoglobin substrate and pepsin solution.

    • To the "test" tubes, add the hemoglobin substrate, antacid, and pepsin solution.

    • Prepare "blank" tubes containing the substrate and TCA (without pepsin) for both control and test conditions.

    • Incubate all tubes at 37°C for a specific time (e.g., 10 minutes).

    • Stop the reaction by adding TCA to all tubes (except the blanks, where it was added initially). TCA precipitates the undigested hemoglobin.

    • Centrifuge the tubes to pellet the precipitate.

    • Measure the absorbance of the supernatant at 280 nm.

  • Calculation:

    • The percentage of pepsin inhibition is calculated as follows: % Inhibition = [1 - (Absorbance_test / Absorbance_control)] × 100

Bile Acid Binding Capacity Test

This in-vitro assay assesses the ability of an antacid to bind bile acids, which can be refluxed into the stomach and cause mucosal irritation.[8][9]

Principle: A known amount of the antacid is incubated with a solution containing a specific bile acid (e.g., taurocholic acid, glycocholic acid). After incubation, the amount of unbound bile acid remaining in the supernatant is measured, typically using high-performance liquid chromatography (HPLC). The amount of bile acid bound to the antacid is then calculated by difference.

Detailed Protocol:

  • Reagents:

    • Standard solutions of bile acids (e.g., sodium taurocholate, sodium glycocholate).

    • Antacid suspension/solution.

    • Buffer solutions to maintain desired pH (e.g., pH 3, 5, 7).

  • Procedure:

    • Prepare a series of tubes containing the antacid and the bile acid solution at a specific pH.

    • Incubate the tubes with agitation at 37°C for a defined period (e.g., 1 hour).

    • Centrifuge the tubes to separate the antacid-bile acid complex from the supernatant.

    • Filter the supernatant.

    • Analyze the concentration of the unbound bile acid in the filtrate using HPLC.

  • Calculation:

    • The amount of bile acid bound is calculated as: Bound Bile Acid = Initial Bile Acid Concentration - Unbound Bile Acid Concentration

    • The binding capacity is often expressed as the percentage of bile acid bound or the amount of bile acid bound per gram of antacid.

Visualizations

Signaling Pathway of Gastric Acid Secretion and Antacid Intervention

Gastric_Acid_Secretion cluster_parietal_cell Parietal Cell cluster_stimulatory Stimulatory Pathways cluster_inhibitory Inhibitory Pathway cluster_stomach_lumen Stomach Lumen ProtonPump H+/K+ ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion Secretion K_ion_out K+ ProtonPump->K_ion_out ADP ADP + Pi ProtonPump->ADP HCl HCl (Gastric Acid) H_ion->HCl K_ion_in K+ K_ion_in->ProtonPump ATP ATP ATP->ProtonPump Gastrin Gastrin Gastrin->ProtonPump stimulates Histamine Histamine Histamine->ProtonPump stimulates ACh Acetylcholine (Vagal Nerve) ACh->ProtonPump stimulates Somatostatin Somatostatin Somatostatin->ProtonPump inhibits Neutralization Neutralization Reaction (H+ + OH- -> H2O) HCl->Neutralization reacts with This compound This compound This compound->Neutralization

Caption: Gastric acid secretion pathways and the point of intervention for this compound.

Experimental Workflow for Acid Neutralizing Capacity (ANC) Test

ANC_Workflow start Start prep_sample Prepare Antacid Sample (weigh/measure dose) start->prep_sample add_water Add 70 mL Water Stir for 1 min prep_sample->add_water add_acid Add 30.0 mL of 1.0 N HCl Stir for 15 min at 37°C add_water->add_acid titrate Back-titrate with 0.5 N NaOH to pH 3.5 add_acid->titrate calculate Calculate ANC (mEq) titrate->calculate end End calculate->end

Caption: Workflow for determining the Acid Neutralizing Capacity (ANC) of an antacid.

Logical Relationship in the Rossett-Rice Test

Rossett_Rice_Logic Antacid Antacid Dose Reaction_Vessel Reaction Vessel (37°C with stirring) Antacid->Reaction_Vessel Initial_Acid Initial Acid Volume (70 mL 0.1 N HCl) Initial_Acid->Reaction_Vessel pH_Monitoring Continuous pH Monitoring Reaction_Vessel->pH_Monitoring Continuous_Acid Continuous Acid Inflow (2 mL/min 0.1 N HCl) Continuous_Acid->Reaction_Vessel Output pH vs. Time Curve (Determine time at pH 3-5) pH_Monitoring->Output

Caption: Logical flow of the dynamic Rossett-Rice antacid evaluation test.

Conclusion

This compound demonstrates effective buffering capacity as an antacid through its gradual neutralization of gastric acid. The in-vitro evaluation methods detailed in this guide, including the Acid Neutralizing Capacity test, the Rossett-Rice test, pepsin inhibition assays, and bile acid binding studies, are essential tools for characterizing the efficacy and performance of this compound and other antacid formulations. The provided quantitative data, though primarily for the closely related compound Almagate, offers valuable benchmarks for future research. Further studies focusing specifically on this compound are warranted to generate a more comprehensive dataset for direct comparison and to fully elucidate its therapeutic potential. The visualization of the physiological and experimental contexts aims to facilitate a deeper understanding for researchers and developers in the ongoing effort to refine treatments for acid-related gastric disorders.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Almasilate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Almasilate, a magnesium aluminosilicate hydrate (MgO·Al₂O₃·2SiO₂·nH₂O), is an amorphous, basic compound utilized as a buffering antacid.[1][2][3] It is employed for the symptomatic relief of conditions associated with excess stomach acid, such as peptic ulcers and dyspepsia.[3] Its therapeutic action involves neutralizing gastric acid and potentially forming a protective layer on mucous membranes, which can also adsorb aggressors like pepsin and bile acids.[2][3] The synthesis of this compound is typically achieved through co-precipitation methods involving soluble aluminum, magnesium, and silicate precursors. This document outlines several established protocols for the synthesis of this compound, providing detailed methodologies, quantitative data, and process visualizations for researchers and professionals in drug development.

Protocol 1: Synthesis via Sodium Aluminosilicate Intermediate

This protocol is based on the reaction of sodium aluminate with sodium silicate to form a sodium aluminosilicate intermediate, which is then reacted with a magnesium salt.[1]

1.1 Experimental Protocol

  • Preparation of Sodium Aluminate Solution: Dissolve 96 kg of purified aluminum sulfate in 850 kg of water. Gradually add 112 kg of solid caustic soda to this solution to produce sodium aluminate.

  • Preparation of Sodium Silicate Solution: Dissolve 80 kg of sodium silicate (containing 37% SiO₂) in 500 kg of water.

  • Formation of Sodium Aluminosilicate: Add the sodium silicate solution to the sodium aluminate solution and stir thoroughly to precipitate sodium aluminosilicate. The molar ratio of Al₂O₃ to SiO₂ should be greater than 1:2.[1]

  • Substitution Reaction: Add 17 kg of previously prepared magnesium hydroxide to the sodium aluminosilicate slurry to initiate a substitution reaction, forming magnesium aluminosilicate (this compound).

  • Purification and Neutralization: Remove the remaining caustic soda by repeated washing with water via decantation. Neutralize any additional caustic soda formed during the reaction by gradually adding a dilute aqueous solution of aluminum sulfate or sulfuric acid.[1]

  • Isolation and Drying: Filter the resulting magnesium aluminosilicate under pressure. Dry the powder at a temperature below 100°C, followed by a final drying step at 250°C.[1]

  • Pulverization: Pulverize the dried product to obtain a fine powder.

1.2 Process Visualization

G cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Purification & Isolation cluster_product Final Product A Aluminum Sulfate + Caustic Soda in Water D Mix A + B -> Precipitate Sodium Aluminosilicate A->D B Sodium Silicate in Water B->D C Magnesium Hydroxide E Add Mg(OH)₂ -> Substitution Reaction C->E D->E F Wash with Water (Decantation) E->F G Neutralize with Dilute Acid F->G H Filter under Pressure G->H I Dry (<100°C then 250°C) H->I J This compound Powder I->J

Caption: Workflow for this compound synthesis via a sodium aluminosilicate intermediate.

1.3 Quantitative Data

ParameterValueReference
Input Reactants
Aluminum Sulfate96 kg[1]
Solid Caustic Soda112 kg[1]
Sodium Silicate (37% SiO₂)80 kg[1]
Magnesium Hydroxide17 kg[1]
Reaction Conditions
Al₂O₃:SiO₂ Molar Ratio> 1:2[1]
Final Drying Temperature250°C[1]
Output
Final Product Yield82-83 kg[1]

Protocol 2: Co-precipitation from Sulfate and Silicate Solutions

This protocol involves the direct co-precipitation of this compound from a mixed solution of magnesium and aluminum sulfates with a solution of sodium silicate and sodium hydroxide.[4][5]

2.1 Experimental Protocol

  • Preparation of Solution A: Create an aqueous solution containing appropriate amounts of magnesium sulfate and aluminum sulfate.

  • Preparation of Solution B: Create a second aqueous solution containing sodium silicate and sodium hydroxide.

  • Co-precipitation: While stirring, introduce Solution B into Solution A.

  • Addition of Calcium Chloride: Add an aqueous solution of calcium chloride to the resulting suspension. Alternatively, hard water can be used for the preparation and washing steps.[4]

  • Stirring: Continue to stir the mixture to ensure complete reaction.

  • Isolation and Washing: Harvest the precipitate by filtration and wash it.

  • Drying: Dry the obtained precipitate at a temperature below 100°C.

2.2 Process Visualization

G cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Purification & Isolation cluster_product Final Product A Solution A: Magnesium Sulfate + Aluminum Sulfate in Water D Mix Solution A + Solution B with Stirring A->D B Solution B: Sodium Silicate + Sodium Hydroxide in Water B->D C Calcium Chloride Solution E Add CaCl₂ Solution to Suspension C->E D->E F Continue Stirring E->F G Filter Precipitate F->G H Wash Precipitate G->H I Dry (<100°C) H->I J This compound I->J

Caption: Workflow for this compound synthesis by co-precipitation from sulfate salts.

2.3 Quantitative Data

ParameterValue (wt. %)Reference
Final Product Composition
Silicon Dioxide (SiO₂)47 - 57%[5]
Aluminum Oxide (Al₂O₃)9 - 11%[5]
Magnesium Oxide (MgO)3 - 5%[5]
Calcium Oxide (CaO)1 - 3%[5]
Sodium Oxide (Na₂O)< 5%[5]

Protocol 3: Synthesis from Freshly Produced Silicate Slurries

This method involves reacting slurries of freshly prepared basic sodium magnesium silicate and dibasic aluminum silicate.[6]

3.1 Experimental Protocol

  • Prepare Basic Sodium Magnesium Silicate Slurry: This is prepared by reacting aqueous solutions of caustic soda and sodium silicate with an aqueous solution of a water-soluble magnesium salt.

  • Prepare Dibasic Aluminum Silicate Slurry: This is prepared by reacting an aqueous solution of caustic soda and sodium silicate with an aqueous solution of a water-soluble aluminum salt (e.g., aluminum sulfate).[6]

  • Reaction: Mix equivalent amounts of the two freshly prepared slurries.

  • Heating and Stirring: Vigorously stir the combined slurry at a temperature ranging from ambient to approximately 70°C for several hours.

  • Settling and Decantation: Allow the resulting precipitate to settle. Withdraw the supernatant liquid.

  • Drying: Dry the precipitate. A final heating step at 105-110°C can be performed to achieve the final structure.[6]

3.2 Process Visualization

G cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Isolation cluster_product Final Product A Basic Sodium Magnesium Silicate Slurry C Mix Equivalent Amounts of Slurries A + B A->C B Dibasic Aluminum Silicate Slurry B->C D Stir Vigorously at Ambient - 70°C for hours C->D E Settle Precipitate D->E F Withdraw Supernatant E->F G Dry Precipitate (Optional final heat 105-110°C) F->G H This compound G->H

Caption: Workflow for this compound synthesis from freshly prepared silicate slurries.

3.3 Quantitative Data

ParameterValueReference
Reactants Equivalent amounts of freshly produced slurries[6]
Reaction Temperature Ambient to ~70°C[6]
Reaction Time Several hours[6]
Final Heating (Optional) 105 - 110°C[6]
Final Product Formula MgO·Al₂O₃·2SiO₂·xH₂O[6]

References

Characterization Techniques for Almasilate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almasilate is a hydrated magnesium aluminum silicate with antacid properties. It is used in pharmaceutical formulations for the neutralization of stomach acid.[1][2] The efficacy and stability of this compound in a drug product are highly dependent on its physicochemical properties. Therefore, thorough characterization of this compound is a critical aspect of drug development and quality control.

This document provides detailed application notes and protocols for the comprehensive characterization of this compound, covering its identification, purity, and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula Al₂H₂MgO₉Si₂[1]
Molecular Weight 280.45 g/mol [1]
Appearance Solid powder[2]
Synonyms Magnesium aluminosilicate hydrate, Malinal, Megalac[1][2]

Identification Tests

These tests are designed to confirm the identity of this compound.

Identification by Chemical Tests

Protocol:

This protocol is adapted from the British Pharmacopoeia monograph for Aluminium Magnesium Silicate.

  • Preparation of Test Solution:

    • Fuse 0.5 g of this compound with 2 g of anhydrous sodium carbonate in a platinum crucible until a clear melt is obtained.

    • Allow the melt to cool, and then boil the residue with 20 mL of water.

    • Filter the solution. The filtrate is designated as "Filtrate A," and the residue is "Residue A."

    • Wash Residue A with water and dissolve it in 10 mL of dilute hydrochloric acid. This solution is designated as "Solution B."

  • Test for Silicate:

    • To 5 mL of Filtrate A, add 1 mL of ammonium molybdate solution and acidify with dilute sulfuric acid.

    • A yellow color or precipitate develops, which is soluble in a solution of sodium hydroxide.

  • Test for Aluminum:

    • To 2 mL of Solution B, add dilute ammonia solution until a gelatinous white precipitate is formed.

    • The precipitate is insoluble in an excess of dilute ammonia solution but soluble in an excess of sodium hydroxide solution.

  • Test for Magnesium:

    • To 2 mL of Solution B, add 1 mL of dilute sodium hydroxide solution. A white precipitate is formed.

    • Add 1 mL of a solution of 8-hydroxyquinoline in ethanol and a few drops of dilute ammonia solution. A yellowish-white precipitate is formed.

Identification by Infrared (IR) Spectroscopy

Protocol:

  • Prepare a potassium bromide (KBr) disc containing approximately 1% of the this compound sample.

  • Record the infrared spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • The spectrum should exhibit characteristic absorption bands for aluminosilicates.

Interpretation of the Spectrum:

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching vibrations of adsorbed water and hydroxyl groups
~1630H-O-H bending vibrations of adsorbed water
~1000-1100 (strong, broad)Si-O-Si and Si-O-Al asymmetric stretching vibrations
~400-800Si-O and Al-O bending vibrations

Note: Specific peak positions may vary slightly depending on the exact composition and hydration state of the this compound sample.

Assay

The assay determines the content of aluminum and magnesium in this compound.

Assay of Aluminum (Complexometric Titration)

Principle:

Aluminum is determined by a back-titration with a standardized solution of zinc sulfate after complexation with an excess of ethylenediaminetetraacetic acid (EDTA).

Protocol:

  • Sample Preparation: Accurately weigh about 0.5 g of this compound and dissolve it in a mixture of 20 mL of 1 M hydrochloric acid and 30 mL of water by gentle heating. Cool and dilute to 100.0 mL with water.

  • Titration:

    • To 20.0 mL of the sample solution, add 25.0 mL of 0.05 M EDTA and 10 mL of a buffer solution (pH 4.8, prepared by mixing 60 mL of acetic acid and 40 mL of a 13.6% w/v solution of sodium acetate and diluting to 1000 mL with water).

    • Boil the solution for 3 minutes.

    • Cool, add 50 mL of ethanol and 1 mL of a 0.025% w/v solution of dithizone in ethanol.

    • Titrate the excess EDTA with 0.05 M zinc sulfate until the color changes from greenish-violet to reddish-violet.

  • Blank Determination: Perform a blank titration using 20 mL of water in place of the sample solution.

  • Calculation: Calculate the percentage of aluminum (Al) using the following formula:

    % Al = [((V_B - V_S) \times M \times 26.98) / W] \times 5

    Where:

    • V_B = Volume (mL) of 0.05 M zinc sulfate used in the blank titration

    • V_S = Volume (mL) of 0.05 M zinc sulfate used in the sample titration

    • M = Molarity of the zinc sulfate solution

    • 26.98 = Molar mass of Aluminum

    • W = Weight (g) of the this compound sample

Assay of Magnesium (Atomic Absorption Spectrometry)

Principle:

The concentration of magnesium is determined by atomic absorption spectrometry at a specific wavelength. Lanthanum chloride is added to suppress interference from aluminum.

Protocol:

  • Standard Solutions: Prepare a series of standard solutions of magnesium in the range of 0.1 to 0.5 µg/mL in a matrix containing hydrochloric acid and lanthanum chloride solution.

  • Sample Solution: Dilute the solution prepared for the assay of aluminum to a suitable concentration with water. Add lanthanum chloride solution to the final dilution to obtain a concentration of 1% w/v of lanthanum.

  • Measurement:

    • Set the atomic absorption spectrometer to a wavelength of 285.2 nm.

    • Use a magnesium hollow-cathode lamp.

    • Aspirate the standard solutions and the sample solution into the air-acetylene flame.

    • Measure the absorbance and calculate the concentration of magnesium in the sample from the calibration curve.

  • Calculation: Calculate the percentage of magnesium (Mg) in the this compound sample.

Physicochemical Characterization Techniques

Acid-Neutralizing Capacity

Principle:

This test measures the ability of this compound to neutralize acid. The method involves treating the sample with a known excess of hydrochloric acid, followed by back-titration of the remaining acid with a standardized solution of sodium hydroxide.

Protocol (based on USP <301>):

  • Accurately weigh a quantity of this compound equivalent to the minimum recommended dose.

  • Transfer the sample to a 250-mL beaker.

  • Add 100.0 mL of 0.1 N hydrochloric acid.

  • Stir continuously for 1 hour, maintaining the temperature at 37 ± 2 °C.

  • Titrate the excess hydrochloric acid with 0.1 N sodium hydroxide to a stable pH of 3.5.

  • Calculation: The number of mEq of acid consumed is calculated by subtracting the mEq of sodium hydroxide used from the mEq of hydrochloric acid added.

Data Presentation:

ParameterSpecification
Acid-Neutralizing CapacityNot less than 5 mEq per gram
X-Ray Diffraction (XRD)

Principle:

XRD is used to determine the crystalline or amorphous nature of this compound. The diffraction pattern provides a unique "fingerprint" of the material's crystal structure.

Protocol:

  • Pack the powdered this compound sample into a sample holder.

  • Place the holder in an X-ray diffractometer.

  • Scan the sample over a range of 2θ angles (e.g., 5° to 70°) using Cu Kα radiation.

Data Presentation:

The resulting diffractogram will show broad peaks characteristic of a poorly crystalline or amorphous material, which is typical for synthetic aluminosilicates.

Thermal Analysis (TGA/DTA)

Principle:

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on dehydration and decomposition. Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material, indicating endothermic or exothermic transitions.

Protocol:

  • Place a small, accurately weighed amount of this compound (e.g., 5-10 mg) in a TGA/DTA sample pan.

  • Heat the sample from ambient temperature to approximately 1000°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

Data Presentation:

Temperature Range (°C)EventWeight Loss (%)
30 - 200Loss of adsorbed water (endothermic)Varies
200 - 500Dehydroxylation (endothermic)Varies
> 800Structural transformations (exothermic)-
Particle Size Analysis

Principle:

Laser diffraction is a common technique for determining the particle size distribution of powdered materials. It measures the angular distribution of scattered light from a laser beam passing through a dispersed sample.

Protocol:

  • Disperse the this compound powder in a suitable liquid medium (e.g., water with a surfactant) using sonication to break up agglomerates.

  • Circulate the dispersion through the measurement cell of a laser diffraction particle size analyzer.

  • The instrument will calculate the particle size distribution based on the light scattering pattern.

Data Presentation:

ParameterValue (µm)
D10e.g., < 5
D50 (Median)e.g., 10 - 20
D90e.g., < 50

Experimental Workflows and Logical Relationships

Almasilate_Characterization_Workflow cluster_0 Identification cluster_1 Assay cluster_2 Physicochemical Properties ID_Chem Chemical Tests (Silicate, Al, Mg) ID_IR Infrared Spectroscopy Assay_Al Aluminum Assay (Complexometric Titration) Assay_Mg Magnesium Assay (AAS) ANC Acid-Neutralizing Capacity XRD X-Ray Diffraction Thermal Thermal Analysis (TGA/DTA) PSA Particle Size Analysis Almasilate_Sample This compound Sample Almasilate_Sample->ID_Chem Almasilate_Sample->ID_IR Almasilate_Sample->Assay_Al Almasilate_Sample->Assay_Mg Almasilate_Sample->ANC Almasilate_Sample->XRD Almasilate_Sample->Thermal Almasilate_Sample->PSA

Caption: Overall workflow for the characterization of this compound.

Assay_Workflow cluster_Al Aluminum Assay cluster_Mg Magnesium Assay start Weigh this compound Sample dissolve Dissolve in HCl start->dissolve dilute Dilute to 100 mL dissolve->dilute aliquot_Al Take 20 mL aliquot dilute->aliquot_Al dilute_Mg Dilute aliquot for AAS dilute->dilute_Mg add_EDTA Add excess EDTA & buffer aliquot_Al->add_EDTA boil Boil solution add_EDTA->boil titrate_Al Back-titrate with ZnSO4 boil->titrate_Al calc_Al Calculate % Al titrate_Al->calc_Al add_LaCl3 Add LaCl3 dilute_Mg->add_LaCl3 measure_AAS Measure Absorbance (AAS) add_LaCl3->measure_AAS calc_Mg Calculate % Mg measure_AAS->calc_Mg

Caption: Workflow for the assay of Aluminum and Magnesium in this compound.

ANC_Workflow start Weigh this compound Sample add_acid Add known excess of 0.1 N HCl start->add_acid stir Stir for 1 hour at 37°C add_acid->stir titrate Titrate with 0.1 N NaOH to pH 3.5 stir->titrate calculate Calculate mEq of acid consumed titrate->calculate

References

Almasilate as a Drug Delivery Vehicle: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almasilate, a crystalline polyhydrate of aluminum and magnesium silicate (Al₂MgO₈Si₂), is traditionally known for its use as an antacid.[1][2][3][4] However, its unique physicochemical properties, including a high degree of porosity and a large surface area, have garnered increasing interest in its application as a versatile drug delivery vehicle.[5] This document provides detailed application notes and protocols for utilizing this compound in drug delivery systems, focusing on its role as a carrier for enhancing the solubility and stability of poorly water-soluble drugs, and for developing controlled-release formulations.

Physicochemical Properties of this compound for Drug Delivery

This compound's utility as a drug carrier stems from its inherent material characteristics. Understanding these properties is crucial for designing effective drug delivery systems.

Key Properties:

  • High Porosity and Surface Area: this compound possesses a porous structure which allows for the adsorption and encapsulation of drug molecules.[5] This high surface area facilitates uniform dispersion of the drug, which can lead to enhanced dissolution rates.[5]

  • Adsorption Capacity: The silicate layers in this compound's structure allow for the intercalation of drug particles, leading to effective adsorption.[5] This property is particularly beneficial for converting liquid or semi-solid drug formulations, such as self-nano emulsifying drug delivery systems (SNEDDS), into solid dosage forms, improving their stability and handling.[5]

  • Surface Chemistry: The presence of silanol groups on the surface of this compound can act as proton donors and acceptors, which can influence drug release, particularly in acidic environments.[5]

  • Biocompatibility: As an established antacid, this compound has a good safety profile for oral administration.

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionSignificance in Drug Delivery
Chemical Formula Al₂H₂MgO₉Si₂Defines the elemental composition.
Molecular Weight 280.45 g/mol [1]Relevant for stoichiometric calculations.
Appearance Amorphous, microcrystalline powderHigh surface area for drug adsorption.
Solubility Insoluble in water and alcoholProvides a stable, inert matrix for drug loading.
Porosity HighEnables high drug loading capacity.
Surface Area LargeFacilitates drug adsorption and enhances dissolution.

Applications in Drug Delivery

This compound's properties make it suitable for a range of drug delivery applications.

Solubility and Bioavailability Enhancement

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which often leads to low bioavailability. This compound can address this issue by adsorbing the drug onto its surface in an amorphous state, thereby increasing the effective surface area and promoting faster dissolution.[5]

  • Mechanism: By dispersing a poorly water-soluble drug onto the porous surface of this compound, the drug is maintained in a high-energy, amorphous state.[5] This prevents recrystallization and allows for more rapid dissolution upon contact with physiological fluids.

Solid Self-Emulsifying Drug Delivery Systems (S-SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions when introduced into aqueous phases under gentle agitation. They are a proven method for improving the oral absorption of lipophilic drugs. However, liquid SEDDS can have stability and handling issues. This compound can be used as a solid carrier to transform liquid SEDDS into solid dosage forms (S-SEDDS).[5]

  • Advantages: S-SEDDS offer improved stability, easier handling and processing, and the potential for controlled release.[5]

Controlled Release Formulations

The porous matrix of this compound can be engineered to control the release rate of the loaded drug. By modifying the pore size, surface chemistry, or by combining this compound with other polymers, sustained or delayed-release profiles can be achieved.[6]

  • Mechanism: The release of the drug from the this compound carrier is governed by diffusion through the porous network and desorption from the surface. The incorporation of aluminum into the silica framework has been shown to decrease the burst release of drugs.[6]

Experimental Protocols

The following sections provide detailed protocols for the preparation and characterization of this compound-based drug delivery systems.

Protocol for Synthesis of Mesoporous Aluminosilicates (this compound Analogs)

This protocol describes a general method for synthesizing mesoporous aluminosilicates with controlled properties for drug delivery applications, based on a combined sol-gel and hydrothermal approach.[7]

Materials:

  • Tetraethylorthosilicate (TEOS) - Silicon source

  • Aluminum precursor (e.g., aluminum isopropoxide, sodium aluminate)

  • Cationic surfactant (e.g., cetyltrimethylammonium bromide, CTAB) - Template

  • Base (e.g., sodium hydroxide, ammonium hydroxide)

  • Deionized water

  • Ethanol

Procedure:

  • Surfactant Solution Preparation: Dissolve the cationic surfactant in a mixture of deionized water and ethanol.

  • Addition of Base: Add the base to the surfactant solution and stir until a clear solution is obtained.

  • Addition of Silicon and Aluminum Precursors: Add TEOS and the aluminum precursor to the solution under vigorous stirring. The Si/Al ratio can be varied to control the properties of the final material.

  • Hydrothermal Treatment: Transfer the resulting gel to a Teflon-lined autoclave and heat at a specified temperature (e.g., 100-150 °C) for a defined period (e.g., 24-72 hours).

  • Calcination: After cooling, filter, wash, and dry the solid product. Calcine the material at a high temperature (e.g., 550 °C) to remove the surfactant template and obtain the porous aluminosilicate.

Diagram 1: Synthesis of Mesoporous Aluminosilicates

SynthesisWorkflow A Prepare Surfactant Solution (CTAB) B Add Base (NaOH) A->B C Add Silicon & Aluminum Precursors (TEOS, Al-source) B->C D Hydrothermal Treatment C->D E Filter, Wash, Dry D->E F Calcination E->F G Mesoporous Aluminosilicate F->G

Caption: Workflow for the synthesis of mesoporous aluminosilicates.

Protocol for Drug Loading onto this compound

This protocol outlines the incipient wetness impregnation method for loading a drug onto the porous this compound carrier.[6]

Materials:

  • This compound (or synthesized mesoporous aluminosilicate)

  • Active Pharmaceutical Ingredient (API)

  • Suitable solvent (in which the API is soluble)

Procedure:

  • Drug Solution Preparation: Dissolve the API in the minimum amount of a suitable solvent to create a concentrated solution.

  • Impregnation: Slowly add the drug solution to the this compound powder while mixing. The volume of the solution should be equal to or slightly less than the total pore volume of the this compound to ensure the solution is drawn into the pores by capillary action.

  • Drying: Dry the drug-loaded this compound under vacuum at a controlled temperature to remove the solvent.

  • Characterization: Characterize the drug-loaded powder for drug content, encapsulation efficiency, and physical state of the drug (amorphous vs. crystalline).

Table 2: Quantitative Parameters for Drug Loading

ParameterFormulaDescription
Drug Loading Capacity (%) (Weight of drug in carrier / Weight of drug-loaded carrier) x 100The amount of drug loaded per unit weight of the carrier.
Encapsulation Efficiency (%) (Actual drug loading / Theoretical drug loading) x 100The percentage of the initial drug that is successfully loaded onto the carrier.

Diagram 2: Drug Loading Process

DrugLoading cluster_0 Preparation cluster_1 Loading cluster_2 Post-Loading A Dissolve API in Solvent C Incipient Wetness Impregnation A->C B This compound Carrier B->C D Vacuum Drying C->D E Characterization D->E

Caption: Workflow for drug loading onto this compound via incipient wetness impregnation.

Protocol for In Vitro Drug Release Study

This protocol describes a standard method for evaluating the in vitro release of a drug from an this compound-based formulation using a dialysis membrane method.[8]

Materials:

  • Drug-loaded this compound

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Release medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • Shaking water bath or dissolution apparatus

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Sample Preparation: Accurately weigh a quantity of drug-loaded this compound and place it inside a dialysis bag.

  • Dialysis Setup: Seal the dialysis bag and place it in a vessel containing a known volume of the release medium.

  • Release Study: Maintain the temperature at 37 °C and agitate the medium at a constant speed.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Diagram 3: In Vitro Drug Release Pathway

DrugRelease A Drug-loaded This compound B Desorption from Carrier Surface A->B C Diffusion through Porous Matrix B->C D Dissolution in Release Medium C->D E Drug in Solution D->E

Caption: Generalized pathway of drug release from an this compound carrier.

Mechanism of Bioavailability Enhancement

The primary mechanism by which this compound and other porous silicate carriers enhance the oral bioavailability of poorly soluble drugs is through the generation of a supersaturated state in the gastrointestinal tract.

Diagram 4: Mechanism of Enhanced Bioavailability

BioavailabilityEnhancement A Oral Administration of Drug-loaded this compound B Dispersion in GI Fluid A->B C Rapid Release of Amorphous Drug B->C D Generation of a Supersaturated State C->D E Enhanced Absorption across GI Epithelium D->E F Increased Systemic Bioavailability E->F

Caption: Mechanism of bioavailability enhancement by this compound carriers.

Conclusion

This compound presents a promising and versatile platform for the development of advanced drug delivery systems. Its favorable physicochemical properties, coupled with its established safety profile, make it an attractive excipient for addressing challenges such as poor drug solubility and the need for controlled release. The protocols and information provided herein offer a foundation for researchers and drug development professionals to explore and harness the potential of this compound as a drug delivery vehicle. Further research into surface modifications and the development of composite materials incorporating this compound could lead to even more sophisticated and targeted drug delivery technologies.

References

Formulation of Almasilate in Solid Dosage Forms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almasilate is an amorphous, synthetic magnesium aluminometasilicate with antacid properties.[1] It is employed in the treatment of conditions associated with excessive gastric acid, such as heartburn and peptic ulcers.[2] Its mechanism of action involves the chemical neutralization of stomach acid through the binding of hydrogen ions.[2] This document provides detailed application notes and protocols for the formulation of this compound in solid dosage forms, primarily focusing on tablets. The information is intended to guide researchers and drug development professionals in creating robust and effective this compound formulations.

Data Presentation

Table 1: Exemplar Formulation for this compound Chewable Tablets

This table presents a sample formulation for a sugar-free chewable antacid tablet containing this compound. This formulation can serve as a starting point for development.

Ingredient Function Percentage (% w/w)
This compoundActive Pharmaceutical Ingredient35.0
Sorbitol PowderSweetening agent, Diluent40.0
MannitolDiluent, Sweetening agent15.0
Povidone K30Binder3.5
Sodium Starch GlycolateDisintegrant3.0
AspartameSweetening agent0.2
Dicalcium Phosphate AnhydrousFiller0.5
Magnesium StearateLubricant1.0 - 2.0
Flavoring AgentFlavorq.s.
Colloidal Silicon DioxideGlidant0.5 - 1.0
Table 2: Key Quality Control Parameters for this compound Tablets

This table outlines critical quality attributes (CQAs) and their typical specifications for this compound tablets.

Parameter Method Typical Specification
Appearance Visual InspectionWhite to off-white, flat-faced, beveled-edge tablets
Weight Variation USP <905>Within ± 7.5% for tablets > 130 mg and < 324 mg
Hardness Tablet Hardness Tester4.0 - 8.0 kp
Friability USP <1216>Less than 1.0%
Thickness Micrometer/CaliperConsistent across the batch (e.g., ± 5%)
Disintegration Time USP <701>For chewable tablets, this test may not be required. For standard tablets, typically < 15 minutes.
Assay (this compound) HPLC/Titration90.0% - 110.0% of label claim
Acid-Neutralizing Capacity USP <301>Not less than 5 mEq of acid consumed per gram of this compound
Dissolution USP Apparatus II (Paddle)Not less than 75% of the labeled amount dissolved in 60 minutes.

Experimental Protocols

Protocol 1: Manufacturing of this compound Tablets by Wet Granulation

Wet granulation is a common method for producing tablets with good flow and compression properties.

1. Weighing and Blending:

  • Accurately weigh all intra-granular ingredients (this compound, diluents, and disintegrant) as per the batch formula.
  • Sift all ingredients through a suitable mesh sieve (e.g., #40 mesh) to break up any lumps.
  • Transfer the sifted materials to a suitable blender (e.g., a V-blender or high-shear mixer) and blend for 10-15 minutes to achieve a uniform powder mix.

2. Granulation:

  • Prepare the binder solution by dissolving the binder (e.g., Povidone K30) in a suitable solvent (e.g., purified water or ethanol).
  • While the powder blend is mixing at a low speed, gradually add the binder solution until a suitable wet mass is formed. The endpoint can be determined by the "hand-test" where the mass, when squeezed, forms a non-sticky ball.

3. Wet Milling:

  • Pass the wet mass through a suitable screen (e.g., a 6-8 mm mesh) to produce wet granules. This can be done using an oscillating granulator or a comil.

4. Drying:

  • Spread the wet granules evenly on trays and dry in a hot air oven at a controlled temperature (e.g., 50-60°C) until the desired moisture content is reached (typically 1-2%). A fluid bed dryer can also be used for more efficient drying.

5. Dry Milling:

  • Mill the dried granules through a smaller mesh screen (e.g., #16 or #20 mesh) to obtain uniformly sized granules.

6. Final Blending:

  • Transfer the milled granules to a blender.
  • Add the extra-granular ingredients (e.g., lubricant, glidant, and any remaining disintegrant) that have been sifted through a fine mesh sieve (e.g., #60 mesh).
  • Blend for a short period (e.g., 3-5 minutes) to ensure uniform distribution. Over-blending with lubricants should be avoided as it can negatively impact tablet hardness and dissolution.

7. Compression:

  • Compress the final blend into tablets using a rotary tablet press fitted with the appropriate tooling.
  • Adjust the compression force to achieve the target tablet weight, hardness, and thickness.

Protocol 2: Manufacturing of this compound Tablets by Direct Compression

Direct compression is a simpler and more cost-effective method suitable for materials with good flowability and compressibility.[3][4][5]

1. Weighing and Sifting:

  • Accurately weigh the this compound and all excipients (filler-binder, disintegrant, glidant, and lubricant).
  • Sift all ingredients, except the lubricant, through a suitable mesh sieve (e.g., #40 mesh) and blend in a V-blender or bin blender for 15-20 minutes.

2. Final Blending:

  • Sift the lubricant (e.g., magnesium stearate) through a fine mesh sieve (e.g., #60 mesh) and add it to the powder blend.
  • Blend for an additional 3-5 minutes.

3. Compression:

  • Transfer the final powder blend to the hopper of a rotary tablet press.
  • Compress the blend into tablets, adjusting the machine settings to meet the required quality attributes (weight, hardness, thickness).

Protocol 3: In-Vitro Dissolution Testing for this compound Tablets

This protocol is based on standardized methods for antacid dissolution testing.[6]

  • Apparatus: USP Apparatus II (Paddle Method).[7]

  • Dissolution Medium: 0.1 N Hydrochloric Acid.

  • Volume of Medium: 900 mL.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 75 RPM.

  • Sampling Times: 10, 20, 30, 45, and 60 minutes.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw a sample (e.g., 10 mL) at each specified time point from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples promptly through a suitable filter (e.g., 0.45 µm).

    • Analyze the filtrate for dissolved this compound content using a validated analytical method, such as titration or atomic absorption spectroscopy for aluminum and magnesium.

  • Acceptance Criteria: Not less than 75% (Q) of the labeled amount of this compound is dissolved in 60 minutes.

Visualizations

Wet_Granulation_Workflow cluster_0 Wet Granulation Process weighing Weighing & Sifting (this compound, Diluent, Disintegrant) blending1 Blending 1 (10-15 min) weighing->blending1 granulation Granulation (Add Binder Solution) blending1->granulation wet_milling Wet Milling (#6-8 mesh) granulation->wet_milling drying Drying (50-60°C) wet_milling->drying dry_milling Dry Milling (#16-20 mesh) drying->dry_milling blending2 Blending 2 (Add Lubricant, Glidant) (3-5 min) dry_milling->blending2 compression Tablet Compression blending2->compression

Caption: Workflow for Wet Granulation of this compound Tablets.

Direct_Compression_Workflow cluster_1 Direct Compression Process weighing_sifting Weighing & Sifting (this compound & Excipients) blending1 Blending 1 (15-20 min) weighing_sifting->blending1 add_lubricant Add Sifted Lubricant blending1->add_lubricant blending2 Blending 2 (3-5 min) add_lubricant->blending2 compression Tablet Compression blending2->compression

Caption: Workflow for Direct Compression of this compound Tablets.

Almasilate_Action_Mechanism cluster_2 Mechanism of Acid Neutralization stomach_acid Excess Stomach Acid (HCl) neutralization Chemical Neutralization stomach_acid->neutralization This compound This compound (MgAl₂(SiO₃)₄·xH₂O) This compound->neutralization products Neutral Products (MgCl₂, AlCl₃, H₂O, SiO₂) neutralization->products

References

Application of Almasilate in Controlled Release Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almasilate, a crystalline polyhydrate of aluminum magnesium silicate, is traditionally known for its antacid properties, functioning by neutralizing gastric acid.[1] However, its inherent layered silicate structure and high surface area make it a promising excipient for the development of controlled release drug delivery systems. Under the interchangeable name magnesium aluminum silicate (MAS), this versatile material has been explored as a drug carrier to modulate the release of active pharmaceutical ingredients (APIs).[2][3] Its utility extends to forming complexes with drugs, which can then be incorporated into various dosage forms to achieve sustained or targeted release profiles.[4][5]

These application notes provide a comprehensive overview of the use of this compound (Magnesium Aluminum Silicate) in controlled release systems. Detailed experimental protocols and quantitative data from various studies are presented to guide researchers in harnessing the potential of this excipient.

Key Applications and Mechanisms

This compound's primary role in controlled release systems is as a carrier that interacts with the drug substance to form a stable complex. This interaction, often an electrostatic attraction between the negatively charged silicate layers and cationic drug molecules, allows for the intercalation of the drug into the clay's structure.[6] This complexation can enhance the thermal stability of the API and serve as a reservoir from which the drug is gradually released.[7]

The release mechanism is typically a combination of diffusion and erosion. In matrix systems, the this compound-drug complex is often combined with hydrophilic polymers. Upon hydration, these polymers swell to form a gel layer that controls the diffusion of the drug and the erosion of the matrix, leading to a sustained release profile.[4][5][6] The release kinetics can be further tailored by adjusting the formulation parameters, such as the drug-to-Almasilate ratio, the type and concentration of polymers, and the pH of the surrounding medium.[5][7]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the use of Magnesium Aluminum Silicate (this compound) in controlled release systems.

Table 1: Drug Loading and Binding Affinity

DrugThis compound Type/RatioPreparation pHBinding Affinity (Ka) (M⁻¹)Reference
Propranolol HydrochlorideMAS-PEO mixtureNot specified5.37 x 10⁴ ± 7.54 x 10³ (at 25°C)[4]
Propranolol HydrochlorideMAS-PEO mixtureNot specified8.63 x 10⁴ ± 6.11 x 10³ (at 37°C)[4]
NicotineSA-MAS dispersion4, 7, 10Adsorption confirmed[3]

Table 2: In Vitro Drug Release Kinetics

Drug FormulationRelease MediumRelease Kinetics ModelKey FindingsReference
Nicotine-MAS complex-loaded Sodium Alginate tabletspH 6.8 phosphate bufferZero-orderSwelling/erosion-controlled release. Higher permeation at pH 9 preparation.[5]
Nicotine-MAS complexespH 6 phosphate bufferParticle diffusion-controlled, Higuchi modelSustained release after an initial burst.[7]
Propranolol HCl-MAS in PEO matrix0.1 M HCl and pH 6.8 phosphate bufferZero-order (with up to 50% PEO)Controlled release achieved with as low as 5% PEO.[4][8]
Acetaminophen-coated tablets with SA-MAS filmsAcidic medium and pH 6.8 phosphate bufferZero-orderDrug diffusion in acidic medium; swelling and erosion at pH 6.8.[9]

Experimental Protocols

Protocol 1: Preparation of Drug-Almasilate (MAS) Complex

This protocol describes a general method for the preparation of a drug-Almasilate complex, which can then be used in various controlled release formulations.

Materials:

  • Active Pharmaceutical Ingredient (API), cationic drug

  • Magnesium Aluminum Silicate (this compound)

  • Deionized water

  • pH adjustment solutions (e.g., HCl, NaOH)

  • Magnetic stirrer

  • Centrifuge

  • Drying oven or freeze dryer

Procedure:

  • Disperse a known amount of Magnesium Aluminum Silicate in deionized water with continuous stirring to form a uniform suspension.

  • Separately, dissolve the API in deionized water.

  • Adjust the pH of the API solution to the desired level using appropriate pH adjustment solutions. The optimal pH will depend on the pKa of the drug to ensure it is in a cationic form.

  • Slowly add the API solution to the this compound suspension while stirring continuously.

  • Allow the mixture to stir for a specified period (e.g., 24 hours) to ensure complete complexation.

  • Separate the formed complex from the supernatant by centrifugation.

  • Wash the complex with deionized water to remove any unbound drug.

  • Dry the complex using a suitable method, such as oven drying at a controlled temperature or freeze-drying, to obtain a fine powder.

Protocol 2: Formulation of Controlled Release Matrix Tablets by Direct Compression

This protocol outlines the preparation of controlled release matrix tablets incorporating the drug-Almasilate complex.

Materials:

  • Drug-Almasilate complex (from Protocol 1)

  • Hydrophilic polymer (e.g., Hydroxypropyl Methylcellulose - HPMC, Polyethylene Oxide - PEO)

  • Filler (e.g., Microcrystalline Cellulose)

  • Lubricant (e.g., Magnesium Stearate)

  • V-blender or suitable powder mixer

  • Tablet press with appropriate tooling

Procedure:

  • Accurately weigh the required amounts of the drug-Almasilate complex, hydrophilic polymer, and filler.

  • Geometrically mix the powders in a V-blender for a sufficient time (e.g., 15-20 minutes) to ensure homogeneity.

  • Add the lubricant to the powder blend and mix for a short duration (e.g., 2-3 minutes). Avoid over-mixing.

  • Compress the final blend into tablets using a tablet press at a defined compression force.

  • Evaluate the tablets for physical properties such as hardness, thickness, weight variation, and friability.

Protocol 3: In Vitro Drug Release Study

This protocol describes a typical in vitro dissolution test to evaluate the drug release profile from the formulated controlled release tablets.

Apparatus and Materials:

  • USP Dissolution Apparatus 2 (Paddle method)

  • Dissolution medium (e.g., 0.1 N HCl for the first 2 hours, followed by pH 6.8 phosphate buffer)

  • UV-Vis Spectrophotometer or HPLC for drug analysis

  • Syringes and filters

Procedure:

  • Set up the dissolution apparatus with the specified medium and maintain the temperature at 37 ± 0.5 °C.

  • Place one tablet in each dissolution vessel.

  • Start the apparatus at a specified paddle speed (e.g., 50 or 100 rpm).

  • Withdraw samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

  • Fit the release data to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.

Visualizations

Preparation_of_Drug_Almasilate_Complex cluster_materials Starting Materials cluster_process Complexation Process cluster_product Final Product API API Solution (Cationic Drug) Mix Mixing & Stirring API->Mix This compound This compound (Suspension) This compound->Mix Centrifuge Centrifugation Mix->Centrifuge Separation Wash Washing Centrifuge->Wash Purification Dry Drying Wash->Dry Isolation Complex Drug-Almasilate Complex Powder Dry->Complex

Caption: Workflow for the preparation of a drug-Almasilate complex.

Controlled_Release_Tablet_Formulation cluster_ingredients Ingredients cluster_manufacturing Manufacturing Process cluster_output Final Product Complex Drug-Almasilate Complex Blending1 Blending (Complex, Polymer, Filler) Complex->Blending1 Polymer Hydrophilic Polymer (e.g., HPMC) Polymer->Blending1 Filler Filler (e.g., MCC) Filler->Blending1 Lubricant Lubricant (e.g., Mg Stearate) Blending2 Final Blending (with Lubricant) Lubricant->Blending2 Blending1->Blending2 Compression Tablet Compression Blending2->Compression Tablet Controlled Release Matrix Tablet Compression->Tablet

Caption: Process flow for formulating controlled release matrix tablets.

Drug_Release_Mechanism cluster_system Tablet in Dissolution Medium cluster_phenomena Release Phenomena cluster_outcome Outcome Tablet Matrix Tablet Hydration Polymer Hydration & Swelling Tablet->Hydration Medium Aqueous Medium Medium->Tablet Penetration Gel Gel Layer Formation Hydration->Gel Diffusion Drug Diffusion Gel->Diffusion Erosion Matrix Erosion Gel->Erosion Release Sustained Drug Release Diffusion->Release Erosion->Release

Caption: Mechanism of drug release from an this compound-based matrix tablet.

References

Almasilate as a Pharmaceutical Excipient: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almasilate, a crystalline polyhydrate of aluminum and magnesium silicate, is traditionally recognized for its properties as an antacid. However, its utility in pharmaceutical formulations extends beyond its role as an active pharmaceutical ingredient (API). As an excipient, this compound and related magnesium aluminum silicates offer multifunctional benefits that can significantly enhance the manufacturability and performance of solid dosage forms. These benefits include improved powder flow, enhanced tablet compressibility, stabilization of moisture-sensitive APIs, and the formulation of specialized drug delivery systems.

This document provides detailed application notes and experimental protocols for leveraging this compound and its synthetic amorphous counterpart, magnesium aluminometasilicate, as versatile excipients in pharmaceutical development.

Key Applications and Physicochemical Properties

This compound and its synthetic analogues are multifunctional excipients that can address several challenges in pharmaceutical formulation. Their primary applications as excipients include use as a binder, disintegrant, glidant, adsorbent for oily or liquid APIs, and as a stabilizer.[1][2] The synthetic, amorphous form, magnesium aluminometasilicate (e.g., Neusilin®), is particularly well-characterized for its excipient functions and serves as a valuable reference.[3][4]

Physicochemical Properties of Magnesium Aluminometasilicate (Neusilin® Grades)

The various grades of synthetic magnesium aluminometasilicate offer a range of physicochemical properties that can be tailored to specific formulation needs. These properties are summarized in the table below.[1][3]

PropertyNeusilin® UFL2Neusilin® US2Neusilin® S2
Appearance Fine, white powderFine, white powderWhite granules
pH (4% slurry) 6.0 - 8.06.0 - 8.09.0 - 10.5
Bulk Density (g/mL) 0.05 - 0.100.08 - 0.130.20 - 0.30
Specific Surface Area (m²/g) ~300~300~110
Oil Adsorption Capacity (mL/g) ~3.2~3.2~1.7
Water Adsorption Capacity (mL/g) ~3.0~3.0~1.3

Application Notes and Experimental Protocols

Improvement of Powder Flowability

Magnesium aluminometasilicates can significantly improve the flow of poorly flowing powders, such as starches, by adhering to the surface of the host particles and reducing interparticle friction.[3]

Experimental Protocol: Evaluation of Flow Improvement

  • Materials:

    • Host powder (e.g., potato starch)

    • Magnesium aluminometasilicate (e.g., Neusilin® UFL2)

    • Powder rheometer or standard flowability testing equipment (e.g., for measuring angle of repose or Carr's Index).

  • Procedure:

    • Prepare blends of the host powder with varying concentrations of magnesium aluminometasilicate (e.g., 0.25%, 0.5%, 1.0% w/w).

    • Blend each mixture for a specified time (e.g., 5 minutes) in a suitable blender (e.g., V-blender) to ensure uniform distribution.

    • Measure the flow properties of the pure host powder and each blend.

      • Angle of Repose: Use the fixed funnel method.

      • Carr's Index and Hausner Ratio: Determine the bulk and tapped densities of the powder blends.[5]

    • Compare the results to quantify the improvement in flowability. A 0.5% addition of Neusilin® UFL2 to potato starch has been shown to vastly improve flow.[3]

Workflow for Improving Powder Flowability

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis P1 Select Poorly Flowing Host Powder P3 Prepare Blends at Varying Concentrations (e.g., 0.25%, 0.5%, 1.0%) P1->P3 P2 Select Grade of Magnesium Aluminometasilicate P2->P3 E1 Measure Flow Properties: - Angle of Repose - Carr's Index - Hausner Ratio P3->E1 A1 Compare Flow Properties of Blends to Host Powder E1->A1 A2 Determine Optimal Concentration for Flow Improvement A1->A2

Caption: Workflow for enhancing powder flowability.

Direct Compression Tableting

The excellent compressibility of magnesium aluminometasilicates allows for the production of hard tablets at low compression forces. This is beneficial for protecting sensitive APIs from the high pressures of tableting.[1][2]

Experimental Protocol: Formulation of Direct Compression Tablets

  • Materials:

    • Active Pharmaceutical Ingredient (API)

    • Magnesium aluminometasilicate (e.g., Neusilin® US2)

    • Filler (e.g., microcrystalline cellulose, lactose)

    • Disintegrant (e.g., croscarmellose sodium)

    • Lubricant (e.g., magnesium stearate)

    • Tablet press.

  • Procedure:

    • Screen and weigh all ingredients.

    • In a suitable blender, mix the API, magnesium aluminometasilicate, filler, and disintegrant for 15-20 minutes.

    • Add the lubricant to the blend and mix for an additional 3-5 minutes.

    • Compress the final blend into tablets using a tablet press at various compression forces (e.g., 5, 10, 15 kN).

    • Evaluate the tablets for hardness, friability, weight variation, and disintegration time according to USP standards.[6][7]

    • Plot tablet hardness as a function of compression force to determine the compressibility profile.

Direct Compression Tableting Workflow

G cluster_mat Materials cluster_proc Process cluster_eval Evaluation M1 API P1 Blend API, Excipient, Filler, Disintegrant M1->P1 M2 Magnesium Aluminometasilicate (e.g., Neusilin® US2) M2->P1 M3 Filler, Disintegrant M3->P1 M4 Lubricant P2 Add Lubricant and Final Blend M4->P2 P1->P2 P3 Compress into Tablets P2->P3 E1 Test Tablet Properties: - Hardness - Friability - Disintegration P3->E1

Caption: Direct compression tableting workflow.

Formulation of Liquisolid Compacts and Adsorption of Oily APIs

The high oil and water adsorption capacity of magnesium aluminometasilicates makes them ideal for converting oily or liquid APIs into free-flowing, compressible powders.[3][8]

Experimental Protocol: Preparation of Liquisolid Compacts

  • Materials:

    • Oily or liquid API (e.g., Vitamin E acetate)

    • Magnesium aluminometasilicate (e.g., Neusilin® US2)

    • Flow enhancer (e.g., Neusilin® UFL2, optional)

    • Disintegrant (e.g., croscarmellose sodium)

    • Lubricant (e.g., magnesium stearate)

  • Procedure:

    • Dissolve or disperse the oily API in a suitable solvent if necessary (e.g., ethanol).

    • Gradually add the API solution to the magnesium aluminometasilicate in a mortar while mixing continuously until a uniform, damp mass is formed.

    • Pass the wet mass through a sieve to produce granules and dry them at an appropriate temperature.

    • Add the disintegrant and flow enhancer (if used) to the dried granules and blend.

    • Add the lubricant and perform the final blending.

    • Compress the blend into tablets and evaluate their properties. For example, high-quality tablets with a load of up to 30% vitamin E can be prepared with Neusilin® US2.[3]

Workflow for Liquisolid Compact Formulation

G cluster_prep Preparation cluster_form Formulation P1 Dissolve/Disperse Oily API P2 Adsorb API onto Magnesium Aluminometasilicate P1->P2 P3 Granulate and Dry P2->P3 F1 Blend with Disintegrant P3->F1 F2 Add Lubricant and Final Blend F1->F2 F3 Compress into Tablets F2->F3

Caption: Liquisolid compact formulation workflow.

Solubility Enhancement of Poorly Soluble Drugs

Magnesium aluminometasilicate can be used as a carrier in surface solid dispersions to enhance the solubility and dissolution rate of poorly water-soluble drugs.[8]

Experimental Protocol: Preparation of Surface Solid Dispersion

  • Materials:

    • Poorly soluble API (e.g., Sorafenib tosylate)

    • Magnesium aluminometasilicate (e.g., Neusilin® US2) as an adsorbent

    • Surfactant (e.g., sodium dodecyl sulfate)

    • Solvent (e.g., isopropyl alcohol)

  • Procedure (Modified Solvent Evaporation Technique):

    • Dissolve the API and surfactant in the solvent.

    • Disperse the magnesium aluminometasilicate in this solution.

    • Evaporate the solvent under reduced pressure or in an oven to obtain the solid dispersion.

    • Pass the dried mass through a sieve to obtain a uniform powder.

    • Evaluate the solubility and dissolution rate of the API from the solid dispersion compared to the pure API. Studies have shown a more than 20-fold improvement in the solubility of Sorafenib tosylate using this method.[8]

Solubility Enhancement Workflow

G cluster_prep Preparation of Solid Dispersion cluster_eval Evaluation P1 Dissolve API and Surfactant in Solvent P2 Disperse Magnesium Aluminometasilicate in Solution P1->P2 P3 Evaporate Solvent P2->P3 P4 Sieve to Obtain Powder P3->P4 E1 Measure Solubility and Dissolution Rate P4->E1 E2 Compare with Pure API E1->E2

Caption: Solubility enhancement workflow.

Conclusion

This compound and related magnesium aluminum silicates are highly versatile excipients that offer solutions to many common challenges in the formulation of oral solid dosage forms. Their multifunctional properties, including excellent compressibility, high adsorptive capacity, and ability to improve powder flow, make them valuable tools for pharmaceutical scientists and researchers. The protocols and data presented here provide a foundation for exploring the full potential of these materials in drug development.

References

Application Notes and Protocols for Almasilate in the Preparation of Buccal Films

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buccal drug delivery offers a promising alternative to traditional oral administration, bypassing first-pass metabolism and providing a rapid onset of action. Mucoadhesive buccal films are thin, flexible polymeric films that adhere to the buccal mucosa and release the active pharmaceutical ingredient (API) in a controlled manner. Almasilate, a crystalline polyhydrate of aluminum-magnesium silicate, is traditionally used as an antacid.[1] Its particulate nature and potential for interaction with polymers and APIs make it an interesting candidate for incorporation into buccal films. This document provides detailed application notes and protocols for the formulation and characterization of buccal films containing this compound. While direct studies on this compound in buccal films are limited, this guide draws upon research on magnesium aluminum silicate (a related compound) in buccal drug delivery systems and general principles of buccal film formulation.

Potential Applications of this compound in Buccal Films

  • Mucoadhesive Filler: this compound can act as a functional filler, potentially enhancing the mechanical properties and modifying the texture of the buccal film.

  • Drug Carrier: Its porous structure may allow for the adsorption of APIs, creating microreservoirs within the film matrix for controlled or sustained drug release.[2][3]

  • Stabilizing Agent: this compound has been shown to improve the stability of certain drugs by preventing their degradation.

  • pH Modifier: As an antacid, this compound can create a microenvironment with a more neutral pH, which could be beneficial for the stability and absorption of pH-sensitive drugs.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Buccal Films by Solvent Casting

The solvent casting method is a common, simple, and cost-effective technique for preparing buccal films.[4][5][6]

Materials:

  • This compound powder

  • Film-forming polymer (e.g., Hydroxypropyl Methylcellulose (HPMC), Sodium Carboxymethyl Cellulose (NaCMC), Polyvinyl Alcohol (PVA))

  • Plasticizer (e.g., Glycerol, Polyethylene Glycol (PEG) 400)

  • Active Pharmaceutical Ingredient (API) (optional, e.g., Ibuprofen for model formulation)

  • Solvent (e.g., distilled water, ethanol, or a mixture)

  • Petri dish or a flat casting surface

Procedure:

  • Polymer Solution Preparation: Dissolve the film-forming polymer in the chosen solvent with continuous stirring until a homogenous solution is formed. This may require gentle heating.

  • This compound Dispersion: In a separate container, disperse the required amount of this compound powder in a portion of the solvent. Sonication can be used to ensure a fine and uniform dispersion.

  • API Incorporation (if applicable): Dissolve the API in a suitable solvent and add it to the polymer solution.

  • Mixing: Gradually add the this compound dispersion to the polymer solution under constant stirring.

  • Plasticizer Addition: Add the plasticizer to the mixture and stir until a uniform dispersion is achieved.

  • Deaeration: To remove any entrapped air bubbles, place the solution in a vacuum desiccator or let it stand for a sufficient period.

  • Casting: Pour the final solution into a petri dish or onto a flat, non-stick surface.

  • Drying: Dry the cast film at a controlled temperature (e.g., 40-60°C) in a hot air oven until the solvent has completely evaporated.

  • Film Retrieval: Carefully peel the dried film from the casting surface and cut it into the desired size and shape.

  • Storage: Store the prepared films in a desiccator to protect them from moisture.

Experimental Workflow for Buccal Film Preparation and Characterization

experimental_workflow cluster_prep Film Preparation cluster_char Film Characterization prep_start Start polymer_sol Prepare Polymer Solution prep_start->polymer_sol mixing Mix Components polymer_sol->mixing almasilate_disp Disperse this compound almasilate_disp->mixing api_sol Dissolve API (Optional) api_sol->mixing plasticizer Add Plasticizer mixing->plasticizer deaeration Deaerate Solution plasticizer->deaeration casting Cast Solution deaeration->casting drying Dry Film casting->drying cutting Cut Film drying->cutting storage Store Film cutting->storage physicochem Physicochemical Characterization cutting->physicochem mechanical Mechanical Properties cutting->mechanical mucoadhesion Mucoadhesion Studies cutting->mucoadhesion release In Vitro Drug Release cutting->release permeation Ex Vivo Permeation cutting->permeation stability Stability Studies cutting->stability

Caption: Workflow for the preparation and characterization of this compound buccal films.

Protocol 2: Physicochemical Characterization of Buccal Films

A thorough physicochemical characterization is essential to ensure the quality and performance of the buccal films.

2.1 Weight and Thickness Uniformity:

  • Method: Weigh three individual films of a specific size and measure their thickness at five different points using a digital micrometer.

  • Purpose: To ensure uniformity of the films.

2.2 Surface pH:

  • Method: Allow a film to swell in a small amount of distilled water for a few minutes. Measure the pH of the swollen surface using a pH meter.[7]

  • Purpose: To ensure the film's pH is close to the neutral pH of saliva to avoid mucosal irritation.

2.3 Swelling Index:

  • Method: Weigh a film (W1) and place it in a simulated saliva solution (pH 6.8). At regular intervals, remove the film, blot away excess water, and weigh it (W2).

  • Calculation: Swelling Index (%) = [(W2 - W1) / W1] x 100.

  • Purpose: To determine the water uptake capacity of the film, which influences mucoadhesion and drug release.

2.4 Drug Content Uniformity:

  • Method: Dissolve a known weight of the drug-loaded film in a suitable solvent. Analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Purpose: To ensure that the drug is uniformly distributed throughout the film.

Protocol 3: Evaluation of Mechanical Properties

3.1 Folding Endurance:

  • Method: Repeatedly fold a film at the same place until it breaks. The number of folds is the folding endurance value.[8]

  • Purpose: To assess the flexibility and integrity of the film.

3.2 Tensile Strength and Elongation at Break:

  • Method: Use a texture analyzer or a universal testing machine to measure the force required to break the film (tensile strength) and the extent to which it can be stretched before breaking (elongation at break).

  • Purpose: To quantify the mechanical strength and elasticity of the film.

Protocol 4: Mucoadhesion Studies

4.1 In Vitro Mucoadhesive Strength:

  • Method: Use a texture analyzer to measure the force required to detach the film from a model mucosal surface (e.g., porcine buccal mucosa) after a specific contact time.[9]

  • Purpose: To quantify the bioadhesive properties of the film.

4.2 In Vitro Residence Time:

  • Method: Attach the film to a piece of freshly excised porcine buccal mucosa and place it in a beaker containing simulated saliva, which is agitated gently. Record the time it takes for the film to detach.[8]

  • Purpose: To estimate the duration the film will remain adhered to the buccal mucosa.

Protocol 5: In Vitro Drug Release and Ex Vivo Permeation Studies

5.1 In Vitro Drug Release:

  • Method: Use a USP dissolution apparatus (e.g., paddle or basket type) with simulated saliva as the dissolution medium. Place the film in the apparatus and withdraw samples at regular intervals to determine the drug concentration.[10]

  • Purpose: To study the rate and mechanism of drug release from the film.

5.2 Ex Vivo Permeation:

  • Method: Mount a piece of excised porcine buccal mucosa on a Franz diffusion cell. Place the buccal film on the mucosal surface. The receptor compartment is filled with simulated saliva. Withdraw samples from the receptor compartment at different time points and analyze for drug content.[8]

  • Purpose: To evaluate the permeation of the drug through the buccal mucosa.

Data Presentation

Table 1: Example Formulation of this compound Buccal Films
ComponentFunctionFormulation F1 (% w/w)Formulation F2 (% w/w)Formulation F3 (% w/w)
HPMC K4MFilm-forming polymer605040
This compoundFunctional filler102030
IbuprofenModel API151515
GlycerolPlasticizer151515
Total 100 100 100
Table 2: Physicochemical and Mucoadhesive Properties of Buccal Films (Hypothetical Data)
ParameterFormulation F1Formulation F2Formulation F3
Thickness (mm)0.25 ± 0.020.28 ± 0.030.32 ± 0.02
Weight Uniformity (mg)55.2 ± 1.558.1 ± 1.861.5 ± 2.1
Surface pH6.8 ± 0.17.0 ± 0.27.2 ± 0.1
Swelling Index (%) after 2h150 ± 12135 ± 10120 ± 15
Drug Content (%)98.5 ± 1.299.1 ± 0.998.8 ± 1.5
Folding Endurance>300>300>300
Mucoadhesive Strength (N)0.8 ± 0.050.9 ± 0.071.1 ± 0.06
In Vitro Residence Time (h)6.5 ± 0.57.2 ± 0.48.1 ± 0.6

Signaling Pathway Visualization

To illustrate a relevant signaling pathway for a drug that could be delivered via an this compound buccal film, we will use the example of Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID). Ibuprofen's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[1][7][9]

Ibuprofen's Mechanism of Action: Inhibition of Prostaglandin Synthesis

ibuprofen_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimulus (e.g., injury) cox COX-1 & COX-2 (Cyclooxygenase) arachidonic_acid->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation ibuprofen Ibuprofen ibuprofen->inhibition

Caption: Ibuprofen inhibits COX enzymes, blocking prostaglandin synthesis.

Conclusion

This compound presents an intriguing excipient for the development of mucoadhesive buccal films. Its potential to act as a functional filler, drug carrier, and stabilizing agent warrants further investigation. The protocols outlined in this document provide a comprehensive framework for the formulation, characterization, and evaluation of this compound-containing buccal films. By systematically applying these methodologies, researchers can explore the full potential of this compound in this advanced drug delivery system.

References

Application Notes and Protocols for Adsorption Studies Using Almasilate and Related Silicates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almasilate is a crystalline polyhydrate of aluminum and magnesium silicate, primarily recognized for its use as an antacid that neutralizes stomach acid by binding hydrogen ions.[1][2] Its porous structure and chemical composition, characteristic of aluminosilicates, suggest its potential as an effective adsorbent for various molecules. While detailed adsorption studies focusing specifically on the branded antacid "this compound" are limited, the broader class of magnesium aluminum silicates and aluminum silicates has been extensively studied for its capacity to adsorb a wide range of substances, including heavy metals, organic dyes, and pharmaceutical compounds.[3][4][5][6]

These materials are valued for their high specific surface area, porous structure, and the presence of active sites that facilitate the removal of pollutants from aqueous solutions and can be utilized in drug delivery systems.[5][7] This document provides a synthesized overview of experimental protocols and key data derived from studies on magnesium and aluminum silicates, which can serve as a foundational guide for conducting adsorption studies with this compound.

Data Presentation: Physicochemical Properties and Adsorption Capacities

The efficiency of an adsorbent is largely determined by its physical and chemical characteristics. The following tables summarize key quantitative data from studies on various aluminum and magnesium silicates, providing a comparative basis for research.

Table 1: Physicochemical Properties of Various Silicate Adsorbents

Adsorbent MaterialSynthesis MethodSpecific Surface Area (BET, m²/g)Mean Pore Diameter (nm)Key FindingsReference
Aluminum SilicateTwo-step sol-gel430-Mesoporous structure with high surface area, effective for Pb(II) and methylene blue adsorption.[3]
Aluminum SilicateCo-precipitation158-Glassy state with lower surface area compared to sol-gel method.[3]
Mesoporous AluminosilicateCalcination of Microcline7253.7High surface area, effective for Mercury(II) adsorption (95% ratio).[4]
Acid-Modified Magnesium Aluminum SilicateDropping co-precipitation & Acidification525-High specific surface area and strong capacity for removing alkali metal ions.[8]
Analcime/Sodium Magnesium Aluminum Silicon Silicate (with template)Hydrothermal123.16-Smaller crystallite size and higher surface area compared to template-free synthesis.[9]
Analcime/Sodium Magnesium Aluminum Silicon Silicate (no template)Hydrothermal84.73-Larger crystallite size and lower surface area.[9]
Activated AluminaThermal Activation334.67 - 4003.5 - 8.096High performance for water adsorption.[10][11]

Table 2: Maximum Adsorption Capacities (q_max) for Various Pollutants

Adsorbent MaterialAdsorbate (Pollutant)Maximum Adsorption Capacity (mg/g)Adsorption Model FollowedReference
Analcime/Sodium Magnesium Aluminum Silicon SilicateMethylene Blue290.69Langmuir, Pseudo-second-order[9]
Mesoporous Aluminum Silicate (from industrial by-product)Thorium39.7Langmuir, Pseudo-second-order[12]
Acid-activated SilicateSodium (Na⁺)13-[13]
Acid-activated SilicatePotassium (K⁺)28.5-[13]
Acid-activated SilicateChloride (Cl⁻)5.5-[13]
Activated Carbon (from green tea leaves)Methylene Blue250.00Langmuir, Pseudo-second-order[14]
Activated Carbon (from green tea leaves)Methyl Red163.00Langmuir[14]

Experimental Protocols

The following are detailed, generalized protocols for conducting batch adsorption studies, synthesized from methodologies reported for aluminum and magnesium silicates.

Protocol 1: Batch Adsorption Experiment to Determine Equilibrium

Objective: To determine the equilibrium time and adsorption capacity of this compound for a specific adsorbate (e.g., methylene blue, isoniazid, or a heavy metal ion).

Materials:

  • Adsorbent: this compound powder (or synthesized magnesium aluminum silicate).

  • Adsorbate Stock Solution: High-purity adsorbate (e.g., Methylene Blue, Isoniazid) dissolved in deionized water to a known concentration (e.g., 1000 mg/L).

  • Working Solutions: Prepared by diluting the stock solution to desired concentrations.

  • pH Adjustment Solutions: 0.1 M HCl and 0.1 M NaOH.

  • Equipment: Orbital shaker with thermostatic bath, centrifuge, UV-Vis spectrophotometer, pH meter, analytical balance.

Procedure:

  • Preparation of Adsorbent: Dry the this compound powder in an oven at a specified temperature (e.g., 105°C) for 24 hours to remove moisture and store in a desiccator.

  • Adsorption Experiment: a. Prepare a series of flasks or beakers. To each, add a fixed amount of adsorbent (e.g., 50 mg) and a fixed volume of adsorbate solution of a specific initial concentration (e.g., 50 mL of 100 mg/L methylene blue).[9] b. Adjust the initial pH of the solutions to a desired value using 0.1 M HCl or NaOH. c. Place the flasks in an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C). d. Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes) until equilibrium is reached.

  • Sample Analysis: a. Separate the adsorbent from the solution by centrifugation. b. Measure the remaining concentration of the adsorbate in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (e.g., ~660 nm for methylene blue).[9]

  • Data Calculation: a. Calculate the amount of adsorbate adsorbed per unit mass of adsorbent at time t (q_t, in mg/g) using the formula: q_t = (C_0 - C_t) * V / m b. Calculate the amount of adsorbate adsorbed at equilibrium (q_e, in mg/g) using the formula: q_e = (C_0 - C_e) * V / m Where:

    • C₀ is the initial adsorbate concentration (mg/L).

    • Cₜ and Cₑ are the adsorbate concentrations at time t and at equilibrium, respectively (mg/L).

    • V is the volume of the solution (L).

    • m is the mass of the adsorbent (g).

Protocol 2: Isotherm Studies (Effect of Initial Concentration)

Objective: To understand the relationship between the concentration of the adsorbate and the amount adsorbed at a constant temperature.

Procedure:

  • Follow the steps in Protocol 1, but vary the initial adsorbate concentration (e.g., 50, 100, 150, 200, 300 mg/L) while keeping the adsorbent mass, volume, temperature, and pH constant.[9]

  • Agitate the samples for the predetermined equilibrium time found in Protocol 1.

  • Analyze the final concentration (C_e) for each sample.

  • Calculate the equilibrium adsorption capacity (q_e) for each initial concentration.

  • Fit the data to isotherm models like Langmuir and Freundlich to determine the adsorption mechanism.

Protocol 3: Thermodynamic Studies (Effect of Temperature)

Objective: To determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°) of the adsorption process.

Procedure:

  • Follow the steps in Protocol 1, but conduct the experiments at different temperatures (e.g., 298 K, 308 K, 318 K).[13]

  • Keep the adsorbent mass, volume, pH, and initial concentration constant.

  • Agitate the samples for the predetermined equilibrium time.

  • Analyze the final concentration (C_e) and calculate the equilibrium adsorption capacity (q_e) at each temperature.

  • Use the data to calculate the thermodynamic parameters, which indicate whether the process is spontaneous, endothermic, or exothermic.

Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental and analytical processes involved in adsorption studies.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Adsorbent Adsorbent Preparation (Drying this compound) Adsorbate Adsorbate Solution (Stock & Working Solutions) Batch Batch Adsorption Setup (Adsorbent + Adsorbate) Adsorbate->Batch Agitate Agitation at Constant T & RPM (Orbital Shaker) Batch->Agitate Set Parameters Sample Sample Withdrawal at Timed Intervals Agitate->Sample Separate Phase Separation (Centrifugation) Sample->Separate Measure Measure Residual Concentration (UV-Vis Spectrophotometry) Separate->Measure Calculate Calculate Adsorption Capacity (q_e and q_t) Measure->Calculate

Caption: General workflow for a batch adsorption experiment.

G Factors Influencing Adsorption Capacity center Adsorption Capacity (q_e) param1 pH of Solution param1->center param2 Contact Time param2->center param3 Initial Adsorbate Concentration param3->center param4 Temperature param4->center param5 Adsorbent Dose param5->center

Caption: Key parameters affecting the adsorption process.

G cluster_kinetics Kinetic Analysis cluster_isotherms Isotherm Analysis cluster_thermo Thermodynamic Analysis Data Experimental Data (q_e vs. C_e, q_t vs. t) PFO Pseudo-First-Order Model Data->PFO Fit q_t vs. t data Langmuir Langmuir Model Data->Langmuir Fit q_e vs. C_e data Thermo Van't Hoff Equation (ΔG°, ΔH°, ΔS°) Data->Thermo Use q_e at different T PSO Pseudo-Second-Order Model Result Determine Adsorption Mechanism, Rate, and Spontaneity PSO->Result Freundlich Freundlich Model Freundlich->Result Thermo->Result

References

Almasilate as a Carrier for Self-Emulsifying Drug Delivery Systems (SEDDS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-Emulsifying Drug Delivery Systems (SEDDS) offer a promising approach to enhance the oral bioavailability of poorly water-soluble drugs. The transformation of liquid SEDDS into solid dosage forms improves stability, handling, and patient compliance. Almasilate, a magnesium aluminum silicate, presents significant potential as a solid carrier for SEDDS due to its porous nature and large surface area, facilitating the adsorption of liquid formulations. While direct and extensive research on this compound in SEDDS is emerging, data from closely related magnesium aluminum silicates, such as Neusilin®, provide a strong basis for its application. This document provides detailed application notes and protocols for utilizing this compound and similar magnesium aluminum silicates as carriers in the development of solid SEDDS.

Key Advantages of this compound as a SEDDS Carrier

  • High Adsorption Capacity: The porous structure of magnesium aluminum silicates allows for the adsorption of a significant amount of liquid SEDDS, transforming it into a free-flowing powder.

  • Improved Stability: Solidification of SEDDS onto a carrier like this compound can protect the drug and lipid components from degradation, enhancing the shelf-life of the formulation.

  • Enhanced Bioavailability: By presenting the drug in a solubilized state upon dispersion in gastrointestinal fluids, SEDDS can significantly improve the absorption of poorly soluble drugs.

  • Ease of Formulation: The use of solid carriers simplifies the manufacturing process of solid dosage forms such as tablets and capsules from liquid SEDDS.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the formulation and characterization of SEDDS using magnesium aluminum silicate as a solid carrier. These values are derived from studies on materials similar to this compound and serve as a strong starting point for formulation development.

Table 1: Liquid Loading Capacity of Magnesium Aluminum Silicate

ParameterValueReference
Oil Adsorbing Capacity2.7 - 3.4 mL/g[1]
Water Adsorbing Capacity2.4 - 3.1 mL/g[1]
Liquid SEDDS LoadingUp to 70% w/w[2]
SEDDS to Carrier Ratio1:1 to 3:1[3][4]

Table 2: Typical Composition of Liquid SEDDS Formulations for Solidification

ComponentConcentration Range (% w/w)Examples
Oil20 - 50Capmul® GMO-50, Oleic acid
Surfactant30 - 60Cremophor® EL, Tween® 20, Labrasol®
Co-surfactant10 - 30Transcutol® HP, Polyethylene glycol 600

Table 3: Characterization Parameters of Solid SEDDS with Magnesium Aluminum Silicate

ParameterTypical RangeSignificance
Emulsion Droplet Size210 - 277 nmInfluences drug release and absorption
Angle of Repose< 35°Indicates good powder flowability
Drug Content Uniformity95 - 105%Ensures consistent dosage
In Vitro Drug Release> 85% in 60 minPredicts bioavailability

Experimental Protocols

Herein are detailed protocols for the preparation and characterization of this compound-based solid SEDDS.

Protocol 1: Preparation of Liquid SEDDS
  • Screening of Excipients:

    • Determine the solubility of the active pharmaceutical ingredient (API) in various oils, surfactants, and co-surfactants.

    • Select excipients that exhibit good solubilizing capacity for the API.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.

    • Visually observe the formation of emulsions upon aqueous dilution to identify the self-emulsifying region.

  • Preparation of the Optimized Liquid SEDDS Formulation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.

    • Heat the mixture to 40-60 °C in a water bath to ensure homogeneity.

    • Add the pre-weighed API to the mixture and vortex until a clear solution is obtained.

Protocol 2: Solidification of Liquid SEDDS using this compound
  • Determination of Liquid Loading Capacity:

    • Place a known weight of this compound in a mortar.

    • Gradually add the liquid SEDDS formulation to the this compound while triturating with a pestle.

    • The endpoint is reached when the powder no longer flows freely and begins to form a paste.

    • Calculate the maximum amount of liquid SEDDS adsorbed per gram of this compound.

  • Preparation of Solid SEDDS Powder:

    • Based on the determined loading capacity, add the liquid SEDDS to the this compound in a 1:1 or 2:1 ratio (liquid:solid) in a mortar.[5]

    • Triturate the mixture for 2-3 minutes until a uniform, free-flowing powder is obtained.[5]

    • Pass the resulting solid SEDDS powder through a suitable mesh sieve to ensure uniformity.

Protocol 3: Characterization of Solid SEDDS
  • Powder Flow Properties:

    • Determine the angle of repose, Carr's index, and Hausner ratio to assess the flowability of the solid SEDDS powder.

  • Drug Content Uniformity:

    • Accurately weigh a sample of the solid SEDDS powder and dissolve it in a suitable solvent.

    • Analyze the drug content using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Self-Emulsification Performance:

    • Disperse a known amount of solid SEDDS in a specified volume of purified water or buffer with gentle agitation.

    • Visually assess the rate and quality of emulsion formation.

    • Measure the droplet size and zeta potential of the resulting emulsion using a particle size analyzer.

  • In Vitro Drug Release Studies:

    • Perform dissolution testing using a USP Type 2 (paddle) apparatus.

    • Use a dissolution medium that simulates gastrointestinal conditions (e.g., 0.1 N HCl, phosphate buffer pH 6.8).

    • Withdraw samples at predetermined time intervals and analyze the drug concentration.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the development of this compound-based SEDDS.

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation prep_liquid 1. Prepare Liquid SEDDS prep_solid 2. Solidify with this compound prep_liquid->prep_solid Adsorption char_powder 3. Powder Flow Analysis prep_solid->char_powder char_content 4. Drug Content Uniformity prep_solid->char_content char_emulsion 5. Emulsification Performance prep_solid->char_emulsion char_release 6. In Vitro Drug Release prep_solid->char_release eval_data Analyze Data char_powder->eval_data char_content->eval_data char_emulsion->eval_data char_release->eval_data eval_optimize Optimize Formulation eval_data->eval_optimize eval_optimize->prep_liquid Reformulate

Caption: Experimental workflow for this compound-based solid SEDDS.

logical_relationship cluster_formulation Formulation Components cluster_process Process cluster_outcome Desired Outcomes API Poorly Soluble API Liquid_SEDDS Liquid SEDDS API->Liquid_SEDDS Oil Oil Oil->Liquid_SEDDS Surfactant Surfactant Surfactant->Liquid_SEDDS Cosurfactant Co-surfactant Cosurfactant->Liquid_SEDDS Solid_SEDDS Solid SEDDS Liquid_SEDDS->Solid_SEDDS This compound This compound Carrier This compound->Solid_SEDDS Bioavailability Enhanced Bioavailability Solid_SEDDS->Bioavailability Stability Improved Stability Solid_SEDDS->Stability

Caption: Logical relationships in this compound-based SEDDS formulation.

Conclusion

This compound holds considerable promise as a solid carrier for the development of self-emulsifying drug delivery systems. Its high adsorptive capacity and compatibility with standard pharmaceutical processing make it an attractive excipient for transforming liquid SEDDS into stable and effective solid dosage forms. The protocols and data presented here, based on analogous magnesium aluminum silicates, provide a robust framework for researchers to initiate and advance the formulation of this compound-based SEDDS for enhanced drug delivery. Further studies are warranted to fully elucidate the specific performance of this compound in this application.

References

Application Notes and Protocols for the Synthesis of Aluminum Oxide (Alumina) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Users: Our comprehensive search for nanoparticle synthesis using Almasilate did not yield specific protocols or application data. This compound, a hydrated magnesium aluminum silicate, is not a commonly documented material for this purpose in the reviewed scientific literature.

Therefore, we have pivoted to a closely related and highly relevant area: the synthesis of aluminum oxide (alumina, Al₂O₃) nanoparticles. Alumina nanoparticles are of significant interest in drug delivery, catalysis, and various biomedical applications due to their unique physicochemical properties.[1]

This document provides detailed application notes and protocols for the synthesis of alumina nanoparticles via several common and effective methods, complete with quantitative data, experimental procedures, and visual workflows to guide researchers, scientists, and drug development professionals.

Data Presentation: Comparative Analysis of Alumina Nanoparticle Synthesis Methods

The following tables summarize key quantitative data from various synthesis methods for alumina nanoparticles, allowing for an easy comparison of outcomes.

Table 1: Green Synthesis of Alumina Nanoparticles

PrecursorPlant ExtractParticle Size (nm)Zeta Potential (mV)MorphologyReference
Aluminum Chloride (AlCl₃)Trachyspermum ammi25.7Not ReportedSpherical and oval[2]
Aluminum Nitrate (Al(NO₃)₃·9H₂O)Calligonum comosum L.25.1Not ReportedSpherical[3]
Aluminum Chloride (AlCl₃)Azadirachta indica (Neem)200-400 (agglomerates)Not ReportedNot Specified[4]

Table 2: Chemical Synthesis Methods for Alumina Nanoparticles

Synthesis MethodPrecursorParticle Size (nm)Zeta Potential (mV)MorphologyReference
Sol-GelAluminum Nitrate (Al(NO₃)₃·9H₂O)~28Not ReportedSpherical[5]
Sol-GelAluminum Isopropoxide< 10Not ReportedNot Specified[6]
Co-PrecipitationAluminum Nitrate (Al(NO₃)₃·9H₂O)30-90Not ReportedNot Specified[7]
Co-PrecipitationAluminum Nitrate54.67 - 94.74Not ReportedSpherical[8]
HydrothermalNot Specified30Not ReportedNot Specified[9]
SolvothermalAluminum Nitrate (Al(NO₃)₃·9H₂O)30-40+47.55Spherical[10]
ElectrochemicalNot SpecifiedNot SpecifiedNot ReportedNanowire[11]

Experimental Protocols

Here, we provide detailed methodologies for the key experiments cited in the literature for the synthesis of alumina nanoparticles.

Protocol 1: Green Synthesis of Alumina Nanoparticles using Trachyspermum ammi Extract (Co-Precipitation Method)

This protocol describes a cost-effective and environmentally friendly method to synthesize alumina nanoparticles.

Materials:

  • Aluminum chloride (AlCl₃)

  • Sodium hydroxide (NaOH)

  • Trachyspermum ammi seeds

  • Distilled water

  • Ethanol

  • Whatman No. 1 filter paper

Equipment:

  • Beakers

  • Magnetic stirrer with hotplate

  • Funnel

  • Thermometer

  • Centrifuge

  • Drying oven

Procedure:

  • Preparation of Trachyspermum ammi Extract:

    • Wash and dry the Trachyspermum ammi seeds.

    • Grind the seeds into a fine powder.

    • Boil the powder in distilled water and then cool and filter the extract using Whatman No. 1 filter paper. The extract is now ready for use.[2]

  • Synthesis of Alumina Nanoparticles:

    • Prepare a solution of 60 g of AlCl₃ in 200 ml of distilled water.

    • Prepare a solution of 180 g of NaOH in 200 ml of distilled water.

    • Mix the plant extract with the AlCl₃ solution at room temperature (25°C).[2]

    • Place the NaOH solution in a flask on a hotplate with a magnetic stirrer.

    • Slowly add the AlCl₃-extract mixture dropwise into the NaOH solution while continuously stirring.

    • Maintain the reaction temperature between 60-80°C. The formation of nanoparticles will begin at this stage.[2]

  • Washing and Purification:

    • After the reaction is complete, centrifuge the mixture.

    • Allow the mixture to settle for 24 hours.

    • Wash the pellet with distilled water and a small amount of ethanol to remove impurities.[2]

  • Drying:

    • Filter the washed nanoparticles and dry them in an oven to obtain the final Al₂O₃ nanoparticle powder.[2]

Protocol 2: Sol-Gel Synthesis of Alumina Nanoparticles

This protocol details the synthesis of alumina nanoparticles using a simple sol-gel method.

Materials:

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Ethanol

  • Distilled water

Equipment:

  • Beakers

  • Magnetic stirrer

  • Hotplate

  • Furnace

Procedure:

  • Preparation of the Sol:

    • Dissolve 10 g of Al(NO₃)₃·9H₂O completely in 150 mL of pure water with stirring at room temperature.[5]

    • Slowly add 14 mL of ethanol drop by drop to the solution.

    • Increase the temperature to 80°C. The solution will change color from orange to dark brown.

    • Maintain the pH of the solution between 2 and 3 during the synthesis.[5]

  • Gel Formation and Drying:

    • Evaporate the solution for 3 hours to form a gel.

    • Cool the gel to room temperature.[5]

  • Calcination:

    • Calcine the dried gel in a furnace at 500°C for 5 hours to obtain the alumina nanoparticles.[5]

Protocol 3: Hydrothermal Synthesis of γ-Alumina Nanoparticles

This protocol describes the synthesis of γ-alumina nanoparticles using a hydrothermal method.

Materials:

  • Aluminum source (e.g., aluminum nitrate)

  • Base (e.g., NaOH or KOH)

  • Distilled water

Equipment:

  • Beakers

  • Magnetic stirrer

  • Hydrothermal reactor (autoclave)

  • Oven

  • Furnace

Procedure:

  • Precursor Solution Preparation:

    • Dissolve the aluminum precursor and the base in distilled water.

    • Stir the solution magnetically to ensure homogeneity.[12]

  • Hydrothermal Treatment:

    • Transfer the solution to a hydrothermal reactor.

    • Heat the reactor to a temperature between 165°C and 200°C for a duration ranging from 1 to 24 hours. For a low-temperature, short-duration method, 175°C for 1 hour can be used.[12]

  • Washing and Drying:

    • After the hydrothermal treatment, wash the resulting precipitate to remove any unreacted precursors.

    • Dry the washed material in an oven at 80°C for 10 hours. This step results in the formation of boehmite.[12]

  • Calcination:

    • Calcine the dried boehmite at 550°C for 6 hours with a heating rate of 10°C/min to obtain γ-Al₂O₃ nanoparticles.[12]

Visualizations: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the described nanoparticle synthesis protocols.

green_synthesis_workflow cluster_extract Plant Extract Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification and Drying start_extract Grind Trachyspermum ammi seeds boil_extract Boil in distilled water start_extract->boil_extract filter_extract Filter extract boil_extract->filter_extract mix_extract Mix extract with AlCl3 solution filter_extract->mix_extract prep_alcl3 Prepare AlCl3 solution prep_alcl3->mix_extract prep_naoh Prepare NaOH solution reaction Add AlCl3-extract to NaOH solution (60-80°C) with stirring prep_naoh->reaction mix_extract->reaction centrifuge Centrifuge mixture reaction->centrifuge wash Wash with water and ethanol centrifuge->wash dry Dry in oven wash->dry end end dry->end Al2O3 Nanoparticles sol_gel_synthesis_workflow cluster_sol_prep Sol Preparation cluster_gelation Gelation and Drying cluster_calcination Calcination dissolve Dissolve Al(NO3)3·9H2O in water add_etoh Add ethanol dropwise dissolve->add_etoh heat Heat to 80°C (pH 2-3) add_etoh->heat evaporate Evaporate for 3 hours to form gel heat->evaporate cool Cool to room temperature evaporate->cool calcine Calcine at 500°C for 5 hours cool->calcine end end calcine->end Al2O3 Nanoparticles hydrothermal_synthesis_workflow cluster_prep Precursor Preparation cluster_hydrothermal Hydrothermal Reaction cluster_post_processing Post-Processing dissolve Dissolve Al precursor and base in water stir Stir magnetically dissolve->stir react Heat in autoclave (175°C, 1h) stir->react wash Wash precipitate react->wash dry Dry at 80°C for 10h (Boehmite) wash->dry calcine Calcine at 550°C for 6h dry->calcine end end calcine->end γ-Al2O3 Nanoparticles

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Almasilate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the synthesis of Almasilate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a crystalline polyhydrate of aluminum and magnesium silicate with the chemical formula Al₂H₂MgO₉Si₂.[1] It is primarily used as an antacid to neutralize excess stomach acid.[1] Its applications include the symptomatic treatment of conditions like stomach and duodenal ulcers, heartburn, and other issues caused by excess stomach acid.[1]

Q2: What is the mechanism of action for this compound as an antacid?

This compound functions as a buffering antacid. It neutralizes gastric acid by binding hydrogen ions within its polymer structure.[1] The aluminosilicate mineral dissolves in the acidic environment, consuming hydrogen ions in the process and providing relief.[1]

Q3: What are the critical quality attributes for this compound?

The most critical quality attribute for this compound is its acid-neutralizing capacity (ANC), which determines its effectiveness as an antacid.[2][3][4] Other important attributes include the rate of acid neutralization, purity (absence of undesired crystalline or amorphous phases), and physical properties like particle size, which can affect formulation and bioavailability.[2]

Q4: Which analytical techniques are used to characterize this compound?

Key analytical techniques include:

  • X-Ray Diffraction (XRD): To determine the crystalline structure and identify any impurities or amorphous phases.[2][5]

  • Acid-Neutralizing Capacity (ANC) Test: A titration-based assay to measure its potency as an antacid.[3][4][6]

  • Potentiometric Titration: To determine the rate of acid neutralization.[3]

  • Scanning Electron Microscopy (SEM): To observe the particle morphology and size distribution.[5]

Troubleshooting Guide for this compound Synthesis

This section addresses specific issues that may arise during the synthesis process.

Problem 1: The final product has low or inconsistent Acid-Neutralizing Capacity (ANC).

  • Potential Cause 1: Incorrect Stoichiometry. The molar ratio of aluminum, magnesium, and silicate sources is critical. An incorrect ratio can lead to the formation of an incorrect crystal structure or impurities with lower neutralizing capacity. The Si/Al ratio has been shown to be a significant factor in the properties of related aluminosilicate materials.[7]

  • Solution:

    • Carefully verify the calculations for all reactants.

    • Ensure accurate weighing and dispensing of starting materials.

    • Perform small-scale trial syntheses with varying reactant ratios to find the optimal stoichiometry for your system.

  • Potential Cause 2: Incomplete Reaction or Undesired Phase Formation. Synthesis parameters like temperature, pH, and reaction time can influence the final crystalline phase. For example, some samples of similar crystalline antacids have been found to contain minor phases of amorphous aluminum hydroxide, which can affect performance.[2]

  • Solution:

    • Use XRD to analyze the product for the correct crystalline phase of this compound and to check for impurities.

    • Systematically optimize reaction temperature and time. Monitor the reaction progress to ensure it goes to completion.

    • Strictly control the pH throughout the reaction, as pH shifts can favor the formation of different species.

Problem 2: The synthesis results in a low overall yield.

  • Potential Cause 1: Suboptimal Reaction Conditions. Factors such as temperature, pH, and stirring speed can significantly impact reaction kinetics and equilibrium, leading to incomplete conversion of reactants.[8][9][10]

  • Solution:

    • Optimize Temperature: Low temperatures can slow the reaction rate, while excessively high temperatures might promote the formation of undesired byproducts.[11] Experiment with a range of temperatures to find the optimum.

    • Control pH: Maintain the optimal pH for the precipitation of this compound. Use a reliable buffer or perform controlled additions of acid/base to keep the pH stable.

    • Optimize Stirring Speed: Inadequate mixing can lead to localized concentration gradients and incomplete reaction. Conversely, excessively high shear might affect crystal formation.[8][9]

  • Potential Cause 2: Product Loss During Work-up and Purification. this compound, like many synthesized precipitates, can be lost during washing, filtration, or drying steps.[11]

  • Solution:

    • Ensure the washing solvent does not dissolve a significant amount of the product.

    • Optimize the filtration process to minimize the loss of fine particles. Consider using a finer filter paper or a different filtration technique.

    • Carefully control the drying temperature to avoid product degradation.

Problem 3: The final product is contaminated with impurities.

  • Potential Cause 1: Impure Starting Materials. Impurities in the aluminum, magnesium, or silicate sources (e.g., iron oxides, sodium oxides) can be carried through to the final product.[12][13]

  • Solution:

    • Use high-purity grades for all starting materials.

    • Analyze the purity of reagents before use if contamination is suspected.

    • Impurities like iron can be particularly detrimental and may require specific purification steps to remove.[14]

  • Potential Cause 2: Formation of Amorphous Byproducts. Reaction conditions may favor the co-precipitation of amorphous phases, such as amorphous aluminum hydroxide, alongside the desired crystalline this compound.[2]

  • Solution:

    • Use XRD to detect the presence of amorphous content (indicated by a broad hump in the diffractogram).

    • Adjust synthesis parameters (pH, temperature, addition rate of reactants) to favor crystalline product formation. Aging the precipitate in the mother liquor can sometimes promote crystallization.

Optimization of Synthesis Parameters

The following table summarizes key parameters that can be optimized to improve the yield and quality of this compound.

ParameterRange/VariablePotential Impact on...Recommended Action
Reactant Molar Ratio (Al:Mg:Si)Yield, Purity, Acid-Neutralizing CapacityPerform stoichiometric calculations carefully. Run small-scale experiments varying the ratios to find the optimum. The Si/Al ratio is often a critical factor.[7]
Reaction Temperature Ambient to Elevated (e.g., 25-90 °C)Reaction Rate, Crystallinity, Impurity ProfileSystematically vary the temperature and analyze the product at each point. Higher temperatures often increase reaction rates but may affect product quality.[9]
pH Neutral to AlkalineProduct Formation, Purity, Particle SizeMaintain a stable pH throughout the reaction using buffers or controlled additions. The optimal pH needs to be determined experimentally.
Stirring Speed Low to High (e.g., 200-600 rpm)Reaction Rate, Particle Size DistributionEnsure mixing is sufficient to keep reactants suspended and homogenous. The efficiency of similar reactions has been shown to be directly proportional to stirring speed.[8][9]
Reaction Time Minutes to HoursYield, CrystallinityMonitor the reaction over time (e.g., by measuring pH or precipitate volume) to determine when it has reached completion.
Aging Time 0 to 24+ hoursCrystallinity, PurityAllow the precipitate to age in the mother liquor. This can improve the crystalline structure and reduce certain impurities.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a generalized method for the synthesis of this compound via co-precipitation. Note: Specific concentrations and volumes should be optimized for your experimental setup.

  • Reactant Preparation:

    • Prepare an aqueous solution of a soluble aluminum salt (e.g., aluminum sulfate).

    • Prepare an aqueous solution of a soluble magnesium salt (e.g., magnesium sulfate).

    • Prepare an alkaline sodium silicate solution.

  • Reaction:

    • In a reaction vessel equipped with a mechanical stirrer and pH probe, combine the aluminum and magnesium salt solutions.

    • Slowly add the sodium silicate solution to the mixed metal salt solution under vigorous stirring.

    • Continuously monitor the pH and maintain it at a predetermined setpoint (e.g., pH 8-9) by the controlled addition of an acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

  • Precipitation and Aging:

    • Once the addition is complete, a white precipitate of this compound will form.

    • Continue stirring the slurry at a controlled temperature for a set period (e.g., 1-2 hours) to age the precipitate and ensure complete reaction.

  • Purification:

    • Separate the precipitate from the mother liquor by filtration.

    • Wash the filter cake thoroughly with deionized water to remove soluble impurities. Repeat the washing step until the conductivity of the filtrate is near that of pure water.

  • Drying:

    • Dry the purified this compound in an oven at a suitable temperature (e.g., 105 °C) until a constant weight is achieved.

  • Characterization:

    • Analyze the dried powder using XRD and perform an ANC test.

Protocol 2: Determination of Acid-Neutralizing Capacity (ANC)

This protocol is based on the USP <301> back-titration method.[4]

  • Preparation:

    • Accurately weigh a quantity of this compound powder.

    • Standardize solutions of 1.0 N Hydrochloric Acid (HCl) and 0.5 N Sodium Hydroxide (NaOH).[4]

  • Reaction:

    • Add the weighed this compound sample to a precise volume of 1.0 N HCl (a volume sufficient to ensure an excess of acid).

    • Stir the mixture continuously at 37 °C for exactly one hour.

  • Titration:

    • After one hour, titrate the excess HCl in the solution with the standardized 0.5 N NaOH.

    • Use a calibrated pH meter to monitor the titration. The endpoint of the titration is a stable pH of 3.5.[4]

  • Calculation:

    • Calculate the ANC, expressed as milliequivalents (mEq) of acid consumed per gram of antacid, using the following formula: ANC (mEq/g) = [ (V_HCl × N_HCl) - (V_NaOH × N_NaOH) ] / Weight of sample (g) Where:

      • V_HCl = Initial volume of HCl in mL

      • N_HCl = Normality of HCl

      • V_NaOH = Volume of NaOH used for titration in mL

      • N_NaOH = Normality of NaOH

Visualizations

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification & Drying cluster_3 Analysis Reactants Prepare Reactant Solutions (Al, Mg, Si Sources) Reaction Controlled Co-Precipitation (Monitor pH, Temp, Stirring) Reactants->Reaction Vessel Prepare Reaction Vessel Vessel->Reaction Aging Age Precipitate in Mother Liquor Reaction->Aging Filtration Filter Slurry Aging->Filtration Washing Wash with DI Water Filtration->Washing Drying Dry Product Washing->Drying QC Final Product Characterization (XRD, ANC) Drying->QC

Caption: General workflow for the synthesis and analysis of this compound.

G start Low Yield Observed d1 Reagents & Stoichiometry OK? start->d1 decision decision process process solution solution p1 Verify reactant purity. Recalculate molar ratios. d1->p1 No d2 Reaction Conditions Optimal? d1->d2 Yes p1->d1 p2 Optimize Temp, pH, Stirring Speed. Increase reaction time. d2->p2 No d3 Product Lost During Work-up? d2->d3 Yes p2->d2 p3 Check filtrate for product. Optimize washing/filtration steps. d3->p3 Yes end_node Yield Improved d3->end_node No p3->end_node

Caption: Troubleshooting flowchart for diagnosing the cause of low yield.

G center Synthesis Parameters p1 Reactant Ratio (Al:Mg:Si) center->p1 p2 Temperature center->p2 p3 pH center->p3 p4 Stirring Speed center->p4 a1 Yield & Purity p1->a1 a2 Antacid Capacity (ANC) p1->a2 a3 Crystallinity p1->a3 p2->a1 p2->a3 a4 Particle Size p2->a4 p3->a1 p3->a2 p3->a4 p4->a1 p4->a4

Caption: Relationship between key synthesis parameters and product attributes.

References

Technical Support Center: Almasilate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Almasilate. Our aim is to address common challenges encountered during the characterization of this magnesium aluminosilicate hydrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its characterization challenging?

A1: this compound is a crystalline polyhydrate of aluminum/magnesium silicate used as an antacid.[1] Its characterization can be challenging due to its potentially variable composition, the presence of amorphous content alongside crystalline phases, and its hydrated nature. These factors can lead to complexities in analytical techniques like X-ray diffraction (XRD) and thermal analysis.

Q2: I am seeing broad, poorly defined peaks in my XRD pattern for this compound. What could be the cause?

A2: Broad peaks in the XRD pattern of this compound can be attributed to several factors, including the presence of amorphous material, very small crystallite size, and lattice strain.[2] For aluminosilicate materials, distinguishing between different amorphous and crystalline phases can be inherently difficult.[3]

Q3: My FTIR spectrum of this compound shows a very broad band in the high-wavenumber region. Is this normal?

A3: Yes, a prominent broad band in the region of 3000-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the water of hydration within the this compound structure. The broadness is due to the different hydrogen bonding environments. Additionally, bands related to Si-O and Al-O bonds are expected at lower wavenumbers.

Q4: During thermal analysis (TGA/DSC), I observe a multi-step weight loss. What do these steps correspond to?

A4: The multi-step weight loss observed in the thermogravimetric analysis (TGA) of this compound typically corresponds to the dehydration of the material. The different steps may represent the loss of loosely bound surface water at lower temperatures, followed by the loss of structural water at higher temperatures. The differential scanning calorimetry (DSC) curve will show corresponding endothermic peaks for these dehydration events.

Q5: I am getting inconsistent results in particle size analysis of this compound. Why might this be happening?

A5: Inconsistent particle size results for this compound can arise from issues with sample dispersion and agglomeration.[4] It is crucial to develop a robust dispersion protocol, which may involve selecting an appropriate dispersant and using sonication. The choice between wet and dry dispersion methods can also significantly impact the results.[5]

Troubleshooting Guides

X-ray Diffraction (XRD) Analysis
Problem Possible Cause Troubleshooting Steps
Broad, poorly defined peaks 1. Presence of amorphous content. 2. Small crystallite size.[2] 3. Poor sample preparation.1. Consider using techniques like pair distribution function (PDF) analysis for a more detailed look at the amorphous structure. 2. Ensure the sample is finely ground and properly packed into the sample holder to minimize preferred orientation. 3. Increase the data collection time to improve the signal-to-noise ratio.
Inconsistent peak intensities 1. Preferred orientation of crystallites.1. Use a sample spinner during data collection. 2. Prepare the sample with a back-loading or side-drifting method to reduce preferred orientation.
Unexpected peaks in the pattern 1. Presence of impurities or a mixture of phases.1. Compare the pattern with reference diffraction patterns for this compound and potential impurities (e.g., magnesium carbonate, aluminum hydroxide).[6] 2. Use elemental analysis (e.g., XRF, ICP-OES) to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Problem Possible Cause Troubleshooting Steps
Noisy spectrum 1. Insufficient sample amount. 2. Poor contact with the ATR crystal. 3. Detector issue.1. Ensure adequate sample is used. 2. Apply consistent pressure to ensure good contact between the sample and the ATR crystal. 3. Increase the number of scans to improve the signal-to-noise ratio.[7]
Broad, saturated peaks 1. Too much sample.1. For KBr pellets, reduce the sample-to-KBr ratio. 2. For ATR, ensure only a thin layer of sample is in contact with the crystal.
Anomalous sharp peaks around 2350 cm⁻¹ 1. Atmospheric carbon dioxide.[8]1. Ensure the spectrometer is properly purged with dry air or nitrogen. 2. Collect a fresh background spectrum immediately before running the sample.[9]
Thermal Analysis (TGA/DSC)
Problem Possible Cause Troubleshooting Steps
Irregular or noisy TGA curve 1. Static electricity on the sample. 2. Turbulence from the purge gas.1. Use an anti-static gun on the sample before analysis. 2. Ensure the purge gas flow rate is stable and within the recommended range.
Shifting DSC peak temperatures 1. Variation in heating rate. 2. Different sample masses. 3. Poor thermal contact.1. Maintain a consistent heating rate across all experiments. 2. Use similar sample masses for comparison. 3. Ensure the sample is evenly distributed at the bottom of the pan.
Particle Size Analysis
Problem Possible Cause Troubleshooting Steps
Bimodal or multimodal distribution when a single peak is expected 1. Agglomeration of particles. 2. Presence of air bubbles.1. Optimize the dispersion method: test different dispersants, adjust sonication time and power. 2. Degas the dispersant before use.
Poor reproducibility 1. Inconsistent sample preparation.[10] 2. Sampling errors.1. Develop and adhere to a strict SOP for sample preparation and measurement. 2. Ensure the sample taken for analysis is representative of the bulk material.[10]

Experimental Protocols

Powder X-ray Diffraction (PXRD)
  • Objective: To identify the crystalline phases and assess the crystallinity of this compound.

  • Methodology:

    • Gently grind the this compound sample to a fine powder using an agate mortar and pestle.

    • Back-load the powdered sample into a sample holder to minimize preferred orientation.

    • Place the sample holder in the diffractometer.

    • Collect the diffraction pattern using Cu Kα radiation over a 2θ range of 5° to 70° with a step size of 0.02° and a suitable counting time per step.

    • Analyze the resulting diffractogram for phase identification by comparing with reference patterns and for assessing peak broadening to estimate crystallite size and crystallinity.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Objective: To identify the functional groups present in this compound.

  • Methodology:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

    • Clean the ATR crystal thoroughly after the measurement.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and water content of this compound.

  • Methodology:

    • Calibrate the TGA instrument for mass and temperature.

    • Weigh approximately 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to 1000 °C at a constant heating rate of 10 °C/min under a nitrogen purge gas (flow rate of 20-50 mL/min).

    • Record the mass loss as a function of temperature.

Data Presentation

Table 1: Typical XRD Peak Positions for this compound

2θ (degrees) d-spacing (Å) Relative Intensity
~11.6~7.6Strong
~23.3~3.8Medium
~34.8~2.6Medium-Weak
~60.1~1.5Weak
Note: These are approximate values. Actual peak positions and intensities may vary depending on the specific crystalline form and presence of other phases.

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3700 - 3000O-H stretching (hydrated water)Broad, Strong
~1635H-O-H bending (hydrated water)Medium
1100 - 900Si-O-Si and Si-O-Al stretchingStrong
800 - 600Al-O and Mg-O stretchingMedium

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_characterization Characterization Techniques cluster_data_analysis Data Analysis & Interpretation start This compound Bulk Sample grinding Grinding start->grinding XRD XRD Analysis grinding->XRD FTIR FTIR Spectroscopy grinding->FTIR TGA Thermal Analysis grinding->TGA PSA Particle Size Analysis grinding->PSA XRD_data Phase ID, Crystallinity XRD->XRD_data FTIR_data Functional Groups FTIR->FTIR_data TGA_data Water Content, Stability TGA->TGA_data PSA_data Size Distribution PSA->PSA_data

Caption: Experimental workflow for this compound characterization.

troubleshooting_logic start Poor Quality XRD Data? broad_peaks Broad Peaks? start->broad_peaks Yes fail Consult Senior Analyst start->fail No intensity_issues Inconsistent Intensity? broad_peaks->intensity_issues No check_grinding Action: Check Sample Grinding & Increase Count Time broad_peaks->check_grinding Yes check_orientation Action: Use Sample Spinner or Back-loading intensity_issues->check_orientation Yes intensity_issues->fail No success Improved Data check_grinding->success check_orientation->success

Caption: Troubleshooting logic for common XRD issues.

References

Almasilate Stability and Degradation Pathways: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation pathways of almasilate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability characteristics?

This compound is a hydrated magnesium aluminosilicate with antacid properties.[1] Its chemical structure is a complex polymeric arrangement of magnesium, aluminum, silicon, oxygen, and water. Generally, this compound is considered stable under dry conditions. However, its stability can be compromised by exposure to moisture, extreme pH conditions, and high temperatures.

Q2: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is hydrolytic decomposition, particularly in acidic environments, which is intrinsic to its mechanism of action as an antacid.[1] In the presence of acid, the aluminosilicate matrix dissolves, neutralizing the acid by consuming hydrogen ions.[1] This process leads to the breakdown of the parent compound into its constituent ions and less complex silicate and aluminate species.

Q3: What are the expected degradation products of this compound under various stress conditions?

While specific degradation product studies for this compound are not extensively available in the public domain, based on its chemical structure, the following degradation products can be anticipated under forced degradation conditions:

  • Acidic Hydrolysis: Dissolution of the magnesium aluminosilicate structure, leading to the formation of soluble magnesium, aluminum, and silicate salts (e.g., chlorides or sulfates, depending on the acidic medium).

  • Alkaline Hydrolysis: Potential for the formation of insoluble magnesium hydroxide and aluminum hydroxide, along with soluble silicates.

  • Thermal Degradation: Dehydration (loss of water molecules) at elevated temperatures, potentially leading to changes in the crystalline structure and reduced antacid capacity.

  • Oxidative Degradation: While the core structure is generally stable to oxidation, trace metal impurities could potentially catalyze oxidative processes under harsh conditions, though this is considered a minor pathway.

  • Photodegradation: this compound is not expected to be significantly susceptible to photodegradation due to the absence of chromophores that absorb light in the near UV-visible range.

Q4: Are there any known incompatibilities of this compound with common pharmaceutical excipients?

  • Acidic excipients: Could lead to premature degradation of this compound.

  • Hygroscopic excipients: May attract moisture, potentially initiating hydrolytic degradation, especially in formulations not protected from humidity.

  • Magnesium Stearate: While a common lubricant, its interaction with this compound has not been specifically documented. However, interactions between magnesium stearate and other active ingredients have been reported, so compatibility should be assessed.

Troubleshooting Guide

Problem: Loss of potency (acid-neutralizing capacity) in an this compound formulation during stability studies.

Potential Cause Troubleshooting Steps
Moisture-induced hydrolysis 1. Review the formulation for hygroscopic excipients. 2. Assess the packaging for its moisture barrier properties. 3. Conduct stability studies at different relative humidity (RH) levels to determine the critical humidity threshold. 4. Consider the inclusion of a desiccant in the packaging.
Interaction with acidic excipients 1. Analyze the pH of the formulation. 2. Conduct compatibility studies with individual excipients to identify the source of the interaction. 3. Replace the problematic excipient with a non-acidic alternative.
Thermal degradation 1. Review the manufacturing process for any high-temperature steps. 2. Conduct thermal stress studies on the drug substance and the final formulation to determine the degradation temperature. 3. Optimize manufacturing process parameters to avoid excessive heat.

Problem: Unexpected peaks observed during HPLC analysis of a stability sample.

Potential Cause Troubleshooting Steps
Formation of degradation products 1. Perform forced degradation studies (acidic, alkaline, oxidative, thermal, photolytic) on the this compound drug substance to generate potential degradation products. 2. Compare the retention times of the peaks from the forced degradation studies with the unknown peaks in the stability sample. 3. Utilize LC-MS to identify the mass of the unknown peaks and elucidate their structures.
Interaction with excipients 1. Conduct compatibility studies of this compound with each excipient under stress conditions. 2. Analyze the stressed mixtures by HPLC to see if the unexpected peaks are generated.
Leachables from packaging 1. Analyze a placebo formulation stored in the same packaging under the same stability conditions. 2. If the peaks are present, investigate the packaging materials for potential leachables.

Quantitative Data Summary

The following tables summarize hypothetical data from forced degradation studies on this compound, providing an indication of its stability under various stress conditions.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionConditionsObservation% Degradation (Hypothetical)
Acid Hydrolysis0.1 N HCl, 60°C, 24hSignificant degradation45%
Base Hydrolysis0.1 N NaOH, 60°C, 24hModerate degradation25%
Oxidation3% H₂O₂, RT, 24hMinimal degradation< 5%
Thermal80°C, 48hMinor degradation10%
PhotolyticICH Option 1, 7 daysNo significant degradation< 2%

Table 2: Hypothetical Purity Analysis of this compound Stability Samples (HPLC)

Time PointConditionPurity (%)Major Degradant 1 (%)Major Degradant 2 (%)
Initial-99.8NDND
3 Months40°C / 75% RH97.51.20.8
6 Months40°C / 75% RH95.22.51.5
3 Months25°C / 60% RH99.50.30.1
6 Months25°C / 60% RH99.10.50.2
ND: Not Detected

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.

Methodology:

  • Acid Hydrolysis: Dissolve 100 mg of this compound in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize the solution and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Dissolve 100 mg of this compound in 10 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize the solution and dilute for analysis.

  • Oxidative Degradation: Suspend 100 mg of this compound in 10 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute for analysis.

  • Thermal Degradation: Place 100 mg of this compound powder in a petri dish and expose to 80°C in a hot air oven for 48 hours. Dissolve a portion of the sample for analysis.

  • Photolytic Degradation: Expose 100 mg of this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B Option 1). A control sample should be stored in the dark. Dissolve a portion of the sample for analysis.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method.

Protocol 2: Compatibility Study of this compound with Excipients

Objective: To assess the compatibility of this compound with common pharmaceutical excipients.

Methodology:

  • Prepare binary mixtures of this compound with each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 ratio.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C / 75% RH) for a specified period (e.g., 4 weeks).

  • Store control samples of individual components under the same conditions.

  • At designated time points, analyze the samples by a suitable analytical technique (e.g., HPLC, DSC, FTIR) to check for the appearance of new peaks, changes in physical appearance, or significant degradation of this compound.

Visualizations

Almasilate_Degradation_Pathways cluster_hydrolytic Hydrolytic Degradation cluster_thermal Thermal Degradation This compound This compound (Hydrated Magnesium Aluminosilicate) Acid Acidic Conditions (e.g., Stomach Acid, Acidic Excipients) This compound->Acid H⁺ Base Alkaline Conditions This compound->Base OH⁻ Heat High Temperature This compound->Heat Δ SolubleSalts Soluble Mg, Al, Silicate Salts Acid->SolubleSalts InsolubleHydroxides Insoluble Mg(OH)₂, Al(OH)₃ Base->InsolubleHydroxides Dehydratedthis compound Dehydrated this compound Heat->Dehydratedthis compound

Caption: Inferred degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis DrugSubstance This compound Drug Substance Acid Acid Hydrolysis DrugSubstance->Acid Base Base Hydrolysis DrugSubstance->Base Oxidation Oxidation DrugSubstance->Oxidation Thermal Thermal DrugSubstance->Thermal Photo Photolysis DrugSubstance->Photo Formulation This compound Formulation Formulation->Acid Formulation->Base Formulation->Oxidation Formulation->Thermal Formulation->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Identify Degradants

Caption: Workflow for this compound forced degradation studies.

References

Technical Support Center: Almasilate Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the structure and function of Almasilate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as an antacid?

This compound is a crystalline hydrated magnesium aluminum silicate with the chemical formula Al₂Mg(SiO₃)₄·xH₂O.[1] It functions as a nonsystemic antacid, meaning it neutralizes excess stomach acid locally in the gastrointestinal tract without being significantly absorbed into the bloodstream.[1] Its mechanism of action involves the chemical neutralization of hydrochloric acid (HCl) in the stomach. The silicate and hydroxide components of this compound react with H+ ions, increasing the gastric pH.[1]

Q2: How does the pH of the surrounding environment affect the structure of this compound?

Q3: What is the optimal pH range for this compound's antacid activity?

This compound is most effective in an acidic environment, where its acid-neutralizing properties are required. The ideal scenario involves this compound raising the gastric pH to a level that provides symptomatic relief from hyperacidity, typically to a pH between 3 and 5.[2] This range is sufficient to reduce the proteolytic activity of pepsin, a digestive enzyme that can be damaging to the stomach lining at very low pH.[3]

Q4: How does pH influence the dissolution rate and bioavailability of this compound?

The dissolution rate of this compound is highly dependent on pH. It dissolves more rapidly in acidic conditions, which is essential for its onset of action as an antacid.[1] As the pH of the stomach increases due to neutralization, the dissolution rate of this compound slows down. The bioavailability of this compound is very low, as it is designed to act locally in the stomach.[1] The small amounts of aluminum and magnesium that are absorbed are primarily excreted by the kidneys.[1]

Q5: Are there any known drug interactions with this compound that are pH-dependent?

Yes, pH-dependent drug interactions are a key consideration with all antacids, including this compound. By increasing gastric pH, this compound can alter the absorption of other drugs.[4][5] For weakly acidic drugs, an increase in pH can lead to increased ionization and decreased absorption. Conversely, for weakly basic drugs, a higher pH can result in decreased ionization and increased absorption.[5] It is crucial to consider the potential for these interactions when this compound is co-administered with other medications. For example, the absorption of certain antibiotics and antifungals can be significantly affected by changes in gastric pH.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpectedly Low Antacid Neutralizing Capacity in vitro 1. Incorrect Reagent Concentration: The concentration of the hydrochloric acid or sodium hydroxide used in the titration may be inaccurate. 2. Incomplete Dissolution: The this compound sample may not have fully dissolved in the acidic medium before back-titration. 3. Improper Endpoint Determination: The pH endpoint for the titration may have been overshot or not accurately determined.1. Verify Reagent Concentrations: Standardize the HCl and NaOH solutions before use. 2. Ensure Complete Dissolution: Allow sufficient time for the this compound to react with the acid, and consider gentle agitation. Refer to the detailed protocol below. 3. Use a Calibrated pH Meter: Ensure the pH meter is properly calibrated and allow the reading to stabilize at the endpoint.
High Variability in Dissolution Profile Results 1. Gas Bubble Formation: Air bubbles on the surface of the tablet can reduce the surface area exposed to the dissolution medium.[6][7] 2. Inadequate Degassing of Medium: Dissolved gases in the dissolution medium can interfere with the test.[6][7] 3. Incorrect Sinker Use: If testing tablets, improper sinker use can lead to inconsistent tablet positioning and hydrodynamics.1. Observe Dissolution: Visually inspect the dissolution vessel for bubble formation on the tablet surface. 2. Properly Degas Medium: Use a validated method for degassing the dissolution medium, such as vacuum filtration or helium sparging.[7] 3. Standardize Sinker Use: Ensure consistent placement and type of sinker for each test.
Inconsistent Release of Aluminum and Magnesium Ions 1. pH Fluctuation in Medium: The pH of the dissolution medium may not be stable throughout the experiment. 2. Complexation with Other Ions: The presence of other ions in the medium could lead to the formation of insoluble complexes with Al³⁺ or Mg²⁺.1. Buffer the Medium: Use a suitable buffer to maintain a constant pH during the experiment. 2. Use Purified Water: Prepare the dissolution medium with purified water to avoid interference from other ions.
Precipitate Formation During Experiment 1. pH Shift to Alkaline: If the pH of the solution becomes too high, aluminum and magnesium hydroxides can precipitate out of the solution. 2. Interaction with Buffer Components: Certain buffer salts, like phosphates, can form insoluble precipitates with aluminum and magnesium ions.1. Monitor and Control pH: Maintain the pH within the desired acidic range. 2. Select Appropriate Buffer: Choose a buffer system that does not form insoluble salts with the ions being studied.

Data Presentation

Table 1: Illustrative In-Vitro Dissolution Rate of this compound at Different pH Values

This table presents representative data on the percentage of this compound dissolved over time in simulated gastric fluids of varying pH. This data is illustrative and based on the known pH-dependent solubility of aluminosilicates.

Time (minutes)% Dissolved at pH 1.2% Dissolved at pH 4.5% Dissolved at pH 6.8
535152
1565305
3085458
60956012
120>997518

Table 2: Illustrative Acid Neutralizing Capacity (ANC) of this compound Over Time

This table provides an example of the acid-neutralizing capacity of a standard dose of this compound, measured in milliequivalents (mEq) of HCl neutralized over time. This data is for illustrative purposes.

Time (minutes)Acid Neutralizing Capacity (mEq of HCl)
1015
3025
6028
9029
12029.5

Experimental Protocols

Protocol 1: Determination of In-Vitro Acid Neutralizing Capacity (ANC)

This protocol is based on the United States Pharmacopeia (USP) general chapter <301> for antacid effectiveness.

1. Reagents and Equipment:

  • 0.1 N Hydrochloric Acid (HCl), standardized

  • 0.5 N Sodium Hydroxide (NaOH), standardized

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • Burette, 50 mL

  • Beakers, 250 mL

  • Volumetric pipettes

2. Procedure:

  • Accurately weigh a quantity of this compound powder equivalent to the minimum recommended dose.

  • Transfer the sample to a 250 mL beaker.

  • Pipette 100.0 mL of 0.1 N HCl into the beaker containing the this compound.

  • Stir the mixture at 300 ± 30 rpm for 15 minutes at 37 °C.

  • After 15 minutes, stop stirring and immediately begin titrating the excess HCl with 0.5 N NaOH.

  • Titrate to a stable pH of 3.5. Record the volume of NaOH used.

  • Calculate the ANC in mEq using the following formula: ANC (mEq) = (Volume of HCl × Normality of HCl) – (Volume of NaOH × Normality of NaOH)

Protocol 2: In-Vitro Pepsin Activity Assay in the Presence of this compound

This protocol is a modification of standard pepsin activity assays to assess the impact of this compound.

1. Reagents and Equipment:

  • Pepsin solution (e.g., 1 mg/mL in 0.01 N HCl)

  • Hemoglobin substrate (2% w/v in 0.06 N HCl)

  • Trichloroacetic acid (TCA) solution (5% w/v)

  • This compound suspension at desired concentration

  • Spectrophotometer

  • Water bath at 37 °C

  • Centrifuge

  • Test tubes

2. Procedure:

  • Prepare a series of test tubes. To the "test" tubes, add the this compound suspension. To the "control" tubes, add an equivalent volume of buffer.

  • Add the hemoglobin substrate to all tubes.

  • Pre-incubate the tubes at 37 °C for 5 minutes.

  • Initiate the reaction by adding the pepsin solution to all tubes.

  • Incubate at 37 °C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding the TCA solution to all tubes. This will precipitate the undigested hemoglobin.

  • Centrifuge the tubes to pellet the precipitate.

  • Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested hemoglobin (soluble peptides).

  • Compare the absorbance of the "test" samples to the "control" to determine the effect of this compound on pepsin activity.

Mandatory Visualizations

Almasilate_Mechanism cluster_stomach Stomach (Acidic Environment, pH 1-3) cluster_reaction Neutralization Reaction cluster_outcome Therapeutic Effect This compound This compound (Crystalline Structure) Dissolution Dissolution of Aluminosilicate Lattice This compound->Dissolution Reacts with HCl Hydrochloric Acid (HCl) HCl->Dissolution Ion_Release Release of Mg²⁺, Al³⁺, and Silicate Ions Dissolution->Ion_Release Neutralization H⁺ Consumption Ion_Release->Neutralization Increased_pH Increased Gastric pH (pH 3-5) Neutralization->Increased_pH Symptom_Relief Symptom Relief Increased_pH->Symptom_Relief

Caption: Mechanism of this compound action in the stomach.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Reagents Verify Reagent Concentrations & Preparation Start->Check_Reagents Check_Equipment Inspect and Calibrate Equipment (e.g., pH meter) Start->Check_Equipment Review_Protocol Review Experimental Protocol for Deviations Start->Review_Protocol Observe_Experiment Visually Observe Experiment for Anomalies Start->Observe_Experiment Data_Analysis Re-analyze Data Check_Reagents->Data_Analysis If OK Check_Equipment->Data_Analysis If OK Review_Protocol->Data_Analysis If OK Observe_Experiment->Data_Analysis If OK Consult_Literature Consult Literature for Similar Issues Data_Analysis->Consult_Literature Isolate_Variable Isolate and Test One Variable at a Time Consult_Literature->Isolate_Variable Resolved Issue Resolved Isolate_Variable->Resolved

Caption: A logical workflow for troubleshooting experimental issues.

ANC_Protocol_Flowchart Start Start: ANC Determination Weigh_Sample Weigh this compound Sample Start->Weigh_Sample Add_HCl Add Standardized 0.1 N HCl Weigh_Sample->Add_HCl Stir Stir at 300 rpm for 15 min at 37°C Add_HCl->Stir Titrate Titrate with Standardized 0.5 N NaOH to pH 3.5 Stir->Titrate Record_Volume Record Volume of NaOH Used Titrate->Record_Volume Calculate_ANC Calculate ANC (mEq) Record_Volume->Calculate_ANC End End Calculate_ANC->End

Caption: Experimental workflow for Acid Neutralizing Capacity (ANC) test.

References

Almasilate Acid-Neutralizing Capacity Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on experiments aimed at improving the acid-neutralizing capacity (ANC) of Almasilate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it neutralize stomach acid?

This compound is a crystalline polyhydrate of aluminum and magnesium silicate.[1] It functions as a buffering antacid by binding hydrogen ions within its polymer structure. The aluminosilicate dissolves in the acidic environment of the stomach, consuming hydrogen ions and releasing substances like silicic acid, aluminum, and magnesium ions, which further contribute to acid neutralization.[1]

Q2: What is Acid-Neutralizing Capacity (ANC) and why is it important?

Acid-Neutralizing Capacity (ANC) is a measure of the total amount of acid that an antacid can neutralize. It is a critical parameter for evaluating the efficacy of antacid formulations. The United States Pharmacopeia (USP) defines a standard in-vitro test to determine ANC.

Q3: What is the typical ANC of this compound?

Q4: What are the primary strategies for improving the ANC of this compound?

Improving the ANC of this compound can be approached through several key strategies:

  • Combination Therapy: Incorporating other antacid compounds with different mechanisms of action.

  • Formulation Optimization: Modifying the physical form, such as creating a suspension or optimizing tablet disintegration.

  • Particle Size Reduction: Increasing the surface area of the this compound particles to enhance the rate of reaction with acid.

  • Chemical Modification: Altering the synthesis process, such as through co-precipitation, to create a more reactive form of magnesium aluminosilicate.

Q5: Can combining this compound with other antacids improve its efficacy?

Yes, combination therapy is a common and effective strategy. Combining this compound with faster-acting antacids like calcium carbonate or sodium bicarbonate can provide a more rapid onset of neutralization, while the this compound offers a sustained buffering effect. Formulations containing both aluminum and magnesium compounds are known to have high ANCs.[3]

Q6: Does the physical form of the this compound formulation affect its ANC?

Absolutely. Oral suspensions generally exhibit a higher and more rapid acid-neutralizing capacity compared to tablets.[2] This is because the active ingredients are already dispersed and have a larger surface area available for reaction. For tablets, the rate of disintegration is a crucial factor influencing the onset of action and overall efficacy.[4]

Q7: How does particle size impact the ANC of this compound?

Reducing the particle size of this compound can significantly increase its acid-neutralizing capacity.[5] Smaller particles have a larger surface area-to-volume ratio, which leads to a faster dissolution rate and a more efficient reaction with stomach acid.

Troubleshooting Guides

Issue 1: Low ANC values in experimental this compound formulations.
Possible Cause Troubleshooting Steps
Poor Disintegration of Tablets 1. Incorporate superdisintegrants such as croscarmellose sodium or sodium starch glycolate into the formulation. 2. Optimize the concentration of the disintegrant. 3. Evaluate the effect of different binders, as some can impede disintegration.
Suboptimal Particle Size 1. Employ milling or micronization techniques to reduce the particle size of the this compound powder. 2. Characterize the particle size distribution before and after processing to ensure the desired range is achieved.
Ineffective Combination Ratio 1. Systematically vary the ratio of this compound to other antacid components (e.g., calcium carbonate, magnesium hydroxide). 2. Perform ANC testing on each combination to identify the most synergistic ratio.
Issues with Suspension Formulation 1. Ensure adequate suspension of this compound particles by using appropriate suspending agents like xanthan gum.[6] 2. Optimize the viscosity of the suspension to balance pourability with particle suspension.
Issue 2: Inconsistent or non-reproducible ANC results.
Possible Cause Troubleshooting Steps
Inaccurate Titration Endpoint 1. Ensure the pH meter is properly calibrated before each experiment. 2. Maintain a constant and controlled rate of titrant addition. 3. Strictly adhere to the USP <301> protocol for endpoint determination (stable pH of 3.5).
Sample Preparation Variability 1. For tablets, ensure complete and uniform crushing to a fine powder. 2. For suspensions, shake vigorously to ensure a homogenous sample is drawn for testing.
Temperature Fluctuations 1. Conduct the ANC test at a constant temperature of 37°C (± 3°C) as specified in the USP monograph.[2]

Experimental Protocols

Protocol 1: Determination of Acid-Neutralizing Capacity (USP <301>)

This protocol outlines the back-titration method for determining the ANC of an antacid formulation.

Materials:

  • 0.5 N Hydrochloric Acid (HCl)

  • 0.5 N Sodium Hydroxide (NaOH), standardized

  • pH meter with a suitable electrode

  • Stirrer

  • Burette

  • Water bath maintained at 37°C

Procedure:

  • Sample Preparation:

    • Tablets: Weigh and finely powder a representative number of tablets.

    • Suspensions: Shake the suspension thoroughly to ensure homogeneity.

  • Accurately weigh a quantity of the powdered tablet or measure a volume of the suspension equivalent to the minimum recommended dose.

  • Transfer the sample to a beaker.

  • Pipette an excess of 0.5 N HCl into the beaker and stir for a specified time (e.g., 15 minutes) in a water bath at 37°C.

  • Titrate the excess HCl with standardized 0.5 N NaOH to a stable pH of 3.5.

  • Calculation:

    • Calculate the milliequivalents (mEq) of HCl consumed by the sample using the following formula:

      • ANC (mEq) = (Volume of HCl × Normality of HCl) - (Volume of NaOH × Normality of NaOH)

Protocol 2: Preparation of a Co-precipitated Magnesium Aluminosilicate

This protocol is a general guideline for the co-precipitation of magnesium and aluminum hydroxides, which can be adapted for the synthesis of a more reactive magnesium aluminosilicate.

Materials:

  • Aqueous solution of an aluminum salt (e.g., aluminum sulfate)

  • Aqueous solution of a magnesium salt (e.g., magnesium sulfate)

  • Aqueous solution of a silicate salt (e.g., sodium silicate)

  • Precipitating agent (e.g., sodium hydroxide or sodium carbonate)

  • Reaction vessel with a stirrer

Procedure:

  • Prepare separate aqueous solutions of the aluminum, magnesium, and silicate salts.

  • Combine the salt solutions in the desired molar ratio in the reaction vessel.

  • While stirring vigorously, slowly add the precipitating agent to the solution.

  • Monitor the pH of the reaction mixture and continue adding the precipitating agent until the desired pH for precipitation is reached.

  • Allow the precipitate to age for a specified period to ensure complete reaction and particle growth.

  • Filter the precipitate and wash it thoroughly with deionized water to remove any soluble byproducts.

  • Dry the resulting co-precipitated magnesium aluminosilicate.

Data Presentation

Table 1: Acid-Neutralizing Capacity of Various Antacid Formulations
Antacid FormulationDosage FormANC (mEq/dose)Reference
Aluminum Hydroxide/Magnesium Hydroxide CombinationSuspension49.85 ± 0.97[2]
Aluminum Hydroxide/Magnesium Hydroxide CombinationTablet27.70 ± 0.79[2]
Riflux forte (contains Magnesium Hydroxide)Tablet25.77 ± 0.06
Dioval (contains Magnesium Hydroxide)Liquid26.28 ± 0.05
Sodium Alginate, Potassium Bicarbonate, Calcium CarbonateSuspension6.50 ± 0.52[2]
Gelusil (Danacid)Tablet40.5[7]
GascolTablet37.5[7]

Visualizations

AcidNeutralizationMechanism Stomach Stomach Environment (High HCl concentration) This compound This compound (Al2Mg(SiO3)4) Stomach->this compound Introduction of Antacid Neutralization Acid Neutralization Stomach->Neutralization Provides H+ ions This compound->Neutralization Reacts with HCl Products Reaction Products (AlCl3, MgCl2, H2SiO3, H2O) Neutralization->Products pH_Increase Increase in Gastric pH Neutralization->pH_Increase

Caption: Mechanism of acid neutralization by this compound in the stomach.

ANC_Workflow cluster_prep Sample Preparation cluster_reaction Neutralization Reaction cluster_titration Back Titration cluster_calculation Calculation Tablet Weigh and Powder Tablet Add_HCl Add Excess 0.5 N HCl Tablet->Add_HCl Suspension Shake and Measure Suspension Suspension->Add_HCl Incubate Incubate at 37°C with Stirring Add_HCl->Incubate Titrate_NaOH Titrate with 0.5 N NaOH Incubate->Titrate_NaOH Endpoint Determine Endpoint at pH 3.5 Titrate_NaOH->Endpoint Calculate_ANC Calculate ANC (mEq) Endpoint->Calculate_ANC

Caption: Experimental workflow for determining Acid-Neutralizing Capacity (ANC).

References

Almasilate Formulation Troubleshooting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the formulation of Almasilate. The guide is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a crystalline polyhydrate of aluminum magnesium silicate used as an antacid.[1] Its primary mechanism of action is the neutralization of excess stomach acid. It achieves this by binding hydrogen ions within its polymer structure. As the aluminosilicate dissolves, it consumes acidic hydrogen ions and releases moieties such as H4SiO4, Al3+, and Mg2+, which further contribute to acid neutralization.[1]

Q2: What are the common dosage forms for this compound?

This compound is commonly formulated as oral suspensions and chewable tablets.

Q3: What are the critical quality attributes to consider during this compound formulation?

For suspensions, critical quality attributes include sedimentation rate, redispersibility, viscosity, and pH. For tablets, key attributes are hardness, friability, disintegration time, and dissolution rate. For both, assay and content uniformity are crucial.

Troubleshooting Guide: this compound Suspensions

Issue 1: Rapid Sedimentation and Caking in this compound Suspensions

Q: My this compound suspension is settling too quickly, and the sediment is forming a hard cake that is difficult to redisperse. What could be the cause and how can I fix it?

A: Rapid sedimentation and caking are common challenges in suspension formulations and can be attributed to several factors related to the physical stability of the dispersed particles. Caking occurs when particles aggregate into a dense, non-resuspendable sediment.[2]

Possible Causes and Solutions:

Possible Cause Recommended Solution Key Experimental Protocol
Inadequate Suspending Agent Increase the concentration or select a more appropriate suspending agent (e.g., carboxymethylcellulose, xanthan gum, or magnesium aluminum silicate). These agents increase the viscosity of the external phase, slowing down sedimentation according to Stokes' Law.[3]Viscosity Measurement: Use a rotational viscometer to measure the apparent viscosity of the suspension. The target viscosity will depend on the desired pourability and stability.
Particle Aggregation Introduce a flocculating agent (e.g., electrolytes like potassium chloride) to induce the formation of loose aggregates (flocs) that settle slower and are easily redispersed.[4]Sedimentation Volume (F) Determination: This test helps to assess the degree of flocculation. An optimal F value (typically between 0.5 and 0.9) indicates a stable, easily redispersible suspension.
Inappropriate Particle Size Reducing the particle size of this compound can decrease the sedimentation rate. However, very fine particles can sometimes lead to more compact cakes.[3] An optimal particle size distribution is key.Particle Size Analysis: Use techniques like laser diffraction to determine the particle size distribution of the this compound powder.
Electrostatic Interactions The surface charge of the particles (zeta potential) can influence aggregation. Modifying the pH or adding charged excipients can help to control these interactions.Zeta Potential Measurement: Determine the surface charge of the suspended particles to understand the electrostatic interactions.

Experimental Protocol: Determination of Sedimentation Volume (F)

  • Preparation: Prepare a series of this compound suspensions with varying concentrations of the chosen suspending and/or flocculating agent in 100 mL graduated cylinders.

  • Initial Measurement: Vigorously shake each suspension to ensure uniform dispersion and record the initial volume (Vo).

  • Sedimentation: Allow the suspensions to stand undisturbed for a predetermined period (e.g., 24 hours).

  • Final Measurement: Measure the final volume of the sediment (Vu).

  • Calculation: Calculate the sedimentation volume (F) using the formula: F = Vu / Vo.[5][6]

Logical Relationship: Factors Influencing Suspension Stability

SuspensionStability cluster_formulation Formulation Factors cluster_properties Physical Properties cluster_outcome Suspension Performance SuspendingAgent Suspending Agent Viscosity Viscosity SuspendingAgent->Viscosity increases FlocculatingAgent Flocculating Agent ZetaPotential Zeta Potential FlocculatingAgent->ZetaPotential modifies ParticleSize Particle Size SedimentationRate Sedimentation Rate ParticleSize->SedimentationRate affects pH pH / Excipients pH->ZetaPotential influences Viscosity->SedimentationRate decreases Stability Physical Stability (No Caking, Easy Redispersibility) ZetaPotential->Stability impacts flocculation SedimentationRate->Stability determines

Caption: Interplay of formulation factors on the physical stability of this compound suspensions.

Issue 2: Inconsistent Viscosity and Poor Pourability

Q: My this compound suspension is either too thick to pour or too thin and settles instantly. How can I achieve the desired viscosity?

A: Achieving the target viscosity is a balancing act between ensuring stability and maintaining good pourability.

Possible Causes and Solutions:

Possible Cause Recommended Solution Key Experimental Protocol
Incorrect Suspending Agent Concentration Optimize the concentration of the suspending agent. A concentration that is too high will result in a suspension that is too viscous, while one that is too low will not provide adequate stability.Rheological Analysis: Conduct a flow curve analysis (shear rate vs. shear stress) to characterize the rheological behavior (e.g., Newtonian, pseudoplastic, or dilatant). This will help in selecting the right suspending agent and its concentration.[7]
Temperature Effects The viscosity of many suspending agents is temperature-dependent. Ensure that the manufacturing process and storage conditions are controlled.Temperature Sweep Test: Evaluate the viscosity of the suspension at different temperatures to understand its thermal stability.
Incompatible Excipients Certain excipients can interact with the suspending agent, altering its hydration and, consequently, the viscosity.Excipient Compatibility Study: Evaluate the viscosity of binary mixtures of the suspending agent with other excipients to identify any incompatibilities.

Experimental Protocol: Rheological Analysis of Suspensions

  • Instrumentation: Use a rotational rheometer with a suitable geometry (e.g., concentric cylinders or parallel plates).

  • Sample Loading: Carefully load the this compound suspension into the rheometer, ensuring no air bubbles are trapped.

  • Equilibration: Allow the sample to equilibrate to the test temperature (e.g., 25°C).

  • Flow Curve Measurement: Apply a controlled shear rate ramp (e.g., from 0.1 to 100 s⁻¹) and measure the resulting shear stress.

  • Data Analysis: Plot shear stress versus shear rate to determine the flow behavior. For a pseudoplastic (shear-thinning) fluid, which is often desirable for suspensions, the viscosity will decrease as the shear rate increases.[7]

Troubleshooting Guide: this compound Tablets

Issue 3: Tablet Sticking, Picking, and Capping

Q: During tableting of my this compound formulation, I'm observing sticking of the powder to the punches, picking of material from the tablet surface, and even capping (separation of the top or bottom of the tablet). What are the likely causes and solutions?

A: These are common tablet manufacturing defects that can arise from issues with the formulation, tooling, or compression process.[6][8]

Possible Causes and Solutions:

Possible Cause Recommended Solution Key Experimental Protocol
Inadequate Lubrication Increase the concentration of the lubricant (e.g., magnesium stearate) or use a more effective lubricant. Over-lubrication can, however, lead to decreased tablet hardness and prolonged disintegration time.Lubricant Sensitivity Study: Evaluate the effect of different lubricant concentrations on tablet hardness, friability, and dissolution.
Excessive Moisture in Granules Ensure that the granules are dried to an optimal moisture content. Overly moist granules are more prone to sticking.Loss on Drying (LOD): Determine the moisture content of the granules before compression.
Worn or Scratched Tooling Inspect the punches and dies for any signs of wear or scratches. Worn tooling can increase the tendency for sticking and picking.Tooling Inspection: Regularly inspect and maintain the tablet press tooling.
High Compression Force Excessive compression force can lead to capping, especially with formulations that exhibit elastic recovery.Compaction Profile Analysis: Evaluate the relationship between compression force and tablet hardness to identify the optimal compression range.
Air Entrapment Air entrapped in the powder blend during compression can lead to capping and lamination upon ejection.Granule Characterization: Assess the flow properties and bulk/tapped density of the granules to ensure good die filling and minimize air entrapment.

Experimental Workflow: Troubleshooting Tablet Defects

TabletDefectsWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation Defect Sticking, Picking, or Capping Observed CheckLubrication Evaluate Lubrication Defect->CheckLubrication CheckMoisture Check Granule Moisture (LOD) Defect->CheckMoisture CheckTooling Inspect Tooling Defect->CheckTooling CheckCompression Review Compression Parameters Defect->CheckCompression AdjustLubricant Adjust Lubricant Level CheckLubrication->AdjustLubricant OptimizeDrying Optimize Drying Process CheckMoisture->OptimizeDrying ReplaceTooling Replace/Polish Tooling CheckTooling->ReplaceTooling AdjustCompression Adjust Compression Force/Speed CheckCompression->AdjustCompression

Caption: A logical workflow for troubleshooting common tablet manufacturing defects.

Issue 4: Poor Tablet Hardness and High Friability

Q: My this compound tablets are too soft and are breaking or chipping easily. How can I improve their mechanical strength?

A: Tablet hardness and friability are critical for ensuring the tablet can withstand the rigors of handling, packaging, and transportation.

Possible Causes and Solutions:

Possible Cause Recommended Solution Key Experimental Protocol
Insufficient Binder Increase the concentration of the binder (e.g., povidone, starch paste) or use a more effective binder.Binder Evaluation Study: Compare the effect of different binders and their concentrations on tablet hardness and friability.
Low Compression Force Increase the compression force. However, be mindful that excessive force can lead to other issues like capping or decreased dissolution.Hardness Testing: Use a tablet hardness tester to measure the breaking force of the tablets. A typical target for conventional tablets is 4-8 kp.
Inappropriate Excipients The choice of fillers and other excipients can significantly impact tablet hardness. For instance, microcrystalline cellulose is known to improve tablet hardness.Excipient Screening: Evaluate different fillers and their combinations to find a blend that provides the desired compressibility.
High Porosity High tablet porosity can lead to low hardness. This can be influenced by the particle size and shape of the granules.Porosity Measurement: Determine the tablet porosity using mercury porosimetry or by calculation from the true and apparent densities.

Experimental Protocol: Tablet Friability Testing (USP <1216>)

  • Sample Preparation: For tablets with a unit weight of 650 mg or less, take a sample of whole tablets as close as possible to 6.5 g. For tablets with a unit weight over 650 mg, use 10 whole tablets.[9]

  • Initial Weighing: Carefully dedust the tablets and accurately weigh the sample.

  • Tumbling: Place the tablets in the friability tester drum and rotate it 100 times at 25 ± 1 rpm.[9]

  • Final Weighing: Remove the tablets, dedust them again, and reweigh the sample.

  • Calculation: Calculate the percentage of weight loss. A maximum weight loss of not more than 1.0% is generally considered acceptable for most products.[9]

General Formulation and Stability Issues

Issue 5: Drug-Excipient Incompatibility

Q: I suspect an interaction between this compound and one of the excipients in my formulation, leading to degradation. How can I confirm this and select compatible excipients?

A: Drug-excipient compatibility studies are a critical part of pre-formulation to ensure the stability of the final product.

Investigation Strategy:

  • Binary Mixtures: Prepare binary mixtures of this compound with each individual excipient (typically in a 1:1 or 1:5 ratio).

  • Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH, 50°C/75% RH) for a specified period (e.g., 2-4 weeks).[10]

  • Analysis: Analyze the stressed samples at regular intervals using a stability-indicating analytical method (e.g., HPLC) to quantify the amount of this compound remaining and to detect the formation of any degradation products.

  • Comparison: Compare the degradation of this compound in the presence of each excipient to that of this compound alone (the control). A significant increase in degradation suggests an incompatibility.

Experimental Design: Drug-Excipient Compatibility Study

CompatibilityStudy cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_conclusion Conclusion API This compound (API) BinaryMix Prepare Binary Mixtures (API + Excipient) API->BinaryMix Excipients Excipient 1 Excipient 2 ... Excipients->BinaryMix Accelerated Store at Accelerated Conditions (e.g., 40°C/75% RH) BinaryMix->Accelerated Sampling Sample at T=0, 2, 4 weeks Accelerated->Sampling HPLC Analyze by Stability-Indicating HPLC Sampling->HPLC Degradation Quantify API Degradation & Impurities HPLC->Degradation Compare Compare to Control (API alone) Degradation->Compare Compatible Identify Compatible Excipients Compare->Compatible

Caption: Workflow for a systematic drug-excipient compatibility study.

Issue 6: Unpleasant Taste or Gritty Texture

Q: My chewable this compound tablets have a bitter taste and a gritty mouthfeel. How can I improve their palatability?

A: Taste and texture are critical for patient compliance, especially for chewable tablets and oral suspensions.

Possible Causes and Solutions:

Possible Cause Recommended Solution Key Experimental Protocol
Inherent Bitterness of API Incorporate taste-masking agents such as sweeteners (e.g., sucralose, aspartame) and flavors (e.g., mint, fruit).[11][12] In some cases, a coating can be applied to the this compound particles.Sensory Evaluation/Taste Panel: Conduct a taste assessment study with trained panelists to evaluate the effectiveness of the taste-masking strategy.
Large or Irregularly Shaped Particles Use micronized this compound or ensure a narrow particle size distribution to minimize grittiness. The choice of fillers can also influence the texture.Particle Size Analysis and Morphology: Use microscopy and particle size analysis to characterize the raw materials.
Poor Lubrication/Binding The tablet matrix may not be smooth, leading to a rough texture. Optimizing the levels of lubricants and binders can improve the mouthfeel.Tablet Surface Characterization: Use techniques like scanning electron microscopy (SEM) to visually inspect the tablet surface.

Experimental Protocol: Sensory Evaluation of Taste

  • Panelist Selection and Training: Recruit and train a panel of sensory assessors.

  • Sample Preparation: Prepare samples of the this compound formulation with different flavor and sweetener combinations.

  • Blinding and Randomization: Present the samples to the panelists in a blinded and randomized order to avoid bias.

  • Evaluation: Panelists evaluate each sample for attributes such as bitterness, sweetness, flavor intensity, and aftertaste, typically using a hedonic scale (e.g., a 9-point scale from "dislike extremely" to "like extremely").[13]

  • Data Analysis: Analyze the sensory data statistically to determine the most palatable formulation.

References

Technical Support Center: Enhancing Almasilate Porosity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Almasilate porosity enhancement. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the synthesis and modification of this compound.

Disclaimer: this compound is a specific magnesium aluminosilicate.[1] The experimental data and protocols provided herein are primarily based on studies of related aluminosilicates and alumina. While these methods represent the state-of-the-art for enhancing porosity in similar materials, researchers must optimize and validate these procedures for their specific this compound composition and application.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary methods for enhancing the porosity of this compound?

The porosity of this compound and related aluminosilicates can be enhanced through several key synthesis and post-synthesis treatment methods. The choice of method depends on the desired pore size, pore volume, and surface area. The most common strategies include:

  • Sol-Gel Synthesis: This method offers significant control over the material's microstructure by manipulating reaction parameters.[2][3]

  • Use of Pore-Forming Agents (Porogens): Incorporating sacrificial materials that are later removed to create voids.[4][5]

  • Template-Assisted Synthesis: Employing molecules or structures to direct the formation of ordered pores.[6][7]

  • Hydrothermal Synthesis: Utilizing high-temperature and high-pressure aqueous conditions to influence crystal growth and morphology.[8][9]

  • Calcination Temperature Control: A critical post-synthesis step that significantly influences the final pore structure.[10][11]

  • Spray Drying: A technique to produce spherical granules with controlled packing and inter-particle porosity.[12][13]

FAQ 2: How does the sol-gel synthesis method control porosity?

The sol-gel method involves the transition of a colloidal solution (sol) into a solid network (gel). Porosity is controlled by several factors during this process:

  • pH of the Solution: The pH affects hydrolysis and condensation rates, which in turn influence the particle size and the way particles aggregate, defining the initial pore structure.[14][15]

  • Precursor Concentration: Affects the density of the gel network.

  • Aging: The process of strengthening the gel network. The aging temperature and duration can be optimized to produce materials with higher specific surface area and porosity.[16]

  • Drying: The removal of the solvent from the gel is a critical step. Supercritical drying can prevent the collapse of the pore structure that often occurs during conventional oven drying, preserving high porosity.

  • Additives: Incorporating polymers like polyvinyl alcohol (PVA) into the sol can increase the final porosity and pore volume after calcination.[2]

FAQ 3: What is the effect of calcination temperature on the final pore structure?

Calcination is a heat treatment process used to remove residual organic materials and induce phase transformations. It has a profound effect on porosity:

  • Low to Moderate Temperatures (e.g., 500-800°C): Increasing the temperature in this range often leads to the removal of pore-forming agents and water, which can increase the surface area and pore volume.[11]

  • High Temperatures (e.g., >900°C): At higher temperatures, sintering can occur. This process involves the fusion of particles, which leads to a decrease in surface area and pore volume, but an increase in the average pore diameter as smaller pores collapse and merge.[10][16] The exact temperatures for these transitions depend on the specific material composition.

FAQ 4: How do pore-forming agents (porogens) work?

Pore-forming agents are organic or inorganic materials mixed with the ceramic precursor. During heat treatment (calcination), these agents decompose or burn out, leaving behind voids or pores in the material.[5]

  • Common Organic Porogens: Starch, polyethylene glycol (PEG), methylcellulose, and various polymers.[4][5] These typically burn out at temperatures between 200°C and 500°C.

  • Mechanism: The size and shape of the pores are influenced by the particle size and morphology of the porogen used.

Troubleshooting Guide

Issue 1: The final material has a very low surface area and porosity.

  • Possible Cause 1: Pore Collapse During Drying.

    • Solution: During the transition from a wet gel to a dry solid, capillary forces can cause the delicate pore structure to collapse. Consider using freeze-drying or supercritical drying to bypass these forces and better preserve the porous network.[17]

  • Possible Cause 2: Excessive Calcination Temperature or Time.

    • Solution: Sintering at high temperatures can drastically reduce porosity.[10] Review your calcination protocol. Try reducing the final temperature or the dwell time. Conduct a temperature-series experiment to find the optimal calcination conditions for your specific this compound precursor (see Table 1).

  • Possible Cause 3: Ineffective Pore-Forming Agent.

    • Solution: Ensure the chosen porogen is fully removed during calcination without reacting with the this compound structure. Verify the decomposition temperature of your porogen using thermogravimetric analysis (TGA) and set the calcination temperature accordingly. Ensure the porogen is well-dispersed within the precursor slurry.

Issue 2: The pore size is not in the desired range.

  • Possible Cause 1: Incorrect Template Molecule (for mesoporous materials).

    • Solution: The size of the pores in template-assisted synthesis is directly related to the size of the template molecule (e.g., surfactant micelle).[6] To create larger pores, select a surfactant with a longer alkyl chain or add a swelling agent like trimethylbenzene.

  • Possible Cause 2: Inappropriate Calcination Temperature.

    • Solution: As a general rule, increasing the calcination temperature tends to increase the average pore size, although this comes at the cost of reduced surface area.[10][16] Fine-tune the calcination temperature to achieve the desired balance.

  • Possible Cause 3: Incorrect Synthesis Parameters in Sol-Gel Method.

    • Solution: Parameters like pH, aging time, and temperature influence the primary particle size and their arrangement, which in turn dictates the pore size.[14][16] Systematically vary these parameters to optimize the pore structure.

Quantitative Data Summary

The following tables summarize quantitative data from studies on alumina, which can serve as a starting point for experiments with this compound.

Table 1: Effect of Calcination Temperature on Porosity of γ-Alumina

Calcination Temperature (°C) Surface Area (m²/g) Pore Volume (cm³/g) Average Pore Diameter (nm) Reference
500 269.44 0.674 - [11]
600 327.25 0.818 - [11]
650 218.45 0.546 - [11]
770 156 - 230 - - [18]
930 11 - 200 - - [18]

| 1050 | 2 - 17 | - | - |[18] |

Note: The specific values can vary significantly based on the synthesis method of the precursor material.

Table 2: Influence of Polyvinyl Alcohol (PVA) Additive in Sol-Gel Synthesis of γ-Alumina

PVA Content (wt%) Increase in Porosity (%) Increase in Pore Volume (%) Increase in Mean Pore Diameter (%) Reference
44 40 50 16 [2]

| 174 | 67 | 153 | 42 |[2] |

Data represents the relative change in structural parameters for samples calcined at 600°C compared to samples without PVA.

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Porous this compound using a Pore-Forming Agent

This protocol describes a modified sol-gel method incorporating a polymer as a pore-forming agent.

Materials:

  • Aluminum precursor (e.g., Aluminum isopropoxide)

  • Magnesium precursor (e.g., Magnesium nitrate)

  • Silicon precursor (e.g., Tetraethyl orthosilicate - TEOS)

  • Ethanol

  • Deionized water

  • Acid catalyst (e.g., HCl) or Base catalyst (e.g., NH₄OH)

  • Pore-forming agent (e.g., Polyethylene glycol - PEG)

Procedure:

  • Precursor Solution: Dissolve the aluminum and magnesium precursors in ethanol under vigorous stirring.

  • Hydrolysis: In a separate beaker, mix TEOS with ethanol. Prepare a solution of deionized water, ethanol, and the catalyst. Add the water/ethanol/catalyst solution dropwise to the TEOS solution and stir for 1 hour to pre-hydrolyze the silica precursor.

  • Sol Formation: Slowly add the hydrolyzed silica sol to the aluminum/magnesium solution. Stir the combined sol for 2 hours.

  • Incorporate Porogen: Dissolve the desired amount of PEG in the sol and stir until a homogeneous solution is obtained.

  • Gelling: Leave the sol undisturbed in a sealed container at room temperature or a slightly elevated temperature (e.g., 60°C) until a rigid gel is formed. This may take several hours to days.

  • Aging: Age the gel in its mother liquor for 24-48 hours at the same temperature to strengthen the network.

  • Drying: Dry the gel. For microporous/mesoporous structures, solvent exchange followed by supercritical drying is recommended. For a simpler, though potentially less effective method, slow oven drying at 80-120°C can be used.

  • Calcination: Heat the dried gel in a furnace with a slow heating ramp (e.g., 2°C/min) to a target temperature (e.g., 600°C) and hold for 4-6 hours to burn out the PEG and form the final porous this compound.

Protocol 2: Template-Assisted Synthesis of Mesoporous this compound

This protocol uses a surfactant template to create an ordered mesoporous structure.

Materials:

  • Aluminum, Magnesium, and Silicon precursors (as in Protocol 1)

  • Solvent (e.g., Ethanol, Water)

  • Surfactant template (e.g., Cetyltrimethylammonium bromide - CTAB)[6]

  • Catalyst (acidic or basic)

Procedure:

  • Template Solution: Dissolve the surfactant (CTAB) in the solvent (water/ethanol mixture) to form a micellar solution. Adjust the pH with the catalyst.

  • Precursor Addition: Slowly add the silicon, aluminum, and magnesium precursors to the surfactant solution under vigorous stirring. The inorganic species will hydrolyze and condense around the surfactant micelles.

  • Hydrothermal Treatment (Optional but Recommended): Transfer the resulting mixture to a Teflon-lined autoclave and heat at 100-150°C for 24-48 hours. This step improves the ordering of the mesostructure.

  • Solid Recovery: Cool the autoclave, and recover the solid product by filtration or centrifugation. Wash thoroughly with deionized water and ethanol.

  • Drying: Dry the product in an oven at 80-120°C overnight.

  • Template Removal (Calcination): Calcine the dried powder in air. Use a slow heating ramp (e.g., 1-2°C/min) to 550-600°C and hold for 5-6 hours to completely remove the CTAB template, leaving behind an ordered network of mesopores.

Visualizations

Enhancing_Almasilate_Porosity_Workflow cluster_precursors 1. Precursor Selection & Preparation cluster_processing 3. Post-Synthesis Processing cluster_product 4. Final Product & Characterization P1 Al, Mg, Si Sources S1 Sol-Gel P1->S1 S2 Hydrothermal P1->S2 S3 Co-precipitation P1->S3 P2 Solvent P2->S1 P2->S2 P2->S3 P3 Porosity Enhancing Agent (Porogen/Template) P3->S1 P3->S2 P3->S3 D Drying (Air, Freeze, Supercritical) S1->D S2->D S3->D C Calcination (Temperature Control) D->C FP Porous this compound C->FP Char Characterization (BET, BJH, SEM, XRD) FP->Char

Caption: General experimental workflow for synthesizing porous this compound.

Sol_Gel_Process_Flow Precursors Al, Mg, Si Precursors + Solvent Hydrolysis Hydrolysis & Condensation (Catalyst Addition) Precursors->Hydrolysis invis1 Hydrolysis->invis1 Porogen Add Porogen (e.g., PEG) Porogen->invis1 Sol Homogeneous Sol Gelation Gelation Sol->Gelation Aging Aging Gelation->Aging Drying Drying Aging->Drying Calcination Calcination (Porogen Removal) Drying->Calcination Final Porous this compound Calcination->Final invis1->Sol invis2

Caption: Detailed workflow for the sol-gel synthesis of porous this compound.

Calcination_Effects Temp Increasing Calcination Temperature Sintering Sintering & Densification Temp->Sintering Removal Porogen/Water Removal Temp->Removal SA Surface Area (Decreases) PV Pore Volume (Decreases) PD Pore Diameter (Increases) Sintering->SA causes Sintering->PV causes Sintering->PD causes

Caption: Logical relationships of calcination temperature and material properties.

References

Almasilate Particle Size Reduction and Control: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing the particle size of almasilate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is particle size important?

This compound is a crystalline polyhydrate of aluminum magnesium silicate used as an antacid.[1][2] Its particle size is a critical quality attribute that can significantly impact its therapeutic efficacy. A smaller particle size increases the surface area, which can lead to a higher rate of acid neutralization in the stomach.[3][4] Particle size also influences the formulation's stability, flowability, and compressibility during tablet manufacturing.[4][5]

Q2: What are the common methods for reducing this compound particle size?

Common methods for particle size reduction of pharmaceutical powders like this compound include milling and granulation.[6][7][8]

  • Milling: This involves the mechanical breakdown of particles. Common milling techniques include ball milling, hammer milling, and jet milling.[9]

  • Granulation: This process involves creating larger, more uniform granules from a powder, which can then be milled to a desired size. Wet granulation and dry granulation are two common approaches.[6][8]

Q3: What is the difference between wet and dry milling for this compound?

The choice between wet and dry milling depends on the specific requirements of the formulation and the properties of the this compound being processed.

FeatureWet MillingDry Milling
Process Material is suspended in a liquid during milling.Material is milled in a dry state.
Heat Generation Lower, as the liquid dissipates heat.Higher, which can be a concern for heat-sensitive materials.
Particle Size Can achieve finer particle sizes.May be less effective for producing very fine particles.
Dust Exposure Minimal, reducing inhalation risks.Higher, requiring appropriate containment measures.
Post-Processing Requires a drying step.No drying step is needed.

Q4: How does the particle size of this compound affect its bioavailability?

While this compound is a non-systemic antacid and its primary action is localized in the stomach, particle size can influence its effectiveness. A smaller particle size provides a larger surface area for reaction with stomach acid, potentially leading to faster and more efficient neutralization.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the particle size reduction of this compound.

Problem 1: Agglomeration of particles during or after milling.

  • Possible Causes:

    • High surface energy: Fine particles have a higher tendency to agglomerate to reduce their surface energy.

    • Moisture content: Excessive moisture can lead to particle clumping.

    • Electrostatic charges: Milling can generate static electricity, causing particles to attract each other.

  • Solutions:

    • Use of dispersing agents: For wet milling, adding a suitable dispersing agent to the liquid medium can prevent agglomeration.

    • Control humidity: For dry milling, conducting the process in a controlled, low-humidity environment can be beneficial.

    • Anti-static measures: Employing anti-static bars or grounding the milling equipment can help dissipate electrostatic charges.

    • Post-milling de-agglomeration: A gentle de-agglomeration step, such as passing the milled powder through a sieve, can break up soft agglomerates.

Problem 2: Inconsistent particle size distribution (PSD).

  • Possible Causes:

    • Improper mill settings: Incorrect mill speed, feed rate, or screen size can lead to a broad PSD.

    • Worn milling components: Worn hammers, balls, or screens can reduce milling efficiency and consistency.

    • Inhomogeneous feed material: Variations in the particle size of the starting material can result in an inconsistent final product.

  • Solutions:

    • Optimize milling parameters: Systematically vary mill settings to find the optimal conditions for the desired PSD.

    • Regular equipment maintenance: Inspect and replace worn parts of the mill as needed.

    • Pre-process the feed material: Ensure the starting this compound powder has a relatively uniform particle size.

Problem 3: Contamination of the milled product.

  • Possible Causes:

    • Wear of milling media: Abrasion of milling balls or hammers can introduce foreign particles into the product.

    • Environmental contaminants: Dust or other airborne particles can contaminate the product, especially during dry milling.

  • Solutions:

    • Use of high-quality, resistant milling media: Select milling media made from materials that are harder than this compound to minimize wear.

    • Closed milling systems: Utilize closed milling systems to prevent environmental contamination.

    • Thorough cleaning procedures: Implement and follow rigorous cleaning protocols for all milling equipment between batches.

Experimental Protocols

Protocol 1: Wet Milling of this compound

Objective: To reduce the particle size of this compound powder to a target of D90 < 50 µm using a laboratory-scale wet mill.

Materials and Equipment:

  • This compound powder

  • Purified water (or other suitable solvent)

  • Dispersing agent (e.g., a low molecular weight polymer)

  • Laboratory-scale wet mill (e.g., bead mill)

  • Particle size analyzer (e.g., laser diffraction)

  • Beakers, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Slurry Preparation:

    • Weigh a predetermined amount of this compound powder.

    • In a separate beaker, prepare the dispersion medium by dissolving the dispersing agent in purified water (e.g., 0.5% w/v solution).

    • Slowly add the this compound powder to the dispersion medium while stirring continuously with a magnetic stirrer to form a homogenous slurry. The solid content of the slurry will depend on the mill's specifications.

  • Milling:

    • Set the parameters of the wet mill (e.g., agitator speed, flow rate) according to the manufacturer's instructions and the desired particle size.

    • Introduce the slurry into the milling chamber.

    • Operate the mill for a predetermined duration or until the target particle size is achieved. Monitor the process by taking samples at regular intervals for particle size analysis.

  • Particle Size Analysis:

    • Withdraw a small, representative sample from the milled slurry.

    • Analyze the particle size distribution using a laser diffraction particle size analyzer.

  • Drying (if required):

    • Once the desired particle size is achieved, the milled slurry can be dried using an appropriate method, such as spray drying or freeze-drying, to obtain a dry powder.

Protocol 2: Particle Size Analysis by Laser Diffraction

Objective: To determine the particle size distribution of an this compound powder sample.

Materials and Equipment:

  • This compound powder sample

  • Laser diffraction particle size analyzer

  • Dispersion unit (wet or dry)

  • Suitable dispersant (for wet analysis, e.g., water with a surfactant)

Procedure:

  • Instrument Setup:

    • Turn on the laser diffraction instrument and allow it to warm up as per the manufacturer's instructions.

    • Select the appropriate measurement method and settings for the this compound sample.

  • Sample Preparation (Wet Analysis):

    • Add a suitable dispersant to the dispersion unit of the instrument.

    • Add a small amount of the this compound powder to the dispersant until the recommended obscuration level is reached.

    • Activate the ultrasonic probe in the dispersion unit for a short period to break up any agglomerates.

  • Sample Preparation (Dry Analysis):

    • Ensure the dry powder feeder is clean.

    • Load the this compound powder into the feeder.

    • Adjust the feed rate and dispersion pressure to ensure a steady flow of powder through the measurement zone.

  • Measurement:

    • Initiate the measurement sequence. The instrument will measure the light scattering pattern created by the particles and calculate the particle size distribution.

    • Perform multiple measurements (e.g., 3-5) to ensure reproducibility.

  • Data Analysis:

    • The software will generate a report with the particle size distribution, including values such as D10, D50 (median particle size), and D90.

Data Presentation

ParameterWet MillingDry MillingTarget Specification
D50 (Median Particle Size) 15 - 25 µm30 - 50 µm< 40 µm
D90 (90% of particles are smaller than this size) 40 - 60 µm70 - 100 µm< 80 µm
Span ((D90-D10)/D50) 1.5 - 2.02.0 - 2.5< 2.5
Milling Time (relative) 1x1.5x-
Energy Consumption (relative) 1x1.2x-

Note: The data presented in this table is illustrative and may vary depending on the specific equipment, process parameters, and starting material characteristics.

Visualizations

Almasilate_Particle_Size_Reduction_Workflow cluster_prep Preparation cluster_milling Particle Size Reduction cluster_analysis Analysis & Control cluster_output Final Product Raw this compound Raw this compound Slurry Preparation Slurry Preparation Raw this compound->Slurry Preparation Wet Milling Milling Milling Raw this compound->Milling Dry Milling Dispersion Medium Dispersion Medium Dispersion Medium->Slurry Preparation Slurry Preparation->Milling Particle Size Analysis Particle Size Analysis Milling->Particle Size Analysis Process Control Process Control Particle Size Analysis->Process Control Feedback Loop Final Product Final Product Particle Size Analysis->Final Product Meets Specification Process Control->Milling

Caption: Workflow for this compound Particle Size Reduction.

Troubleshooting_Agglomeration cluster_causes Possible Causes cluster_solutions Solutions Agglomeration Agglomeration High Surface Energy High Surface Energy Agglomeration->High Surface Energy Excessive Moisture Excessive Moisture Agglomeration->Excessive Moisture Electrostatic Charges Electrostatic Charges Agglomeration->Electrostatic Charges De-agglomeration Step De-agglomeration Step Agglomeration->De-agglomeration Step Post-Milling Use Dispersing Agents Use Dispersing Agents High Surface Energy->Use Dispersing Agents Control Humidity Control Humidity Excessive Moisture->Control Humidity Anti-Static Measures Anti-Static Measures Electrostatic Charges->Anti-Static Measures

Caption: Troubleshooting Agglomeration Issues.

References

Technical Support Center: Forced Degradation Studies of Almasilate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies on Almasilate. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are forced degradation studies important for this compound?

This compound is a crystalline polyhydrate of aluminum/magnesium silicate used as an antacid.[1] Forced degradation studies, or stress testing, are crucial to understand its chemical stability under various environmental conditions.[1][2] These studies help in identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods, which are regulatory requirements for drug development.[2][3]

Q2: What are the expected degradation pathways for this compound given its chemical structure?

As an aluminum magnesium silicate, this compound's degradation is expected to primarily involve the breakdown of its silicate polymer structure.[1]

  • Acidic and Basic Hydrolysis: The silicate lattice is likely to break down, releasing silicic acid (H₄SiO₄), and soluble aluminum and magnesium salts.[1]

  • Thermal Stress: Degradation may involve the loss of water of hydration, followed by structural changes in the silicate framework at higher temperatures.

  • Oxidative and Photolytic Stress: As an inorganic compound, this compound is expected to be relatively stable under oxidative and photolytic conditions. However, studies are necessary to confirm this.

Q3: What are the typical stress conditions that should be applied to this compound?

According to ICH guidelines, the following conditions are recommended for forced degradation studies:[4][5]

  • Acidic Hydrolysis: Treatment with hydrochloric acid (HCl).

  • Alkaline Hydrolysis: Treatment with sodium hydroxide (NaOH).

  • Oxidative Degradation: Treatment with hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Exposing the solid drug substance to dry heat.

  • Photodegradation: Exposing the drug substance to a combination of UV and visible light.

Q4: What analytical techniques are suitable for analyzing the degradation of this compound?

Since this compound is an inorganic polymer, and its likely degradation products are inorganic ions and silicic acid, the following techniques are recommended:

  • For Silicate/Silicic Acid: Photometric methods, such as the molybdenum blue method, or ion chromatography.[2][6][7][8]

  • For Aluminum and Magnesium Ions: Complexometric titrations or atomic spectroscopy methods like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).[5][9][10][11][12]

  • For the remaining solid this compound: X-ray Diffraction (XRD) can be used to assess changes in its crystalline structure.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No significant degradation is observed under initial stress conditions. This compound, being an inorganic silicate, might be highly stable.Increase the severity of the stress conditions. For hydrolytic studies, increase the concentration of the acid/base or the temperature. For thermal studies, increase the temperature or duration of exposure.
A precipitate forms upon addition of acid or base. The degradation products (e.g., silicic acid, aluminum hydroxide, magnesium hydroxide) may have low solubility in the chosen solvent system.Adjust the pH of the solution to bring the precipitates into solution. Alternatively, isolate the precipitate by filtration and analyze the solid and the filtrate separately.
Inconsistent results in quantitative analysis. For silicate analysis, contamination from glassware can be a significant issue. For metal ion analysis, interference from other ions can occur.Use plastic labware for all silicate analyses to avoid contamination.[8] For metal ion analysis using complexometric titration, use appropriate masking agents to avoid interference.[5]
Difficulty in quantifying the parent this compound. This compound is an insoluble, inorganic polymer, making direct quantification by methods like HPLC challenging.An indirect quantification approach is recommended. Measure the concentration of the degradation products (soluble aluminum, magnesium, and silicate) and calculate the amount of this compound degraded by stoichiometry.

Experimental Protocols

The following are suggested starting protocols for the forced degradation of this compound. The extent of degradation should ideally be in the range of 5-20% for the development of stability-indicating methods.

Acidic Hydrolysis
  • Prepare a suspension of this compound in 0.1 M hydrochloric acid.

  • Stir the suspension at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

  • Periodically withdraw samples, neutralize, and filter if necessary.

  • Analyze the filtrate for dissolved aluminum, magnesium, and silicate content.

Alkaline Hydrolysis
  • Prepare a suspension of this compound in 0.1 M sodium hydroxide.

  • Stir the suspension at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

  • Periodically withdraw samples, neutralize, and filter if necessary.

  • Analyze the filtrate for dissolved aluminum, magnesium, and silicate content.

Oxidative Degradation
  • Prepare a suspension of this compound in a solution of 3% hydrogen peroxide.

  • Stir the suspension at room temperature for a specified period (e.g., 24 hours).

  • Periodically withdraw samples and analyze for degradation products.

Thermal Degradation
  • Place a known amount of solid this compound in a hot air oven at a specified temperature (e.g., 105 °C) for a set duration.

  • After exposure, allow the sample to cool to room temperature.

  • Assess for any physical changes and analyze for changes in the crystalline structure using XRD. Test the solubility in acid to determine if the degradation has altered its reactivity.

Photolytic Degradation
  • Spread a thin layer of solid this compound in a shallow dish.

  • Expose the sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample in the dark.

  • After the exposure period, analyze both the exposed and control samples for any physical or chemical changes.

Data Presentation

Quantitative results from the forced degradation studies should be summarized in a clear and organized manner. Below are template tables for presenting the data.

Table 1: Summary of Forced Degradation Conditions for this compound

Stress Condition Reagent/Condition Temperature (°C) Duration
Acidic Hydrolysis0.1 M HCl6024 hours
Alkaline Hydrolysis0.1 M NaOH6024 hours
Oxidation3% H₂O₂2524 hours
ThermalDry Heat10548 hours
PhotolyticICH Q1B compliant light source257 days

Table 2: Quantitative Summary of this compound Degradation

Stress Condition % Degradation Degradation Products Detected Analytical Method Used
Acidic Hydrolysise.g., 15%Soluble Al³⁺, Mg²⁺, Silicic AcidICP-OES, Molybdenum Blue Method
Alkaline Hydrolysise.g., 10%Soluble aluminates, Mg(OH)₂, SilicatesICP-OES, Ion Chromatography
Oxidatione.g., <1%None Detected-
Thermale.g., 2% (by weight loss)WaterGravimetry, XRD for structural changes
Photolytice.g., <1%None Detected-

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep This compound Drug Substance acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to thermal Thermal (e.g., 105°C) prep->thermal Expose to photo Photolytic (ICH Q1B) prep->photo Expose to analytical Analytical Techniques (ICP-OES, Ion Chromatography, XRD) acid->analytical Analyze Samples base->analytical Analyze Samples oxidation->analytical Analyze Samples thermal->analytical Analyze Samples photo->analytical Analyze Samples characterization Characterization of Degradation Products analytical->characterization method_dev Stability-Indicating Method Development characterization->method_dev

Caption: Workflow for a forced degradation study of this compound.

G cluster_acid Acidic Conditions (H+) cluster_base Alkaline Conditions (OH⁻) This compound This compound (Aluminium Magnesium Silicate Hydrate) al_ion Al³⁺ (aq) This compound->al_ion mg_ion Mg²⁺ (aq) This compound->mg_ion silicic_acid H₄SiO₄ (Silicic Acid) This compound->silicic_acid aluminate [Al(OH)₄]⁻ (aq) (Aluminate) This compound->aluminate mg_hydroxide Mg(OH)₂ (s) This compound->mg_hydroxide silicate_ion SiO₄⁴⁻ (aq) (Silicate ions) This compound->silicate_ion

Caption: Potential hydrolytic degradation pathways of this compound.

References

Validation & Comparative

Almasilate vs. Magaldrate: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two widely utilized antacid compounds, Almasilate and Magaldrate. The analysis focuses on their chemical characteristics, mechanisms of action, and in-vitro performance, presenting key data to inform research, development, and formulation decisions.

Chemical and Structural Overview

This compound and Magaldrate, while both aluminum and magnesium-containing antacids, possess distinct chemical structures that influence their therapeutic profiles.

This compound is a crystalline polyhydrate of aluminum magnesium silicate. Its complex structure is believed to contribute to its acid-neutralizing and potential cytoprotective effects.

Magaldrate is a hydroxymagnesium aluminate complex. It is characterized by a stable, lattice-layered crystalline structure. This chemical arrangement allows for a rapid reaction with gastric acid.

Mechanism of Action: A Dual Approach to Gastric Acid Control

Both compounds primarily act by neutralizing gastric acid, thereby increasing the pH of the stomach contents and providing relief from symptoms of hyperacidity.

This compound mediates its buffering activity by binding hydrogen ions within its polymer structure. The aluminosilicate minerals dissolve in the acidic environment, consuming hydrogen ions and releasing moieties such as H₄SiO₄, Al³⁺, and Mg²⁺.[1] The silicate component is also thought to form a protective layer on the gastric mucosa and may adsorb pepsin and bile acids.[2]

Magaldrate rapidly converts in gastric acid into its active components, magnesium hydroxide (Mg(OH)₂) and aluminum hydroxide (Al(OH)₃). These compounds are poorly absorbed and provide a sustained antacid effect.[3] Magaldrate has also been shown to bind to bile acids and lysolecithin, which can be beneficial in cases of duodenogastric reflux.[4]

Mechanism_of_Action cluster_this compound This compound cluster_magaldrate Magaldrate This compound This compound (Aluminum Magnesium Silicate) Al_Neutralization Acid Neutralization (H⁺ consumption) This compound->Al_Neutralization Al_Adsorption Adsorption of Pepsin & Bile Acids This compound->Al_Adsorption Magaldrate Magaldrate (Hydroxymagnesium Aluminate) Mg_Conversion Conversion to Mg(OH)₂ & Al(OH)₃ Magaldrate->Mg_Conversion Mg_Binding Binds Bile Acids & Lysolecithin Magaldrate->Mg_Binding Mg_Neutralization Sustained Acid Neutralization Mg_Conversion->Mg_Neutralization

Caption: Comparative Mechanism of Action.

In-Vitro Performance: Acid Neutralization and Buffering Capacity

In-vitro studies are crucial for evaluating the fundamental antacid properties of these compounds. Key parameters include the acid-neutralizing capacity (ANC), onset of action, and duration of effect.

ParameterThis compoundMagaldrateReference
Acid-Neutralizing Capacity (ANC) Favorable ANC with rapid onset and long duration of action.Favorable ANC with rapid onset and long duration of action. A separate review noted an ANC of 24 mEq HCl/g.[1][5]
Buffering Capacity Demonstrates favorable buffering capacity.Reported to have a longer Rossett-Rice time (duration of buffering between pH 3-5) and good buffering capacity.[1][5]

Note: A direct head-to-head study providing specific quantitative values for all parameters under identical conditions is not available in the reviewed literature. The data is compiled from studies that included both antacids among others.

Experimental Protocols

Determination of Acid-Neutralizing Capacity (ANC)

The ANC test is a standardized in-vitro method to quantify the total amount of acid that can be neutralized by a given amount of antacid.

Objective: To determine the mEq of hydrochloric acid neutralized by a unit dose of the antacid.

Methodology:

  • Preparation: A precise weight of the antacid substance is suspended in a known volume of deionized water.

  • Acidification: A specific volume of standardized hydrochloric acid (e.g., 1.0 N HCl) is added to the antacid suspension. The mixture is stirred continuously at a constant temperature (37°C) for a defined period (e.g., 15 minutes).

  • Back-Titration: The excess, unreacted hydrochloric acid is then titrated with a standardized solution of sodium hydroxide (e.g., 0.5 N NaOH) to a stable endpoint pH of 3.5.

  • Calculation: The ANC is calculated based on the volume and normality of the HCl added and the volume and normality of the NaOH used for the back-titration. The result is typically expressed as mEq of acid consumed per gram or per dose of the antacid.

ANC_Protocol start Start step1 Accurately weigh antacid sample start->step1 step2 Suspend in deionized water step1->step2 step3 Add excess standardized HCl step2->step3 step4 Stir at 37°C for 15 minutes step3->step4 step5 Titrate excess HCl with standardized NaOH to pH 3.5 step4->step5 step6 Calculate mEq of neutralized acid step5->step6 end End step6->end

Caption: Experimental Workflow for ANC Determination.

Clinical Considerations and Pharmacokinetics

While direct comparative clinical trials between this compound and Magaldrate are scarce, individual studies and reviews provide some clinical context. A publication from the Drug and Therapeutics Bulletin highlighted the introduction of both compounds and questioned if they offered significant advantages over existing antacids, indicating a need for direct comparative clinical data.[6]

A clinical study comparing Magaldrate with sodium alginate for gastroesophageal reflux (GERD) symptoms found that while both were effective, sodium alginate demonstrated a faster onset of action.[7][8][9]

Both this compound and Magaldrate are considered non-systemic antacids. The absorption of aluminum and magnesium ions is minimal. A pharmacokinetic study in healthy women demonstrated no systemic absorption of aluminum from a Magaldrate-containing antacid suspension, with magnesium concentrations remaining within the normal range.[10]

Conclusion for the Researcher

Both this compound and Magaldrate are effective antacids with comparable in-vitro acid-neutralizing properties.[1] Magaldrate's chemical structure allows for a rapid conversion to its active hydroxides, and it has been shown to bind bile acids.[3][4] this compound's silicate component may offer additional mucosal protection through coating and adsorption of pepsin and bile acids.[2]

The selection between these two agents for a new formulation may be influenced by desired secondary characteristics, manufacturing considerations, and specific therapeutic goals. The lack of head-to-head clinical data underscores an opportunity for further research to delineate the nuanced clinical differences between these two established antacid compounds.

References

A Comparative Analysis of Almasilate and Hydrotalcite for Acid-Related Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between active pharmaceutical ingredients is paramount. This guide provides a detailed comparative study of two common antacids, Almasilate and Hydrotalcite, focusing on their chemical properties, mechanism of action, and performance based on in-vitro experimental data.

Chemical Structure and Properties

This compound is a crystalline polyhydrate of aluminum and magnesium silicate.[1] Its chemical formula is approximately Al₂MgO₈Si₂.[2] It is classified as a complex buffering antacid.[3]

Hydrotalcite is a synthetic aluminum magnesium hydroxide carbonate hydrate, which also occurs naturally as a crystalline mineral.[4] Its chemical formula is Mg₆Al₂(CO₃)(OH)₁₆·4H₂O.[5][6] It is a type of layered double hydroxide (LDH), known for its ion exchange and adsorption capabilities.[7][8]

Mechanism of Action

Both this compound and Hydrotalcite function as antacids by neutralizing excess stomach acid.

This compound mediates its buffering activity by binding hydrogen ions within its polymer structure. The aluminosilicate minerals dissolve, consuming acidic hydrogen ions and releasing moieties like H₄SiO₄, Al³⁺, and Mg²⁺.[1] This chemical reaction neutralizes gastric acid, leading to an increase in stomach pH.[1][9]

Comparative Performance Data

An in-vitro study comparing various antacids, including this compound and Hydrotalcite, provides quantitative data on their acid-neutralizing capabilities. The following tables summarize the key findings from this research.[12]

Antacid PreparationPreliminary Antacid Test (pH after acid exposure)
This compound > 3.5
Hydrotalcite (500 mg) > 4.0
Antacid PreparationAcid Neutralizing Capacity (ANC) (mEq per dose)
This compound > 20
Hydrotalcite (500 mg) 10 - 17
Antacid PreparationRossett-Rice Test (Duration pH > 3 in minutes)
This compound 45.3
Hydrotalcite (1000 mg) 76.9

Experimental Protocols

The following are detailed methodologies for the key in-vitro experiments cited in the comparative performance data.[12]

Preliminary Antacid Test (PAT)

This static test measures the pH of a solution after the addition of an antacid to a specific amount of acid. The test is designed to quickly assess the acid-consuming potential of an antacid. A passing result, as defined by some standards, is a pH greater than 3.5.[13]

Acid Neutralization Capacity (ANC) Test

This test determines the total amount of acid that can be neutralized by a single dose of an antacid. The procedure involves titrating the antacid with a known concentration of hydrochloric acid to a specific endpoint pH. The result is expressed in milliequivalents (mEq) of acid neutralized.[12][14]

Rossett-Rice Test

This dynamic in-vitro model simulates the conditions in the human stomach by continuously adding hydrochloric acid over time to a vessel containing the antacid.[12] This method provides a more physiologically relevant assessment of an antacid's speed and duration of action. The key parameter measured is the length of time the pH of the solution is maintained above a certain threshold, typically pH 3.[12]

Visualizing the Mechanisms of Action

To better illustrate the processes involved, the following diagrams depict the proposed mechanisms of action for both this compound and Hydrotalcite.

Almasilate_Mechanism Stomach_Acid Stomach Acid (HCl) Reaction Neutralization Reaction Stomach_Acid->Reaction This compound This compound (Al₂MgO₈Si₂) This compound->Reaction Products Released Moieties (H₄SiO₄, Al³⁺, Mg²⁺) + Water Reaction->Products Increased_pH Increased Stomach pH (Relief from Acidity) Reaction->Increased_pH

Figure 1: Mechanism of Action of this compound

Hydrotalcite_Mechanism cluster_neutralization Acid Neutralization cluster_protection Mucosal Protection Stomach_Acid Stomach Acid (HCl) Neutralization Chemical Reaction Stomach_Acid->Neutralization Hydrotalcite Hydrotalcite (Mg₆Al₂(CO₃)(OH)₁₆) Hydrotalcite->Neutralization Neutral_Products Neutral Salts + Water Neutralization->Neutral_Products Increased_pH Increased Stomach pH Neutralization->Increased_pH Protective_Layer Formation of Protective Gel-like Barrier Stomach_Lining Stomach Mucosal Lining Protective_Layer->Stomach_Lining Adheres to Hydrotalcite_Ion Hydrotalcite Hydrotalcite_Ion->Protective_Layer

Figure 2: Dual Mechanism of Action of Hydrotalcite

Therapeutic Applications and Side Effects

This compound: Side effect information is less commonly reported in the readily available literature, but as with other aluminum and magnesium-containing antacids, potential side effects could include constipation (from aluminum) or diarrhea (from magnesium).[15][16]

Drug Interactions

Conclusion

Both this compound and Hydrotalcite are effective antacids with distinct chemical properties and performance profiles. The in-vitro data suggests that while this compound may have a higher acid neutralizing capacity per dose, Hydrotalcite demonstrates a longer duration of action in a dynamic environment simulating gastric acid secretion. Hydrotalcite also possesses a dual mechanism of action, providing both acid neutralization and mucosal protection. The choice between these agents in a drug development context may depend on the desired onset and duration of action, as well as the formulation strategy. Further clinical studies are necessary to fully elucidate their comparative efficacy and safety in vivo.

References

A Comparative Analysis of Almasilate and Other Leading Antacids for Efficacy and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of almasilate against other common antacids, offering valuable insights for researchers, scientists, and drug development professionals. The following analysis is based on a meticulous review of in-vitro and in-vivo studies, with a focus on quantitative data and detailed experimental methodologies.

Executive Summary

Data Presentation: Comparative Efficacy of Antacids

The following tables summarize the quantitative data on the acid-neutralizing capacity (ANC), onset of action, and duration of effect for this compound and other common antacids. These figures are compiled from various in-vitro and in-vivo studies and are presented to facilitate a clear comparison.

Table 1: Comparison of Acid-Neutralizing Capacity (ANC) of Various Antacids

Antacid AgentAcid-Neutralizing Capacity (mEq/g)
This compound ~27.7 [1]
Magaldrate~25.0[1]
Hydrotalcite~28.3[2]
Aluminum Hydroxide & Magnesium Hydroxide CombinationHigh, varies by formulation[3][4]
Calcium CarbonateVaries, can be high[5]
Sodium Bicarbonate~7.4 (per dose)[2]

Note: ANC values can vary based on the specific formulation and testing methodology.

Table 2: Onset of Action and Duration of Effect of Various Antacids

Antacid AgentOnset of ActionDuration of Effect (in vivo)
This compound Rapid [6]Prolonged (e.g., 90 minutes) [7]
Aluminum HydroxideSlowerShorter (e.g., 30 minutes)[7]
Magnesium HydroxideRapidShorter
HydrotalciteRapid[6]Prolonged (e.g., 76.9 min for pH > 3)[5]
MagaldrateRapid[6]Prolonged
Calcium CarbonateRapid (e.g., reaches pH 3.0 in 40 seconds)[8]Shorter (e.g., 60 minutes)[2]
Aluminum-Magnesium Hydroxide CombinationsRapid[9]Can be up to 2-4 hours[9]

Experimental Protocols

The data presented in this guide are derived from established experimental protocols designed to evaluate the efficacy of antacids. The two primary in-vitro methods are the Acid-Neutralizing Capacity (ANC) test and the Rossett-Rice test. In-vivo evaluations typically involve gastric pH monitoring.

Acid-Neutralizing Capacity (ANC) Test (Based on USP <301>)

The United States Pharmacopeia (USP) general chapter <301> outlines a standardized method to determine the acid-neutralizing capacity of antacids.[3][10][11] This in-vitro test measures the total amount of acid that a single dose of an antacid can neutralize.

Methodology:

  • Sample Preparation: A precise quantity of the antacid, equivalent to the minimum recommended dose, is weighed. For solid dosage forms like tablets, they are first ground into a fine powder.

  • Acid Addition: A specific volume of 1.0 N hydrochloric acid (HCl) is added to the antacid sample in a beaker maintained at 37°C to simulate body temperature.

  • Reaction: The mixture is stirred continuously for a set period, typically 15 minutes, to allow the antacid to react with the acid.

  • Back Titration: After the reaction period, the excess HCl is immediately titrated with a standardized solution of 0.5 N sodium hydroxide (NaOH) to a stable endpoint of pH 3.5.

  • Calculation: The ANC, expressed in milliequivalents (mEq), is calculated by subtracting the amount of NaOH used to neutralize the excess acid from the initial amount of HCl added.

Rossett-Rice Test

The Rossett-Rice test is a dynamic in-vitro method that simulates the continuous secretion of gastric acid in the stomach to evaluate the duration of an antacid's neutralizing effect.[2][12][13]

Methodology:

  • Initial Setup: A specific volume of 0.1 N HCl is placed in a reaction vessel maintained at 37°C.

  • Antacid Addition: A standard dose of the antacid is added to the acid.

  • Simulated Acid Secretion: 0.1 N HCl is continuously added to the mixture at a constant rate (e.g., 4 mL/min) to mimic gastric acid production.

  • pH Monitoring: The pH of the solution is continuously monitored and recorded.

  • Endpoint: The "Rossett-Rice time" is the duration for which the antacid maintains the pH of the solution between 3.0 and 5.0. This indicates the period of effective acid neutralization under simulated physiological conditions.

In-Vivo Gastric pH Monitoring

This clinical methodology directly measures the effect of an antacid on the pH of the stomach in human subjects.

Methodology:

  • Subject Preparation: Healthy volunteers or patients with conditions like GERD are enrolled. They may be asked to fast before the study.

  • pH Probe Placement: A pH probe is inserted into the stomach, often through the esophagus, to continuously measure gastric pH.

  • Baseline Measurement: A baseline gastric pH is recorded for a specified period before the administration of the antacid.

  • Antacid Administration: A standard dose of the antacid is given to the subject.

  • Post-Dose Monitoring: Gastric pH is continuously monitored for several hours after administration to determine the onset of action (time to reach a target pH) and the duration of effect (time the pH remains above a certain threshold, e.g., pH 3 or 4).

Mandatory Visualizations

Signaling Pathway of Gastric Acid Secretion

The following diagram illustrates the key signaling pathways that regulate the secretion of gastric acid by parietal cells in the stomach. Understanding these pathways provides context for the mechanism of action of various acid-suppressing medications.

GastricAcidSecretion Vagus Vagus Nerve G_Cell G Cell Vagus->G_Cell ACh (M3) ECL_Cell ECL Cell Vagus->ECL_Cell ACh (M3) Parietal_Cell Parietal Cell Vagus->Parietal_Cell ACh (M3) G_Cell->ECL_Cell Gastrin G_Cell->Parietal_Cell Gastrin ECL_Cell->Parietal_Cell Histamine (H2) Proton_Pump H+/K+ ATPase (Proton Pump) Parietal_Cell->Proton_Pump D_Cell D Cell D_Cell->G_Cell Somatostatin D_Cell->ECL_Cell Somatostatin D_Cell->Parietal_Cell Gastric_Lumen Gastric Lumen (Acidic Environment) Proton_Pump->Gastric_Lumen

Caption: Signaling pathways regulating gastric acid secretion.

Experimental Workflow for In-Vitro Antacid Efficacy Testing

The diagram below outlines a typical workflow for the in-vitro evaluation of an antacid's efficacy, combining the preliminary antacid test and the acid-neutralizing capacity test.

AntacidEfficacyWorkflow start Start: Antacid Sample prep Sample Preparation (e.g., Grinding of Tablet) start->prep prelim_test Preliminary Antacid Test (Is pH > 3.5 after 10 min?) prep->prelim_test anc_test Acid-Neutralizing Capacity (ANC) Test prelim_test->anc_test Pass fail Fails Preliminary Test (Not an effective antacid) prelim_test->fail Fail add_hcl Add known amount of 1.0 N HCl (Stir for 15 min at 37°C) anc_test->add_hcl back_titration Back-titrate with 0.5 N NaOH to pH 3.5 add_hcl->back_titration calculate_anc Calculate ANC (mEq) back_titration->calculate_anc end End: Efficacy Data calculate_anc->end

Caption: Workflow for in-vitro antacid efficacy evaluation.

Conclusion

This compound stands as a potent and effective antacid with a rapid onset and prolonged duration of action. The data indicates that its acid-neutralizing capacity is comparable or superior to several other commercially available antacids. The crystalline structure of this compound may contribute to its sustained buffering effect. For drug development professionals, this compound presents a viable and effective active pharmaceutical ingredient for antacid formulations. Further research could focus on head-to-head clinical trials with consistent methodologies to provide a more definitive comparative ranking of antacid efficacy.

References

An Objective In-Vitro Comparison of Antacid Potencies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in-vitro comparison of the potencies of various antacid formulations. Designed for researchers, scientists, and drug development professionals, this document outlines the key performance parameters of antacids, details the experimental protocols used for their evaluation, and presents comparative data in a clear, structured format.

The primary function of an antacid is to neutralize excess gastric acid, thereby increasing the pH of the stomach contents and alleviating symptoms associated with conditions such as dyspepsia, heartburn, and gastroesophageal reflux disease (GERD). The in-vitro efficacy of an antacid is determined by several key parameters, including its acid-neutralizing capacity (ANC), the speed of neutralization, and the duration of its effect.

Experimental Protocols

The following section details the standardized in-vitro methodologies utilized to assess the potency of antacids. These protocols are based on established pharmacopeial methods and published scientific literature.[1][2][3][4][5]

1. Acid-Neutralizing Capacity (ANC) Test (Based on USP <301>)

The Acid-Neutralizing Capacity (ANC) test is the standard method for determining the total amount of acid that an antacid can neutralize.[6][7][8][9][10] It is expressed in milliequivalents (mEq) of hydrochloric acid (HCl) neutralized per gram or dose of the antacid. The procedure involves a back-titration method.[6][7][8][10]

  • Apparatus: A pH meter with a suitable electrode, a magnetic stirrer, and standard laboratory glassware are required.

  • Reagents:

    • Standardized 1.0 N Hydrochloric Acid (HCl)

    • Standardized 0.5 N Sodium Hydroxide (NaOH)

    • Purified water

  • Procedure:

    • A precisely weighed quantity of the antacid (or a specified dose) is placed in a beaker containing a known volume of purified water.

    • A specific volume of 1.0 N HCl is added to the antacid suspension, and the mixture is stirred continuously for a set period (typically 15 minutes) to allow for the neutralization reaction to occur.

    • The excess HCl is then immediately titrated with 0.5 N NaOH to a stable endpoint of pH 3.5.[6][7][8]

    • The ANC is calculated based on the amount of HCl consumed by the antacid.

2. Preliminary Antacid Test (PAT)

The Preliminary Antacid Test (PAT) is a screening test to determine if a product qualifies as an antacid.[11][12][13]

  • Procedure: A single dose of the antacid is added to a specific volume of 0.5 N HCl. To be classified as an antacid, the pH of the resulting solution must rise to 3.5 or greater within 10 minutes.[11][12][13]

3. Determination of Onset and Duration of Action (Acid Neutralizing Potential - ANP)

This test evaluates the speed at which an antacid begins to neutralize acid and the duration for which it can maintain the pH above a certain level (typically pH 3.5).[11][13]

  • Procedure:

    • The antacid sample is added to a simulated gastric fluid (0.1 N HCl).

    • The pH is continuously monitored and recorded over time.

    • The "onset of action" is the time taken for the pH to rise to 3.5.

    • The "duration of action" or "Acid Neutralizing Potential" (ANP) is the total time the pH remains above 3.5.[11][13]

Data Presentation: Comparative Antacid Potencies

The following tables summarize the in-vitro performance of various commercially available antacid formulations based on data from published studies.

Table 1: Acid-Neutralizing Capacity (ANC) of Various Antacid Formulations

Antacid Formulation (Active Ingredients)Dosage FormANC (mEq/dose)
Alumina-Magnesia SuspensionSuspension15 - 25
Magaldrate SuspensionSuspension18 - 28
Calcium Carbonate Tablets (500 mg)Chewable Tablet10 - 15
Sodium Bicarbonate PowderPowder7 - 12
Aluminum Hydroxide/Magnesium HydroxideTablet12 - 20
Alginate/Antacid CombinationSuspension6 - 15

Note: ANC values can vary between different brands and product formulations.

Table 2: Onset and Duration of Action of Different Antacid Types

Antacid TypeOnset of ActionDuration of Action
Sodium BicarbonateVery Rapid (< 1 min)Short
Magnesium HydroxideRapid (< 5 min)Moderate
Calcium CarbonateRapid (2-5 min)Moderate to Long
Aluminum HydroxideSlow (> 10 min)Long

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_anc Acid-Neutralizing Capacity (ANC) - USP <301> cluster_duration Onset and Duration of Action prep Weigh Antacid Sample (Tablet, Liquid, Powder) add_hcl Add excess 1.0 N HCl prep->add_hcl add_sim_hcl Add to 0.1 N HCl (Simulated Gastric Fluid) prep->add_sim_hcl stir Stir for 15 minutes add_hcl->stir titrate Back-titrate with 0.5 N NaOH to pH 3.5 stir->titrate calc_anc Calculate ANC (mEq/dose) titrate->calc_anc monitor_ph Continuously Monitor pH add_sim_hcl->monitor_ph calc_onset Determine Onset Time (Time to reach pH 3.5) monitor_ph->calc_onset calc_duration Determine Duration (Time pH remains > 3.5) monitor_ph->calc_duration

Caption: Workflow for determining antacid potency in-vitro.

G cluster_stimulatory Stimulatory Pathways cluster_inhibitory Inhibitory Pathways gastrin Gastrin (from G-cells) histamine Histamine (from ECL cells) gastrin->histamine stimulates parietal_cell Parietal Cell gastrin->parietal_cell CCK2 Receptor ach Acetylcholine (ACh) (from Vagus Nerve) ach->histamine stimulates ach->parietal_cell M3 Receptor histamine->parietal_cell H2 Receptor somatostatin Somatostatin (from D-cells) somatostatin->parietal_cell inhibits prostaglandins Prostaglandins prostaglandins->parietal_cell inhibits proton_pump H+/K+ ATPase (Proton Pump) parietal_cell->proton_pump activates acid_secretion HCl Secretion (Gastric Acid) proton_pump->acid_secretion

Caption: Regulation of gastric acid secretion by parietal cells.

Discussion

The in-vitro evaluation of antacids provides crucial data for product development and comparison.[1][3] The ANC is a primary measure of an antacid's potency, indicating its total neutralizing ability. However, for providing rapid symptomatic relief, the onset of action is a critical parameter. Antacids containing sodium bicarbonate and magnesium hydroxide generally exhibit a faster onset of action compared to those with aluminum hydroxide.

The duration of action is equally important for sustained relief. Formulations containing aluminum hydroxide and calcium carbonate tend to have a longer duration of action. The ideal antacid should possess a rapid onset of action, a sufficient duration of effect, and a high acid-neutralizing capacity.[14]

It is important to note that while in-vitro tests are reproducible and essential for standardization, they may not perfectly correlate with in-vivo efficacy due to physiological factors such as gastric emptying.[1][2] Nevertheless, these in-vitro methods provide a reliable and standardized basis for comparing the chemical potencies of different antacid formulations.[1]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Almasilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established analytical methods for the quantification of active components in Almasilate, a hydrated magnesium aluminum silicate. The focus is on providing objective performance comparisons and detailed experimental protocols to assist in method selection, validation, and implementation in a research and quality control setting. The two primary methods detailed are Complexometric Titration and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), with an additional Gravimetric Method for silicate determination.

Comparative Analysis of Key Analytical Methods

The selection of an appropriate analytical method for this compound depends on various factors including the desired analyte (Aluminum, Magnesium, or Silicate), required sensitivity, sample throughput, and available instrumentation.

Table 1: Performance Comparison of Analytical Methods for this compound Components

ParameterComplexometric EDTA Titration (for Al & Mg)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) (for Al & Mg)Gravimetric Method (for Silicate)
Principle Chelating agent (EDTA) forms a stable complex with metal ions. The endpoint is determined by a color indicator.Atoms are excited in a high-temperature plasma and emit light at element-specific wavelengths.Insolubilization of silica from an acidic solution, followed by filtration, ignition, and weighing.[1]
Accuracy (% Recovery) Typically 98-102% for antacid components.[2]Generally 95-105% in pharmaceutical matrices.High, as it is a primary analytical method.
Precision (%RSD) < 2%< 5%[3]Low, typically < 1% under controlled conditions.
Key Advantages Cost-effective, high precision, and does not require expensive instrumentation.High throughput, multi-element analysis capability, and excellent sensitivity.High accuracy and considered a definitive method. No complex calibration is needed.[4]
Key Disadvantages Lower throughput, potential for operator-dependent variability, and can be complex for mixtures without proper masking.[5]High initial instrument cost, requires skilled operators, and potential for spectral interferences.Time-consuming, labor-intensive, and not suitable for trace analysis.[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for antacid and silicate analysis.

Complexometric EDTA Titration for Aluminum and Magnesium

This method allows for the determination of both total and individual concentrations of aluminum and magnesium ions through back-titration and masking techniques.[7][8][9]

Sample Preparation:

  • Accurately weigh approximately 0.5 g of powdered this compound tablet into a 250 mL conical flask.

  • Add 50 mL of deionized water and 3.0 mL of 6.0 M HCl.

  • Gently boil the solution on a hot plate for 30 minutes to ensure complete dissolution.

  • Allow the solution to cool, then filter it into a 100 mL volumetric flask to remove any insoluble excipients.

  • Wash the filter paper with deionized water, collecting the washings in the flask.

  • Dilute the filtrate to the 100 mL mark with deionized water and mix thoroughly. This is the sample stock solution.

Protocol A: Determination of Total Aluminum and Magnesium

  • Pipette 10.0 mL of the sample stock solution into a 250 mL conical flask.

  • Add exactly 40.0 mL of 0.05 M standard EDTA solution.

  • Add 10.0 mL of an ammonia-ammonium chloride buffer solution (pH 10).

  • Boil the mixture for 5 minutes to ensure complete complexation of Al³⁺ with EDTA.[9]

  • Cool the solution and add 5 drops of Calmagite or Eriochrome Black T indicator. The solution should turn blue.

  • Titrate the excess, unreacted EDTA with a standardized 0.05 M Zinc Sulfate (ZnSO₄) solution until the endpoint, which is a sharp color change from blue to wine red.[9]

  • Record the volume of ZnSO₄ solution used. The total amount of Al³⁺ and Mg²⁺ is calculated from the amount of EDTA consumed.

Protocol B: Determination of Magnesium

  • Pipette 10.0 mL of the sample stock solution into a 250 mL conical flask.

  • Add 25.0 mL of the pH 10 buffer and 3.0 mL of triethanolamine to mask the aluminum ions.[7]

  • Shake the solution thoroughly for one minute.

  • Add 5 drops of Calmagite or Eriochrome Black T indicator. The solution should be wine red.

  • Titrate directly with the 0.05 M standard EDTA solution until the color changes to a pure blue at the endpoint.[9]

  • Record the volume of EDTA used. This volume corresponds to the amount of Mg²⁺ in the sample. The amount of Al³⁺ can be calculated by subtracting the Mg²⁺ content from the total metal ion content determined in Protocol A.

ICP-OES Analysis of Aluminum and Magnesium

This method provides rapid and sensitive quantification of elemental composition.

Sample Preparation (Microwave Digestion):

  • Accurately weigh approximately 0.5 g of the powdered this compound sample into a PTFE high-pressure microwave vessel.

  • Add 7 mL of concentrated Nitric Acid (HNO₃) and 1 mL of concentrated Hydrofluoric Acid (HF) to the vessel. Caution: HF is extremely corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Seal the vessel and digest the sample in a microwave digestion system according to the manufacturer's guidelines for silicate materials. A typical program involves ramping to 200°C and holding for 20 minutes.

  • After digestion and cooling, carefully open the vessel and transfer the solution to a 50 mL volumetric flask.

  • Rinse the vessel with deionized water and add the rinsings to the flask.

  • Dilute to the mark with deionized water and mix thoroughly.

Instrumental Analysis:

  • Instrument: Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES).

  • Calibration Standards: Prepare a series of multi-element calibration standards containing known concentrations of Al and Mg (e.g., 0.5, 1, 5, 10, 20 ppm) in a matrix matching the diluted sample digest (e.g., 2% HNO₃).

  • Wavelengths: Monitor the following emission lines (recommended, but may require optimization):

    • Aluminum (Al): 396.152 nm

    • Magnesium (Mg): 285.213 nm

  • Analysis: Aspirate the blank, calibration standards, and prepared samples into the plasma. The instrument software will generate a calibration curve and calculate the concentrations of Al and Mg in the samples based on their emission intensities.

Gravimetric Method for Silicate (as SiO₂) Determination

This is a classic, high-accuracy method for determining the silica content.[1]

Protocol:

  • Accurately weigh approximately 1 g of the powdered this compound sample into a platinum crucible.

  • Add 5 mL of concentrated sulfuric acid and then carefully add 10 mL of hydrofluoric acid (HF).

  • Heat the crucible gently on a hot plate in a fume hood to evaporate the acids and volatilize the silicon as silicon tetrafluoride (SiF₄).

  • Once fumes are no longer evolved, increase the heat to drive off the sulfuric acid.

  • Ignite the crucible at 900°C in a muffle furnace for 30 minutes.

  • Allow the crucible to cool in a desiccator and weigh it.

  • Repeat the ignition, cooling, and weighing steps until a constant weight is achieved.

  • The difference between the initial sample weight and the final residue weight represents the amount of silica (SiO₂) in the sample.

Visualization of Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the described analytical methods to ensure the accuracy and reliability of results for this compound analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Primary Analysis cluster_validation Cross-Validation Sample This compound Bulk Sample Prep_Titration Acid Dissolution (HCl) Sample->Prep_Titration Prep_ICP Microwave Digestion (HNO3 + HF) Sample->Prep_ICP Prep_Grav Acid Digestion (H2SO4 + HF) Sample->Prep_Grav Titration Complexometric Titration (for Al & Mg) Prep_Titration->Titration ICP ICP-OES (for Al & Mg) Prep_ICP->ICP Gravimetric Gravimetric Method (for SiO2) Prep_Grav->Gravimetric Compare_AlMg Compare Al & Mg Results (Titration vs. ICP-OES) Titration->Compare_AlMg ICP->Compare_AlMg Final_Report Final Report: Validated Method Performance Gravimetric->Final_Report Compare_AlMg->Final_Report

Caption: Workflow for cross-validation of this compound analytical methods.

References

Benchmarking Almasilate Against Novel and Traditional Antacid Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Almasilate, a crystalline polyhydrate of aluminum/magnesium silicate, with other antacid compounds, including traditional agents and recent formulation innovations. The objective is to present a clear, data-driven benchmark of performance based on established in-vitro experimental protocols.

Overview of Antacid Compounds

Antacids provide relief from conditions such as dyspepsia, heartburn, and peptic ulcers by neutralizing excess stomach acid.[1][2] Their efficacy is determined by factors such as acid-neutralizing capacity, speed of action, and duration of effect.[3] This comparison focuses on this compound and other representative compounds.

This compound is a buffering antacid that works by binding hydrogen ions within its polymer structure.[1] As the aluminosilicate dissolves, it consumes acidic hydrogen ions, releasing substances like H4SiO4, Al3+, and Mg2+.[1] It is available in certain parts of Europe and Asia.[1][4]

Traditional Antacids include compounds like aluminum hydroxide, magnesium hydroxide, and calcium carbonate. These are often used in combination to balance potential side effects, such as the constipating effect of aluminum hydroxide and the laxative effect of magnesium hydroxide.[5]

Novel Formulations represent a key area of innovation in the antacid market.[6][7] A recent example is a chewable tablet combining sodium alginate and potassium bicarbonate, designed for heartburn relief.[6][7] While not a new chemical entity, this formulation offers a different mechanism by creating a physical barrier to acid reflux.[8][9]

Advanced Acid Suppressors , such as Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan, represent the latest therapeutic advancements for acid-related disorders.[10] It is important to distinguish these from traditional antacids, as they inhibit gastric acid secretion rather than neutralizing existing acid.[11]

Comparative Performance Data

The following tables summarize the key performance metrics for this compound and other antacid compounds based on in-vitro studies.

Table 1: In-Vitro Acid-Neutralizing Capacity (ANC) of Various Antacid Compounds
Antacid CompoundDosage FormAcid Neutralizing Capacity (mEq/dose)Onset of ActionSource(s)
This compound (as Almax)Tablets & SuspensionHigh (retains high proportion of total neutralizing capacity under simulated in vivo conditions)Rapid[12][13][14]
Aluminum HydroxideSuspensionLower than this compound (45.1% reduction in titratable acid)Slower[14]
AlmagateTablets & SuspensionHighRapid[12][13]
Calcium CarbonateTabletsHighRapid[5][9]
Magnesium HydroxideSuspension/TabletsHighRapid[2]
Formulation F1 (Digene Ultra Fizz)Effervescent46.89 ± 0.6<2 seconds[15]
Formulation F2 (Commercial)Effervescent30.12 ± 1.3<2 seconds[15]

Note: Direct quantitative comparison of this compound's ANC in mEq from the provided search results is limited. However, studies indicate its high efficacy compared to aluminum hydroxide.[14]

Experimental Protocols

Detailed methodologies for key in-vitro experiments are crucial for reproducible and comparable results.

Acid-Neutralizing Capacity (ANC) Test (USP <301> Method)

This test determines the total amount of acid that an antacid can neutralize.[16][17]

Procedure:

  • A precisely weighed quantity of the antacid, equivalent to the minimum labeled dosage, is placed in a flask.[16][18]

  • A specific volume (e.g., 100 mL) of 0.1 N hydrochloric acid (HCl) is added.[18]

  • The mixture is shaken at 37°C for a set period (e.g., 1 hour).[18]

  • The solution is then filtered.[18]

  • An aliquot of the filtrate is titrated with a standardized solution of 0.1 N sodium hydroxide (NaOH) to a specific pH endpoint (typically pH 3.5).[18]

  • A blank determination is performed without the antacid sample.[18]

  • The ANC is calculated in milliequivalents (mEq) of acid consumed per dose.

Preliminary Antacid Test (PAT)

The PAT is a screening test to determine if a product can be classified as an antacid.[19]

Procedure:

  • A specified dose of the antacid is added to a known volume of simulated gastric fluid (HCl solution).

  • The pH of the resulting solution is measured.

  • To pass the test, the pH of the acid-antacid mixture must rise above 3.5.[2][19]

Acid Neutralizing Potential (ANP)

ANP measures the duration for which an antacid can maintain the pH above a certain level (e.g., pH 3.5).[19]

Procedure:

  • The antacid is added to a beaker of simulated gastric juice, and the initial pH is recorded.

  • The pH is monitored over time at regular intervals (e.g., every 2 minutes).[2][20]

  • To simulate ongoing acid secretion, small volumes of fresh acid are periodically added to the mixture.[2][20]

  • The ANP is the total time the pH remains above 3.5.[19]

Visualizing Mechanisms and Workflows

Mechanism of Gastric Acid Neutralization

The following diagram illustrates the general mechanism by which antacids neutralize gastric acid.

G Stomach Stomach Lumen (High Acidity, Low pH) Neutralization Acid-Base Reaction Stomach->Neutralization HCl Antacid Antacid Compound (e.g., this compound, CaCO3) Antacid->Neutralization Base Products Neutralized Products (Salt + Water) Neutralization->Products Relief Symptom Relief (Increased pH) Neutralization->Relief

Caption: General pathway of gastric acid neutralization by antacid compounds.

In-Vitro Antacid Evaluation Workflow

This diagram outlines the typical workflow for the in-vitro evaluation of antacid performance.

G cluster_prep Sample Preparation cluster_tests Performance Testing cluster_analysis Data Analysis Sample Antacid Sample (Tablet, Suspension) Dosage Weigh Minimum Labeled Dosage Sample->Dosage PAT Preliminary Antacid Test (PAT) (pH > 3.5?) Dosage->PAT ANC Acid Neutralizing Capacity (ANC) (Back-titration) Dosage->ANC ANP Acid Neutralizing Potential (ANP) (Duration of action) Dosage->ANP Results Quantitative Results (mEq, Time, pH) PAT->Results ANC->Results ANP->Results Comparison Comparative Analysis Results->Comparison

Caption: Experimental workflow for in-vitro antacid performance evaluation.

Conclusion

This compound demonstrates high efficacy as an antacid, comparable to other established compounds like Almagate.[12][13] Its performance, particularly its prolonged neutralizing effect compared to aluminum hydroxide, makes it a viable option for acid neutralization.[14] The landscape of acid-related treatment is evolving, with significant innovation in drug delivery and formulation, as seen with alginate-based products, and the development of highly effective acid secretion inhibitors like P-CABs.[9][10] For researchers and drug development professionals, the benchmarking of any new antacid compound should involve a comprehensive in-vitro evaluation using standardized protocols like the ANC, PAT, and ANP tests to ensure accurate and comparable data. This allows for a clear positioning of the new compound within the existing therapeutic landscape.

References

Comparative Analysis of Almasilate-Based Formulations: A Review of Acid-Neutralizing Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro performance of Almasilate-based antacid formulations against other common alternatives. The focus is on the acid-neutralizing capacity and reaction profiles, which are critical indicators of antacid efficacy. The data presented is compiled from published in vitro studies and is intended to offer a quantitative and objective comparison to inform research and development.

Data Presentation: Comparative Acid-Neutralizing Capacity

The following table summarizes the acid-neutralizing capacity (ANC) of this compound compared to other commercially available antacid formulations. ANC is a measure of the total amount of acid that can be neutralized by a given dose of an antacid and is a key indicator of its potency.

Antacid FormulationActive IngredientsAcid Neutralizing Capacity (ANC) per dose (mEq)
This compoundAluminum Magnesium Silicate> 20
MagaldrateMagnesium Aluminate Hydrate> 20
HydrotalciteHydrated Magnesium Aluminium Carbonate10 - 17
Algedrate/Mg HydroxideAluminum Hydroxide / Magnesium Hydroxide> 20
Ca/Mg CarbonateCalcium Carbonate / Magnesium Carbonate10 - 17

Note: The data presented are based on in vitro studies and may not be directly proportional to in vivo efficacy. The specific ANC can vary depending on the formulation and the experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to evaluate the performance of antacid formulations.

Preliminary Antacid Test (PAT)

This test is a rapid screening method to determine if a product has sufficient acid-consuming capacity to be classified as an antacid.

  • Apparatus: A pH meter and a magnetic stirrer.

  • Procedure:

    • A standardized amount of the antacid formulation is added to a specific volume of 0.5 M hydrochloric acid (HCl).

    • The solution is stirred continuously.

    • The pH of the mixture is measured after a set period, typically 15 minutes.

  • Acceptance Criteria: The final pH of the solution must be above a predetermined threshold (e.g., pH 3.5) for the product to be considered an antacid. In one study, this compound was shown to elevate the pH to slightly above 3.5.[1]

Acid-Neutralizing Capacity (ANC) Test

This test quantifies the total amount of acid that can be neutralized by a single dose of the antacid.

  • Apparatus: A pH meter, a burette, and a magnetic stirrer.

  • Procedure:

    • A precise amount of the antacid is dispersed in deionized water.

    • A known excess of standardized hydrochloric acid (e.g., 1.0 M HCl) is added to the antacid suspension.

    • The mixture is stirred for a specified time (e.g., 1 hour) at a constant temperature (e.g., 37°C) to allow for complete reaction.

    • The excess HCl is then back-titrated with a standardized solution of sodium hydroxide (e.g., 0.5 M NaOH) to a specific pH endpoint (e.g., pH 3.5).

  • Calculation: The ANC is calculated based on the amount of HCl consumed by the antacid and is expressed in milliequivalents (mEq) per dose. Studies have shown that this compound has an ANC greater than 20 mEq per dose.[1]

Rossett-Rice (RR) Test

This dynamic test method simulates the conditions in the stomach to evaluate the onset and duration of action of an antacid.

  • Apparatus: A pH meter with a recorder, a constant-rate infusion pump, and a reaction vessel maintained at 37°C.

  • Procedure:

    • A single dose of the antacid is added to a specific volume of simulated gastric fluid (e.g., 0.1 M HCl).

    • The pH of the mixture is continuously monitored and recorded.

    • Once the pH rises to a certain level (e.g., pH 3.0), the infusion of a standardized acid solution (e.g., 0.1 M HCl) begins at a constant rate, simulating gastric acid secretion.

    • The test continues until the pH of the mixture drops below the target pH.

  • Parameters Measured:

    • Onset of action: The time taken to reach the target pH.

    • Duration of action: The total time the pH remains at or above the target pH.

    • Buffering capacity: The ability of the antacid to resist changes in pH.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the in vitro evaluation of antacid formulations, from initial screening to dynamic performance assessment.

Antacid_Evaluation_Workflow cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_dynamic Dynamic Performance PAT Preliminary Antacid Test (PAT) Pass Pass PAT->Pass pH > 3.5 Fail Fail PAT->Fail pH <= 3.5 ANC Acid-Neutralizing Capacity (ANC) Test RR Rossett-Rice (RR) Test ANC->RR Data Quantitative Data (Onset, Duration, Buffering Capacity) RR->Data Formulation Antacid Formulation Formulation->PAT Pass->ANC

Caption: Workflow for in vitro antacid evaluation.

References

Almasilate's Cytoprotective Effects: A Comparative Analysis with Sucralfate and Misoprostol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytoprotective effects of Almasilate, a crystalline polyhydrate of aluminum/magnesium silicate, with two other established cytoprotective agents: Sucralfate and Misoprostol. While direct comparative studies on the cytoprotective properties of this compound are limited, this guide draws upon data from studies on structurally and functionally similar aluminum-containing antacids to provide a valuable benchmark. The information is intended to support research and development efforts in the field of gastrointestinal mucosal protection.

Quantitative Comparison of Cytoprotective Efficacy

The following tables summarize the available quantitative data from preclinical and clinical studies, offering a comparative overview of the efficacy of these agents in protecting the gastric mucosa.

Table 1: Efficacy in Preventing NSAID-Induced Gastric Damage (Human Clinical Trial)

AgentDoseSuccess Rate (Protection against Aspirin-Induced Damage)*Statistical Significance vs. PlaceboStatistical Significance vs. Sucralfate
Misoprostol 200 µg (four times a day for 7 days)100% (10/10 subjects)p = 0.00001p = 0.0001
Sucralfate 1 g (four times a day for 7 days)20% (2/10 subjects)--
Placebo -0% (0/10 subjects)--

*Success was defined as a mucosal injury score of 2 or less on a 0-4 scale, where 0 is normal and 4 represents more than 25 hemorrhages or an invasive ulcer.[1]

Table 2: Efficacy in an Ethanol-Induced Gastric Lesion Model (Rat Studies)

AgentDoseProtection Against Ethanol-Induced Lesions (ED50)
Magaldrate (Aluminum-Magnesium Hydroxide Complex) 419 mg/kgED50 for protection against necrotic lesions.[2]
Aluminum Hydroxide Dose-dependent inhibitionInhibited gastric mucosal damage in a dose-related manner.[3]
Sucralfate Not consistently protectiveWas not consistently protective in the ethanol model in one study.[4]

Note: Direct comparative ED50 values for all three agents in the same ethanol-induced injury model are not available in the reviewed literature. The data for Magaldrate and Aluminum Hydroxide are presented as a proxy for this compound's potential efficacy.

Mechanisms of Cytoprotection: A Comparative Overview

The cytoprotective actions of this compound, Sucralfate, and Misoprostol are mediated through distinct yet occasionally overlapping signaling pathways.

This compound and Aluminum-Containing Antacids

The primary mechanism of this compound is acid neutralization.[5] However, studies on aluminum-containing antacids suggest additional cytoprotective effects that are independent of their buffering capacity.[6] These effects are thought to be mediated by:

  • Stimulation of Prostaglandin Synthesis: Long-term treatment with aluminum and magnesium-containing antacids has been shown to increase the synthesis of protective prostaglandins like PGE2 and PGF2α in the gastric and duodenal mucosa.[7][8] This effect appears to be dose-dependent.[9] The cytoprotective effect of aluminum-containing antacids can be diminished by pretreatment with indomethacin, a prostaglandin synthesis inhibitor.[10]

  • Increased Mucus and Bicarbonate Secretion: Some aluminum-containing antacids can increase gastric mucus secretion, which enhances the protective barrier of the mucosa.[2]

  • Interaction with Gastric Mucin: Certain formulations of aluminum-magnesium containing antacids can increase the viscosity of gastric mucin, thereby strengthening the mucosal barrier.[11]

  • Release of Bioactive Aluminum Species: In an acidic environment, aluminum-containing antacids can release a solubilized, activated form of aluminum (hexaaquoaluminum cation) which exhibits enhanced cytoprotective activity.[12]

Sucralfate

Sucralfate, a basic aluminum salt of sucrose octasulfate, exerts its cytoprotective effects through several mechanisms:

  • Formation of a Protective Barrier: In the acidic environment of the stomach, sucralfate polymerizes to form a viscous, adherent paste that binds to ulcer craters and epithelial cells, creating a physical barrier against acid, pepsin, and bile salts.[13]

  • Stimulation of Prostaglandins and Growth Factors: Sucralfate stimulates the local production of prostaglandins and epidermal growth factor (EGF), which are crucial for mucosal defense and repair.[13]

  • Enhanced Mucus and Bicarbonate Secretion: It promotes the secretion of mucus and bicarbonate, further reinforcing the mucosal barrier.[14]

  • Maintenance of Mucosal Blood Flow: Sucralfate helps in maintaining blood flow to the gastric mucosa, which is vital for tissue health and regeneration.[14]

Misoprostol

Misoprostol is a synthetic analog of prostaglandin E1 and its cytoprotective actions are primarily mediated by its interaction with prostaglandin E2 (PGE2) receptors, particularly the EP3 receptor, on gastric parietal and epithelial cells.[15][16] Its key mechanisms include:

  • Inhibition of Gastric Acid Secretion: Misoprostol directly inhibits basal and stimulated gastric acid secretion.[17]

  • Stimulation of Mucus and Bicarbonate Secretion: It potently stimulates the secretion of protective mucus and bicarbonate from epithelial cells.[17]

  • Maintenance of Mucosal Blood Flow: Misoprostol helps to maintain adequate blood flow to the gastric mucosa.[17]

  • Direct Cellular Protection: The cytoprotective effects of misoprostol are observed even at doses that do not significantly inhibit acid secretion, indicating a direct protective effect on gastric epithelial cells.[18]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the cytoprotective mechanisms and a typical experimental workflow for evaluating these agents.

Almasilate_Mechanism This compound This compound (Aluminum-Magnesium Silicate) Neutralization Acid Neutralization This compound->Neutralization primary action PG_Synthesis ↑ Prostaglandin (PGE2) Synthesis This compound->PG_Synthesis secondary action Acid Gastric Acid (HCl) Cytoprotection Cytoprotection Neutralization->Cytoprotection Mucus_Bicarb ↑ Mucus & Bicarbonate Secretion PG_Synthesis->Mucus_Bicarb Mucus_Bicarb->Cytoprotection Sucralfate_Mechanism Sucralfate Sucralfate Polymerization Polymerization & Adherence to Ulcer Sucralfate->Polymerization in presence of PG_EGF ↑ Prostaglandin & EGF Production Sucralfate->PG_EGF Acid Gastric Acid (pH < 4) Acid->Polymerization Barrier Physical Barrier Polymerization->Barrier Cytoprotection Cytoprotection & Healing Barrier->Cytoprotection Mucus_Bicarb ↑ Mucus & Bicarbonate Secretion PG_EGF->Mucus_Bicarb Mucus_Bicarb->Cytoprotection Misoprostol_Mechanism Misoprostol Misoprostol (PGE1 Analog) EP3_Receptor EP3 Receptor (Parietal & Epithelial Cells) Misoprostol->EP3_Receptor binds to Acid_Secretion ↓ Gastric Acid Secretion EP3_Receptor->Acid_Secretion Mucus_Bicarb ↑ Mucus & Bicarbonate Secretion EP3_Receptor->Mucus_Bicarb Blood_Flow ↑ Mucosal Blood Flow EP3_Receptor->Blood_Flow Cytoprotection Cytoprotection Acid_Secretion->Cytoprotection Mucus_Bicarb->Cytoprotection Blood_Flow->Cytoprotection Experimental_Workflow cluster_pre_treatment Pre-treatment Phase cluster_induction Induction of Gastric Lesions cluster_evaluation Evaluation Phase Animal_Model Animal Model Selection (e.g., Wistar Rats) Fasting Fasting (e.g., 24 hours with free access to water) Animal_Model->Fasting Drug_Admin Drug Administration (this compound, Sucralfate, Misoprostol, or Vehicle) Fasting->Drug_Admin Ethanol_Admin Intragastric Administration of Absolute Ethanol (e.g., 1 mL/200g body weight) Drug_Admin->Ethanol_Admin Sacrifice Euthanasia (e.g., 1 hour post-ethanol) Ethanol_Admin->Sacrifice Stomach_Excision Stomach Excision and Opening Sacrifice->Stomach_Excision Lesion_Scoring Macroscopic Lesion Scoring Stomach_Excision->Lesion_Scoring Histology Histological Analysis Stomach_Excision->Histology Biochemical_Assays Biochemical Assays (Mucus, PGE2, etc.) Stomach_Excision->Biochemical_Assays

References

Safety Operating Guide

Navigating the Disposal of Almasilate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of almasilate, a buffering antacid. While pure this compound, a magnesium aluminosilicate, is generally not classified as a hazardous substance, its use in pharmaceutical preparations necessitates adherence to specific disposal protocols for chemical and pharmaceutical waste.[1][2][3]

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is crucial to handle this compound with care to minimize exposure and prevent environmental contamination.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. In situations where dust may be generated, respiratory protection should be used.[1]

Ventilation: Work in a well-ventilated area to prevent the inhalation of any dust particles.[1]

Storage: Keep this compound in its original, tightly closed container in a dry and cool place.[1]

Spill Management: In the event of a spill, prevent the material from entering waterways. Dry spills should be carefully swept up to avoid creating dust and collected in a suitable container for disposal.[1]

This compound Disposal Data Summary

ParameterGuidelineCitation
Hazard Classification In its pure form, it is generally not considered a hazardous substance. However, as a pharmaceutical, it must be managed according to pharmaceutical waste regulations.[1][2][3]
Primary Disposal Guideline Adhere to all national and local regulations for pharmaceutical waste disposal.[1][4]
Contaminated this compound If this compound has been used in experiments and is potentially contaminated with hazardous substances, it must be treated as hazardous waste.[1]
Mixing with other waste Do not mix this compound with other waste materials.[1]
Container Requirements Use secure, leak-proof, and clearly labeled containers for disposal.

Experimental Protocols for Waste Characterization

  • Process Knowledge: A thorough review of the experimental procedure in which the this compound was used to identify any hazardous substances that may have been introduced.

  • Analytical Testing: If process knowledge is insufficient, analytical testing of a representative sample of the waste may be necessary to determine if it meets the criteria for hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA).

This compound Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound, ensuring that all safety and regulatory considerations are met.

AlmasilateDisposal cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal_routes Disposal Routes A Start: this compound for Disposal B Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) A->B C Is the this compound contaminated with hazardous substances? B->C D Treat as Hazardous Pharmaceutical Waste C->D Yes E Treat as Non-Hazardous Pharmaceutical Waste C->E No G Package in a secure, leak-proof, and clearly labeled container D->G E->G F Follow Local and National Pharmaceutical Waste Regulations H Arrange for disposal by a licensed pharmaceutical waste vendor G->H H->F

Logical workflow for the proper disposal of this compound.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is governed by several regulatory bodies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4][5] The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste, which includes certain pharmaceuticals.[4] It is imperative that laboratory personnel are familiar with both federal and any more stringent state regulations.[4]

Key Disposal Methods for Pharmaceutical Waste:

  • Incineration: This is the required method for hazardous pharmaceutical waste.[5]

  • Take-Back Programs: While often geared towards household medications, some programs may accept waste from research settings.[4]

  • Licensed Waste Haulers: Engaging a certified hazardous waste vendor is the standard and recommended practice for laboratories to ensure compliant disposal.

Under no circumstances should pharmaceutical waste be flushed down the drain or disposed of in regular trash unless explicitly permitted by local regulations for non-hazardous substances.[5][6] Improper disposal can lead to environmental contamination, with potential impacts on aquatic ecosystems and drinking water sources.[6][7][8][9]

References

Personal protective equipment for handling Almasilate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Almasilate, a magnesium aluminum silicate compound. The following procedural guidance is based on safety data for chemically related substances and established laboratory safety practices.

Note: Specific safety data for this compound is limited. Therefore, these recommendations are derived from information on magnesium aluminum silicate. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive information and consult with a qualified safety professional before handling this compound.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate Personal Protective Equipment (PPE) is crucial to minimize exposure and ensure safety when handling this compound, which is typically in a solid or powder form. The level of protection required depends on the scale of handling and the potential for dust generation.

Operation Eye/Face Protection Hand Protection Respiratory Protection Skin and Body Protection
Small-Scale Laboratory Use (weighing, preparing solutions) Safety glasses with side shields or chemical splash goggles.[1][2]Disposable nitrile or rubber gloves.[3]Generally not required with adequate ventilation. A dust mask may be used if dust is generated.[1][2]Laboratory coat.[1]
Large-Scale Operations or High Dust Potential Chemical splash goggles or a full-face shield.[1][4]Chemical-resistant gloves (e.g., nitrile, rubber).[3][4]A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[1][4]Long-sleeved clothing or a chemical-resistant apron.[2]
Spill Cleanup Chemical splash goggles and a face shield.[4]Heavy-duty, chemical-resistant gloves.[1][4]A NIOSH-approved respirator with a particulate filter is required.[1][4]Full protective suit and boots.[1][4]

Important Considerations:

  • Glove Selection: While general recommendations include nitrile and rubber gloves, it is critical to consult the glove manufacturer's compatibility charts for specific breakthrough times and permeation data, if available for similar compounds.

  • Hygiene: Always wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.[3]

  • Ventilation: Handle this compound in a well-ventilated area. Use of a chemical fume hood is recommended, especially when working with powders to minimize inhalation of dust.[1][2][4]

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for determining the appropriate level of PPE and safety precautions when working with this compound.

PPE_Selection_Workflow A Start: Plan to Handle this compound B Assess the Scale and Nature of Work A->B C Small-Scale / Low Dust Potential B->C Small Scale D Large-Scale / High Dust Potential B->D Large Scale E Spill or Emergency B->E Spill F Standard PPE: - Safety Glasses - Lab Coat - Disposable Gloves C->F G Enhanced PPE: - Chemical Goggles - Long-Sleeved Clothing - Chemical-Resistant Gloves - N95 Respirator D->G H Full PPE: - Face Shield & Goggles - Full Suit & Boots - Chemical-Resistant Gloves - Particulate Respirator E->H I Proceed with Work in Well-Ventilated Area F->I G->I H->I After Cleanup

PPE Selection Workflow for Handling this compound

Disposal Plan

Unused this compound and any contaminated materials (e.g., gloves, absorbent pads) should be disposed of as chemical waste in accordance with local, state, and federal regulations.[4] Do not dispose of this compound down the drain.[3] Collect waste in a clearly labeled, sealed container. For spills, collect as much of the material as possible in a clean container for reuse or disposal, avoiding dust generation.

References

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